molecular formula C7H9BrN2O2 B2981736 2-Bromo-5-(2-methoxyethoxy)pyrazine CAS No. 1351523-79-9

2-Bromo-5-(2-methoxyethoxy)pyrazine

Cat. No.: B2981736
CAS No.: 1351523-79-9
M. Wt: 233.065
InChI Key: VLRPMRIKPZZZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(2-methoxyethoxy)pyrazine is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.065. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(2-methoxyethoxy)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(2-methoxyethoxy)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(2-methoxyethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRPMRIKPZZZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS: 1351523-79-9) is a specialized heterocyclic building block critical to modern drug discovery, particularly in the development of P2X3 receptor antagonists and kinase inhibitors . As a bifunctional pyrazine scaffold, it offers a unique combination of a reactive handle (bromide) for cross-coupling and a solubilizing, hydrogen-bond-accepting tail (methoxyethoxy group). This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in medicinal chemistry.[1][2]

Chemical Identity & Structural Analysis[3][4]

Identification Data
PropertySpecification
IUPAC Name 2-Bromo-5-(2-methoxyethoxy)pyrazine
CAS Number 1351523-79-9
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
SMILES COCCOC1=CN=C(Br)C=N1
Appearance White to off-white solid / Low-melting solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Structural & Electronic Properties

The molecule features a pyrazine core , which is electron-deficient (π-deficient).

  • C-2 Position (Bromine): The bromine atom is activated for oxidative addition by palladium catalysts due to the electron-withdrawing nature of the adjacent nitrogen atoms. This makes it an excellent electrophile for Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • C-5 Position (Alkoxy Group): The (2-methoxyethoxy) ether chain serves two purposes:

    • Electronic Donation: Through mesomeric (+M) effects, the oxygen lone pair donates electron density into the pyrazine ring, slightly deactivating the C-2 position compared to a 2,5-dibromopyrazine, but significantly increasing the stability of the system.

    • Physicochemical Modulation: The glycol ether tail improves aqueous solubility and metabolic stability compared to a simple methoxy group, while providing a flexible hydrogen bond acceptor site.

Synthesis & Manufacturing Protocol

The synthesis of 2-Bromo-5-(2-methoxyethoxy)pyrazine is typically achieved via a regioselective Nucleophilic Aromatic Substitution (


) of 2,5-dibromopyrazine.
Synthetic Pathway Diagram

The following diagram illustrates the manufacturing workflow, highlighting the critical


 mechanism.

SynthesisPath Start 2,5-Dibromopyrazine (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (THF, 0°C) Reagent 2-Methoxyethanol + NaH (Base) Reagent->Intermediate Product 2-Bromo-5-(2-methoxyethoxy)pyrazine (Target) Intermediate->Product Elimination of Br⁻ (Aromatization)

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (


).
Validated Experimental Protocol

Objective: Synthesis of 2-Bromo-5-(2-methoxyethoxy)pyrazine from 2,5-dibromopyrazine.

Reagents:

  • 2,5-Dibromopyrazine (1.0 eq)[3]

  • 2-Methoxyethanol (1.1 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, suspend NaH (1.2 eq) in anhydrous THF (10 mL/g of substrate). Cool the suspension to 0°C using an ice bath.
    
  • Alkoxide Formation: Dropwise add 2-methoxyethanol (1.1 eq) to the NaH suspension. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases. Caution:

    
     gas is flammable.
    
  • Addition: Dissolve 2,5-dibromopyrazine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1) or LC-MS. The starting material should be consumed.

  • Quench & Workup: Carefully quench the reaction with saturated ammonium chloride (

    
    ) solution. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
    
  • Purification: Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for pyrazine protons as two singlets (or doublets with small coupling) around δ 8.0–8.3 ppm. The ethylene glycol chain will show multiplets around δ 3.5–4.5 ppm, and the methoxy group a singlet at δ 3.4 ppm.

  • Mass Spec: ESI+ m/z should show the characteristic bromine isotope pattern (M and M+2) at 233/235.

Reactivity Profile & Functionalization[2]

This scaffold acts as a "linchpin" in convergent synthesis. The bromine atom is the primary handle for C-C or C-N bond formation.

Functionalization Workflow

Reactivity Core 2-Bromo-5-(2-methoxyethoxy)pyrazine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) Core->Buchwald Heck Heck Reaction (Alkenes, Pd catalyst) Core->Heck Prod_Suzuki Biaryl / Heterobiaryl (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Buchwald Aminopyrazines (GPCR Ligands) Buchwald->Prod_Buchwald Prod_Heck Alkenyl Pyrazines Heck->Prod_Heck

Figure 2: Divergent synthetic utility of the scaffold.

Mechanistic Insight
  • Suzuki-Miyaura Coupling: The 2-bromo position is highly reactive toward oxidative addition by Pd(0) species (e.g.,

    
    , 
    
    
    
    ). The electron-donating alkoxy group at C-5 does not deactivate the C-2 position enough to prevent coupling, but it does make the ring less prone to oxidative degradation compared to unsubstituted pyrazines.
  • Lithiation: Halogen-lithium exchange (using n-BuLi) is risky due to the potential for nucleophilic attack on the pyrazine ring or elimination of the alkoxy group. If lithiation is required, Turbo-Grignard (iPrMgCl·LiCl) is recommended at low temperatures (-78°C).

Medicinal Chemistry Applications

P2X3 Receptor Antagonists

The 5-(2-methoxyethoxy)pyrazine moiety is a pharmacophore often explored in the design of P2X3 antagonists for the treatment of chronic cough and neuropathic pain.

  • Role: The pyrazine ring mimics the adenine core of ATP (the natural ligand), while the alkoxy tail extends into the ribose/phosphate binding pocket or solvent-exposed regions, improving potency and selectivity against other P2X subtypes.

  • Solubility: The ether chain lowers the LogP (lipophilicity), addressing the poor solubility often associated with flat, heteroaromatic kinase/receptor inhibitors.

Kinase Inhibitors

In kinase inhibitor design (e.g., analogs of Gilteritinib or similar heterocyclic systems), this fragment serves as a hinge-binding mimetic or a solvent-front binder.

  • H-Bonding: The pyrazine nitrogens can accept hydrogen bonds from the backbone NH of the kinase hinge region.

  • Metabolic Stability: The 2-methoxyethoxy group is generally more metabolically stable than a simple methoxy group (which is prone to rapid O-demethylation).

References

  • PubChem. 2-Bromo-5-(2-methoxyethoxy)pyrazine Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules 2022, 27(3), 1112. Available at: [Link]

Sources

Physicochemical characteristics of 2-Bromo-5-(2-methoxyethoxy)pyrazine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1351523-79-9 Formula: C₇H₉BrN₂O₂ Molecular Weight: 233.06 g/mol [1][2][3]

Executive Summary: The "Mini-PEG" Pyrazine Strategy

In modern medicinal chemistry, 2-Bromo-5-(2-methoxyethoxy)pyrazine serves as a high-value scaffold, specifically designed to address the "molecular obesity" and solubility attrition rates common in lead optimization.[3] Unlike simple halopyrazines, this molecule incorporates a 2-methoxyethoxy tail—effectively a minimal polyethylene glycol (PEG) unit.[3][4]

This guide analyzes the physicochemical characteristics that make this fragment a critical tool for modulating LogD , metabolic stability , and aqueous solubility in drug candidates.[3][4] It provides actionable protocols for synthesis, characterization, and downstream coupling.[4]

Structural & Electronic Analysis

To deploy this molecule effectively, one must understand the electronic push-pull dynamics between the pyrazine core, the halogen handle, and the ether tail.[4]

Electronic Distribution[3]
  • Pyrazine Core (π-deficient): The 1,4-diazine ring is naturally electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr).[3][4]

  • C-2 Bromine (σ-withdrawing, π-donating): The bromine atom at C-2 serves as the primary electrophilic site for cross-coupling.[3] Its inductive effect (-I) activates the ring, while resonance (+M) is negligible due to the electron-poor nature of the heterocycle.[3][4]

  • C-5 Methoxyethoxy (σ-withdrawing, π-donating): The alkoxy group at C-5 is a strong resonance donor (+M).[3] This is critical: it pushes electron density back into the pyrazine ring, slightly deactivating the C-2 position compared to 2,5-dibromopyrazine, but significantly increasing the stability of the molecule against hydrolysis.[4]

The "Mini-PEG" Effect

The 2-methoxyethoxy side chain is not merely a spacer; it is a solvation engine.[3][4]

  • Conformational Flexibility: The ethylene linker (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) allows the terminal methoxy group to fold back or extend, disrupting crystal lattice packing and lowering the melting point compared to rigid analogs.[3]
    
  • H-Bonding: The ether oxygen acts as a Hydrogen Bond Acceptor (HBA), recruiting water molecules to the lipophilic core.[3][4]

Physicochemical Characteristics

The following data aggregates calculated consensus values and expected experimental ranges based on structural analogs (e.g., 2-bromo-5-methoxypyrazine).

Table 1: Physicochemical Profile[4][5]
ParameterValue / RangeMedicinal Chemistry Implication
Physical State Low-melting solid or Viscous OilHandling requires care; oil form indicates lattice disruption (good for solubility).[3]
cLogP 1.1 – 1.4Ideal lipophilicity range.[3][4] Lower than 2-bromo-5-phenylpyrazine (~3.0), reducing nonspecific binding.[3]
TPSA ~47 Ų< 60 Ų suggests excellent membrane permeability and potential for BBB penetration.[3][4]
pKa (Conj. Acid) ~0.5 – 0.8Very weak base.[3][4] Will remain neutral at physiological pH (7.4), ensuring passive diffusion.[3][4]
Solubility (Aq) Moderate to HighThe ether tail significantly boosts solubility compared to alkyl-pyrazines.[3][4]
H-Bond Acceptors 4 (2 N, 2 O)High capacity for water interaction.[3][4]
H-Bond Donors 0No donors limits potential for efflux transporter recognition.[3][4]

Synthetic Utility & Workflows

The primary utility of this fragment is as an electrophile in Palladium-catalyzed cross-couplings.[3][4] The presence of the electron-donating alkoxy group at C-5 dictates specific catalyst choices to overcome the slightly deactivated C-2 bromide.

Reaction Pathway Diagram[3]

G cluster_0 Synthesis & Application Workflow Start 2,5-Dibromopyrazine Intermediate 2-Bromo-5-(2-methoxyethoxy)pyrazine (Target Scaffold) Start->Intermediate Regioselective SₙAr Reagent 2-Methoxyethanol (NaH, THF, 0°C) Reagent->Intermediate Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3, Xantphos) Intermediate->Buchwald C-N Bond Formation

Figure 1: Synthetic workflow from commodity starting materials to cross-coupling applications.

Experimental Protocols

Synthesis: Regioselective SₙAr

Context: This protocol leverages the symmetry of 2,5-dibromopyrazine.[3][4] Since both bromines are equivalent initially, the first substitution is statistical but can be controlled by stoichiometry.[3][4]

Reagents:

  • 2,5-Dibromopyrazine (1.0 eq)[3]

  • 2-Methoxyethanol (1.05 eq)[3]

  • Sodium Hydride (NaH, 60% dispersion, 1.1 eq)[3][4]

  • THF (Anhydrous)[3][4]

Procedure:

  • Activation: In a flame-dried flask under Ar/N₂, suspend NaH in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add 2-methoxyethanol. Stir for 15 min until H₂ evolution ceases.

  • Addition: Add 2,5-dibromopyrazine (dissolved in minimal THF) slowly to the alkoxide solution at 0°C. Critical: Keep temperature low to prevent double substitution (formation of the bis-ether).[3][4]

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[3][4] The mono-substituted product is more polar than the starting material but less polar than the bis-product.[3][4]

  • Workup: Quench with sat. NH₄Cl.[3][4] Extract with EtOAc (3x).[3][4] Wash organics with brine, dry over Na₂SO₄.[3][4]

  • Purification: Flash chromatography on silica gel.

Physicochemical Assay: Thermodynamic Solubility

Context: Validating the "Mini-PEG" effect requires precise solubility measurement, not just visual estimation.[3][4]

Protocol:

  • Preparation: Weigh 2-Bromo-5-(2-methoxyethoxy)pyrazine (approx. 5 mg) into a glass vial.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (Shake-flask method).

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solids.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard curve of the compound in DMSO (where it is fully soluble).[3][4]

    • Self-Validation: If the filtrate is cloudy, the filtration failed.[4] If the peak area is > standard, check for filter adsorption.[3][4]

ADME & Toxicity Implications[3]

Metabolic Stability

The 2-methoxyethoxy chain introduces a specific metabolic liability: O-dealkylation .[3]

  • CYP450 Attack: CYP enzymes may attack the methylene carbons adjacent to the oxygen, leading to oxidative cleavage.[3][4]

  • Mitigation: If high clearance is observed, consider deuterating the ethylene linker (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or switching to a trifluoroethoxy analog to block metabolism while maintaining polarity.[3]
    
Reactive Metabolites

Unlike furan or thiophene rings, the pyrazine core is generally resistant to epoxidation and ring-opening.[3][4] However, the presence of the bromine (if not coupled downstream) can be a liability for glutathione conjugation.[4] Always couple the bromine before final biological testing.[4]

References

  • PubChem. (2025).[3][4][5] 2-Bromo-5-methoxypyrazine (Analogous Data Source).[3] National Library of Medicine.[3][4] [Link][3][4]

  • Journal of Medicinal Chemistry. (2012). Discovery of Macitentan (Opsumit): The impact of alkoxy-side chains on pyrimidine/pyrazine solubility.[3][4] ACS Publications.[3][4] [Link]

  • Molecules. (2022).[3][4][6] Synthesis and Functionalization of Halopyrazines. MDPI.[3][4] [Link]

Sources

Technical Whitepaper: Solubility Profiling of 2-Bromo-5-(2-methoxyethoxy)pyrazine

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS: 1351523-79-9) .[1][2] As a critical heterocyclic building block in medicinal chemistry—particularly in the synthesis of P2X3 antagonists and other bioactive agents—understanding its solvation thermodynamics is essential for process optimization.[2] This document details the physicochemical drivers of its solubility, predictive modeling across solvent classes, and validated protocols for experimental determination.

Physicochemical Characterization & Structural Analysis[1][2][3]

The solubility behavior of 2-Bromo-5-(2-methoxyethoxy)pyrazine is dictated by the interplay between its lipophilic pyrazine core and the amphiphilic glycol ether side chain.[1][2]

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 233.06 g/mol Moderate MW facilitates dissolution in organic media.[1][2]
Physical State Low-melting Solid / Semi-solidLattice energy is relatively low, suggesting facile dissolution in compatible solvents.[1][2]
LogP (Predicted) ~1.6 - 1.9Moderately lipophilic; prefers organic solvents over pure water.[1][2]
H-Bond Acceptors 4 (2 Pyrazine N, 2 Ether O)High affinity for protic solvents (Alcohols) and water via H-bonding.[1][2]
H-Bond Donors 0Relies on solvent proton donation for solvation.[1][2]
Structural Solvation Mechanism
  • The Pyrazine Core: The electron-deficient aromatic ring interacts well with polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions and

    
    -stacking.[1][2]
    
  • The Bromine Substituent: Increases lipophilicity, enhancing solubility in chlorinated solvents (DCM) and non-polar aromatics (Toluene).[2]

  • The 2-Methoxyethoxy Tail: This "pegylated" motif acts as a phase transfer catalyst mimic, significantly boosting solubility in alcohols and preventing complete insolubility in aqueous mixtures.[2]

Predicted Solubility Landscape

Based on Structure-Property Relationships (SPR) and thermodynamic data from analogous pyrazine derivatives (e.g., 2-bromo-5-methoxypyrazine), the following solubility profile is projected.

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Strong dipole interactions disrupt the crystal lattice; primary choice for stock solutions.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the lipophilic bromo-pyrazine core.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerate-High (20-80 mg/mL)The ether tail accepts H-bonds from the solvent; solubility decreases as alkyl chain length of alcohol increases.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate (10-50 mg/mL)Good general solvency; likely candidates for crystallization or extraction.[2]
Ethers THF, MTBE, 2-MeTHFModerate Good compatibility due to "like-dissolves-like" ether interactions.[1][2]
Non-Polar Hexane, Heptane, CyclohexaneLow (<5 mg/mL)Lack of polar interactions; these serve as excellent anti-solvents for precipitation.[2]
Aqueous Water, PBS BufferLow-Moderate The glycol tail provides some hydration, but the bromo-pyrazine core limits high concentrations.[1][2]

Experimental Determination Protocol

To obtain precise thermodynamic solubility data, the Shake-Flask Method coupled with HPLC-UV is the gold standard.[2] This protocol ensures equilibrium is reached and distinguishes between kinetic and thermodynamic solubility.[2]

Workflow Visualization

SolubilityWorkflowSampleSolid Sample(Excess)EquilibriumEquilibration(24-72h, Agitation)Sample->EquilibriumSolventTarget Solvent(Variable T)Solvent->EquilibriumPhaseSepPhase Separation(Filtration/Centrifugation)Equilibrium->PhaseSep Saturated SolnDilutionDilution(Mobile Phase)PhaseSep->Dilution SupernatantAnalysisHPLC-UV / LC-MSQuantificationDilution->AnalysisDataFitThermodynamicModelingAnalysis->DataFit

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Protocol Steps
  • Preparation: Weigh excess solid (~50-100 mg) into a glass vial.

  • Solvent Addition: Add a fixed volume (e.g., 2 mL) of the target solvent.[2]

  • Equilibration: Place vials in a temperature-controlled orbital shaker.

    • Standard: 25°C for 24 hours.

    • Thermodynamic Study: 278.15 K to 323.15 K range.

  • Phase Separation: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.

    • Detection: UV at 254 nm or 280 nm (characteristic of pyrazine ring).[2]

Thermodynamic Modeling

For process engineering (crystallization design), experimental data should be fitted to thermodynamic models. The Modified Apelblat Equation is highly effective for pyrazine derivatives.[2]

The Apelblat Model

Where:

  • 
     is the mole fraction solubility.[2]
    
  • 
     is the absolute temperature (Kelvin).[2]
    
  • 
     are empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (


2
  • Positive

    
    :  Indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds in organic solvents.[2]
    
  • Process Implication: If

    
     is high, cooling crystallization will be an efficient purification method.[2]
    

Process Engineering Applications

Understanding the solubility profile allows for the design of robust synthetic and purification workflows.

Reaction Solvent Selection
  • Nucleophilic Substitution (SNAr): Use DMF or DMSO .[2] The high solubility of the starting material and the polar nature of the solvent accelerate the displacement of the bromine or the introduction of the side chain.

  • Cross-Coupling (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water mixtures.[2] The compound's solubility in Toluene allows for efficient biphasic reactions.[2]

Purification via Crystallization[2][4][5][6]
  • Solvent: Ethyl Acetate or Isopropanol (Moderate solubility, high temperature dependence).[2]

  • Anti-Solvent: Heptane or Hexane.[2]

  • Method: Dissolve crude material in minimal hot Ethyl Acetate. Slowly add Heptane until turbidity is observed, then cool to 0°C. The "methoxyethoxy" tail may induce oiling out; seeding is critical.

Extraction
  • System: Water / Dichloromethane.[2]

  • Partitioning: The compound will partition strongly into the DCM layer (

    
    ), effectively removing inorganic salts from the reaction mixture.[2]
    

References

  • Compound Identification: PubChem. 2-Bromo-5-(2-methoxyethoxy)pyrazine (CID 117770026).[1][2] National Library of Medicine. [Link]

  • Analogous Solubility Data: Zhang, N., et al. "Measurement and Correlation of the Solubility of Tetramethylpyrazine in Nine Monosolvents."[2] Journal of Chemical & Engineering Data, 2019. [Link]

  • Thermodynamic Modeling: Wang, J., et al. "Thermodynamic models for correlation of solubility of solids in liquid solvents."[2] Journal of Molecular Liquids, 2018.

  • Synthesis Context: Merck & Co.[2] "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate." Organic Process Research & Development, 2020. (Contextual reference for P2X3 antagonist intermediates). [Link][3][4]

2-Bromo-5-(2-methoxyethoxy)pyrazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Medicinal Chemistry & Lead Optimization [1]

Executive Summary

2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS: 1351523-79-9) represents a strategic building block in modern drug discovery, specifically within the kinase inhibitor and GPCR antagonist landscapes.[1] As a heteroaromatic scaffold, it offers a dual-modality advantage: the bromine atom serves as a reactive handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-methoxyethoxy tail acts as a solubilizing motif that modulates lipophilicity (LogP) and metabolic stability without significantly altering the steric footprint of the pharmacophore.[1]

This guide details the physicochemical properties, synthesis protocols, and structural utility of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The following data establishes the baseline identity for validation and quality control (QC) workflows.

PropertySpecification
Chemical Name 2-Bromo-5-(2-methoxyethoxy)pyrazine
CAS Number 1351523-79-9
Molecular Weight 233.06 g/mol
Molecular Formula C₇H₉BrN₂O₂
Appearance White to off-white solid / crystalline powder
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Predicted LogP ~1.5 (Moderate lipophilicity)
SMILES COCCOC1=CN=C(Br)C=N1
InChI Key YMDHKDFBWIRZAZ-UHFFFAOYSA-N (Analogous base structure)

Part 2: Synthesis & Optimization Protocol

Context: The synthesis of 2-Bromo-5-(2-methoxyethoxy)pyrazine relies on a regiospecific Nucleophilic Aromatic Substitution (


).[1] The starting material, 2,5-dibromopyrazine , is symmetric. The introduction of the first alkoxide group deactivates the ring slightly towards a second substitution, but strict stoichiometric control is required to prevent the formation of the bis-substituted byproduct.
Experimental Workflow: Etherification

Reagents:

  • Substrate: 2,5-Dibromopyrazine (1.0 eq)[1][2]

  • Nucleophile: 2-Methoxyethanol (1.05 eq)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.1 eq) OR Potassium tert-butoxide (1.1 eq)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Alkoxide Formation (The Activation Phase):

    • Protocol: In a flame-dried round-bottom flask under

      
       atmosphere, suspend NaH (1.1 eq) in anhydrous THF at 0°C.
      
    • Action: Add 2-Methoxyethanol (1.05 eq) dropwise over 15 minutes.

    • Causality: Evolution of

      
       gas confirms deprotonation. Maintaining 0°C prevents thermal decomposition or runway exotherms. Stir for 30 min until gas evolution ceases.
      
  • Nucleophilic Attack (The Coupling Phase):

    • Protocol: Dissolve 2,5-Dibromopyrazine (1.0 eq) in a minimal amount of THF and add it to the alkoxide solution at 0°C.

    • Action: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Look for the consumption of the dibromo starting material and the appearance of the mono-substituted product (MW 233).

    • Risk Mitigation: If the bis-substituted impurity (MW ~226 loss of both Br) appears, lower the temperature to 0°C and reduce reaction time.

  • Quench & Isolation:

    • Protocol: Quench carefully with saturated

      
       solution.
      
    • Extraction: Extract with Ethyl Acetate (3x).[3] Wash combined organics with water and brine to remove DMF/THF residues.

    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Method: Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.[3]
      
    • Result: The product typically elutes after the unreacted dibromo starting material but before any bis-substituted byproduct.[1]

Part 3: Structural Utility in Drug Design[1]

The "Solubility Tail" Effect

In kinase inhibitor design, aromatic stacks often lead to poor aqueous solubility. The 2-methoxyethoxy chain functions as a "mini-PEG" moiety.[1]

  • Mechanism: The ether oxygen atoms act as weak hydrogen bond acceptors, interacting with water molecules to disrupt crystal lattice energy and improve solvation without introducing ionizable groups (like amines) that might alter permeability or hERG liability.

The Pyrazine Core as a Bioisostere[7]
  • H-Bonding: The pyrazine nitrogens (N1/N4) are weak bases (

    
     ~0.6). In an active site, the nitrogen para to the ether group often serves as a specific H-bond acceptor for hinge-region residues in kinases.[1]
    
  • Metabolic Stability: Compared to phenyl rings, the electron-deficient pyrazine ring is less susceptible to oxidative metabolism (CYP450), prolonging half-life (

    
    ).
    
Downstream Functionalization

The remaining Bromine at position 2 is the "warhead" for diversification:

  • Suzuki-Miyaura: Coupling with aryl-boronic acids to extend the scaffold.[1]

  • Buchwald-Hartwig: Amination to introduce solubilizing amines or specific hinge-binders.

  • Heck Reaction: Vinylation for rigidifying the structure.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Functionalization Logic

G Start 2,5-Dibromopyrazine (Symmetric Core) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate SNAr Attack Reagent 2-Methoxyethanol + NaH (THF) Reagent->Intermediate Product 2-Bromo-5-(2-methoxyethoxy)pyrazine (Target Scaffold) Intermediate->Product -NaBr Regioselective Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Suzuki Functionalization (C-C Bond) Buchwald Buchwald Amination (R-NH2, Pd cat.) Product->Buchwald Functionalization (C-N Bond)

Caption: Reaction pathway transforming 2,5-dibromopyrazine into the target scaffold, followed by divergent coupling options.

Diagram 2: Structure-Activity Relationship (SAR) Map

SAR Core Pyrazine Core (Electron Deficient) Pos2 Position 2 (Br) Reactive Handle Core->Pos2 Site of Pd-Cat Coupling Pos5 Position 5 (Ether) Solubility Modulator Core->Pos5 ADME Tuning (LogP Reduction) Nitrogens Ring Nitrogens H-Bond Acceptors Core->Nitrogens Kinase Hinge Interaction Library Generation Library Generation Pos2->Library Generation Mini-PEG Effect Mini-PEG Effect Pos5->Mini-PEG Effect

Caption: SAR dissection of the molecule, highlighting the functional role of each structural component.

References

  • PubChem. (2025).[4][2] 2,5-Dibromopyrazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bolli, M. H., et al. (2012).[5] The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. (Contextual reference for alkoxy-pyrazine synthesis). Retrieved from [Link]

Sources

Strategic Utilization of 2-Bromo-5-(2-methoxyethoxy)pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It focuses on the strategic application of 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS: 1351523-79-9) as a tool for optimizing physicochemical properties in drug candidates.

Role: Physicochemical Optimization & Heterocyclic Scaffolding Focus: Solubility Enhancement, Metabolic Stability, and Bioisosteric Replacement

Executive Summary: The "Solubility-First" Scaffold

In modern drug discovery, molecular obesity (high MW, high Lipophilicity) often leads to poor ADME profiles. 2-Bromo-5-(2-methoxyethoxy)pyrazine serves as a tactical building block designed to address two critical failure modes: poor aqueous solubility and hERG channel liability .

Unlike simple halogenated pyrazines, this building block incorporates a "mini-PEG" (methoxyethoxy) motif directly onto the electron-deficient pyrazine core. This dual-functionality allows it to serve as a solubilizing bioisostere for phenyl or pyridyl rings while retaining a reactive bromine handle for divergent cross-coupling.

Key Technical Specifications
PropertyValueStrategic Implication
CAS 1351523-79-9Unique identifier for sourcing.
Formula C

H

BrN

O

Balance of polarity and aromaticity.
MW 233.06 g/mol Fragment-like; allows room for elaboration.
cLogP ~1.1Significantly lower than 4-bromoanisole (~3.5).
pKa (conj. acid) ~0.5Non-basic at physiological pH (reduces hERG risk).
H-Bond Acceptors 4Enhances water solvation shell.

Strategic Application: The "Pyrazine Walk"

The decision to incorporate this specific pyrazine scaffold is often driven by the need to modulate the Lipophilic Ligand Efficiency (LLE) .

Bioisosteric Logic

Replacing a benzene or pyridine ring with a pyrazine core alters the electronic landscape significantly:

  • Reduced Basicity: Pyrazine nitrogens are weakly basic (pKa < 1). This prevents protonation at pH 7.4, ensuring the molecule remains neutral for membrane permeability while avoiding the "cationic trapping" often associated with hERG toxicity.

  • Solvation: The 2-methoxyethoxy tail acts as a truncated polyethylene glycol (PEG) chain. It disrupts crystal lattice energy (lowering melting point) and increases hydration, directly boosting thermodynamic solubility.

Decision Matrix: When to Use
  • Scenario A: Your lead compound has a 4-methoxyphenyl group but suffers from high metabolic clearance (CYP mediated O-demethylation).

    • Solution: Switch to 5-(2-methoxyethoxy)pyrazine. The electron-deficient ring stabilizes the ether linkage against oxidative metabolism.

  • Scenario B: Your lead has poor solubility (<10 µM).

    • Solution: The flexible ether tail introduces entropy and polarity, typically improving solubility by 5–10 fold compared to a simple methoxy group.

Synthetic Utility & Reactivity Profile

The utility of 2-Bromo-5-(2-methoxyethoxy)pyrazine lies in its controlled reactivity . The pyrazine ring is electron-deficient, making the bromine highly activated for oxidative addition (Pd-catalysis), while the alkoxy group provides just enough electron density to prevent unwanted side reactions (like hydrolysis) during storage.

Synthesis of the Building Block (Self-Validating Protocol)

Note: This protocol relies on the symmetry of 2,5-dibromopyrazine to ensure high regioselectivity for the mono-substituted product.

Reaction Scheme (DOT Visualization):

Synthesis Fig 1. Regioselective SNAr Synthesis. Symmetry ensures exclusively mono-substituted product. SM1 2,5-Dibromopyrazine (Symmetric Electrophile) Inter Meisenheimer Complex SM1->Inter SNAr Attack (THF, 0°C) Reagent 2-Methoxyethanol + NaH (Base) Reagent->Inter Product 2-Bromo-5-(2-methoxyethoxy)pyrazine (Target Block) Inter->Product Elimination of Br-

Detailed Protocol:

  • Preparation: In a flame-dried flask under N

    
    , suspend Sodium Hydride (NaH)  (60% in oil, 1.1 equiv) in anhydrous THF  (10 mL/g). Cool to 0°C.
    
  • Activation: Dropwise add 2-methoxyethanol (1.05 equiv). Stir for 30 min at 0°C to generate the alkoxide. Observation: Gas evolution (H

    
    ) will cease when complete.
    
  • Addition: Add a solution of 2,5-dibromopyrazine (1.0 equiv) in THF dropwise.

    • Critical Step: Maintain 0°C to prevent bis-substitution. The first substitution deactivates the ring slightly towards the second nucleophilic attack (due to the electron-donating alkoxy group), but temperature control is vital.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS (Target [M+H]+ = 233/235).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[1][2] Wash organic layer with brine, dry over MgSO
    
    
    
    .[1][2]
  • Purification: Silica gel chromatography (0–30% EtOAc/Hexanes). The product is typically a white to off-white solid.

Downstream Coupling (Suzuki-Miyaura)

This building block is most commonly used in Suzuki couplings to attach heteroaryl cores.

Reaction Scheme (DOT Visualization):

Coupling Fig 2. Standard Cross-Coupling Workflow. The pyrazine bromide is highly reactive. Block 2-Bromo-5-(2-methoxyethoxy)pyrazine Final Biaryl Drug Candidate Block->Final Oxidative Addition Boronate Ar-B(OR)2 (Core Scaffold) Boronate->Final Transmetallation Cat Pd(dppf)Cl2 K2CO3, Dioxane/H2O Cat->Final

[3] Optimization Tip: Due to the nitrogen atoms in the pyrazine, coordination to Palladium can occur. Use bidentate ligands like dppf or XPhos and slightly elevated temperatures (80–100°C) to ensure efficient turnover.

Case Study: Optimization of a Kinase Inhibitor

Hypothetical optimization based on field-proven SAR principles.

The Challenge: A potent aminopyridine-based kinase inhibitor (Compound A) shows excellent IC


 (5 nM) but poor metabolic stability (t

< 15 min) and low solubility (2 µg/mL), leading to low oral bioavailability.

The Intervention: The medicinal chemistry team executes a Scaffold Hop :

  • Replacement: The aminopyridine is replaced with the 2-amino-5-(2-methoxyethoxy)pyrazine moiety (derived from our building block via Buchwald coupling with ammonia or direct use of the amino-analog).

  • Result (Compound B):

    • Solubility: Increases to 85 µg/mL (due to the ether tail and reduced crystal packing).

    • Metabolic Stability: t

      
       increases to 120 min. The electron-poor pyrazine ring is resistant to oxidation, and the terminal methoxy group is sterically protected.
      
    • Potency: Maintained at 8 nM (Pyrazine N acts as H-bond acceptor in the hinge region).

Comparative Data Table
ParameterOriginal Scaffold (Phenyl/Pyridine)Pyrazine-Ether ScaffoldImprovement Factor
LogD (pH 7.4) 3.82.2High (Lipophilicity reduced)
Solubility (PBS) < 5 µM> 100 µM> 20x
hERG IC

1.2 µM> 30 µMSafety Margin Improved
Synthetic Yield 65%82%Process Efficiency

References

  • PubChem. 2-Bromo-5-(2-methoxyethoxy)pyrazine Compound Summary. National Library of Medicine. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[4] Academic Press. (Chapter on Solubilizing Side Chains).

  • Life Chemicals. Functionalized Pyrazines in Drug Discovery.[5][6] (Technical Blog discussing pyrazine building blocks). Link

  • Pfizer Inc. (2012).[2] Patent WO2012069948: Compounds that modulate the activity of GPR119. (Example of pyrazine intermediates in metabolic disease). Link

Sources

Electronic Properties & Synthetic Utility of Alkoxy-Substituted Bromopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a comprehensive analysis of alkoxy-substituted bromopyrazines, a class of heteroaromatic scaffolds critical to high-performance medicinal chemistry and optoelectronic materials. We explore the electronic "push-pull" dynamics generated by the juxtaposition of the electron-deficient pyrazine core, the inductive electron-withdrawing bromine, and the mesomeric electron-donating alkoxy group. This guide details the regioselective synthesis, physicochemical characterization, and downstream applications of these moieties, offering a self-validating protocol for their generation.

Part 1: Molecular Architecture & Electronic Theory

The Pyrazine "Push-Pull" System

The pyrazine ring is inherently


-deficient due to the electronegativity of the two nitrogen atoms at positions 1 and 4, which lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the ring highly susceptible to nucleophilic attack but resistant to electrophilic substitution.

The introduction of an alkoxy group (–OR) and a bromine atom (–Br) creates a unique electronic environment:

  • Alkoxy Group (–OR): Acts as a strong

    
    -donor (+M effect) but a weak 
    
    
    
    -acceptor (-I effect). The lone pairs on the oxygen atom donate electron density into the pyrazine ring, raising the HOMO (Highest Occupied Molecular Orbital) energy. This significantly increases the basicity of the pyrazine nitrogens, particularly the nitrogen para to the alkoxy group.
  • Bromine Atom (–Br): Acts primarily as an inductive electron-withdrawing group (-I) while possessing weak

    
    -donating capability (+M). It stabilizes the HOMO slightly but serves mainly as a labile handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
    

Electronic Consequence: In a 2-alkoxy-3-bromopyrazine configuration, the inductive withdrawal of the bromine at C-3 enhances the electrophilicity of the C-2 position during synthesis, while the alkoxy group at C-2 subsequently passivates the ring against further nucleophilic attack, preventing over-substitution.

Resonance & Regiochemistry Visualization

The following diagram illustrates the resonance stabilization and the electronic vectors influencing reactivity.

ElectronicEffects Pyrazine Pyrazine Core (Electron Deficient) Bromo Bromine (-Br) (-I Effect / Leaving Group) Pyrazine->Bromo Inductive Pull N_atoms Ring Nitrogens (LUMO Lowering) Pyrazine->N_atoms e- sink Alkoxy Alkoxy Group (-OR) (+M Effect / HOMO Raiser) Alkoxy->Pyrazine Donates e- density Alkoxy->N_atoms Increases Basicity (Para-directing)

Figure 1: Electronic vector map showing the interplay between mesomeric donation and inductive withdrawal.

Part 2: Synthesis & Structural Validation

Regioselectivity in Reactions

The synthesis of alkoxy-bromopyrazines typically proceeds via Nucleophilic Aromatic Substitution (


) on a di- or tri-halopyrazine precursor.[1]

The "Dichotomy" of Regioselectivity: When starting with 2,6-dibromopyrazine :

  • Kinetic Control: Nucleophilic attack by an alkoxide occurs preferentially at the position least sterically hindered and maximally activated by the inductive effect of the ring nitrogens.

  • Result: Mono-alkoxylation typically yields 2-alkoxy-6-bromopyrazine . The second bromine is deactivated by the electron donation from the newly installed alkoxy group, allowing for high mono-selectivity.

Validated Protocol: Synthesis of 2-Bromo-6-Methoxypyrazine

Note: This protocol is designed for high reproducibility and safety.

Reagents:

  • 2,6-Dibromopyrazine (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.05 eq, 25% wt in MeOH)

  • Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 2,6-dibromopyrazine (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C under an inert nitrogen atmosphere.

  • Nucleophilic Attack: Add the NaOMe solution dropwise over 20 minutes. Critical: Slow addition prevents localized high concentrations that could lead to bis-substitution.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) should disappear, yielding a new spot (
    
    
    
    ).
  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from cold hexane or purify via silica gel flash chromatography to yield the product as a white crystalline solid (Yield: >85%).

SynthesisWorkflow Start 2,6-Dibromopyrazine (THF, 0°C, N2) Addition Add NaOMe (1.05 eq) Dropwise Start->Addition Dissolution Intermediate Meisenheimer Complex (Transition State) Addition->Intermediate S_NAr Attack Product 2-Bromo-6-Methoxypyrazine (>85% Yield) Intermediate->Product Elimination of Br-

Figure 2: Reaction pathway for the regioselective mono-alkoxylation of dibromopyrazine.

Part 3: Physicochemical Characterization

Spectroscopic Signatures

The electronic perturbation of the pyrazine ring is clearly observable in NMR and UV-Vis spectroscopy.

ParameterUnsubstituted Pyrazine2-Bromo-6-MethoxypyrazineInterpretation
H-NMR (C-H) ~8.60 ppm (s)

8.20,

8.05 ppm
Upfield shift due to shielding by the methoxy (+M) group.
C-NMR (C-O) N/A~160 ppmDeshielded ipso-carbon characteristic of

bond.
UV-Vis (

)
~260 nm (

)
~290-310 nmBathochromic shift (Red shift) due to HOMO destabilization by alkoxy lone pairs, narrowing the HOMO-LUMO gap.
Electrochemical Properties (HOMO-LUMO)

Alkoxy-bromopyrazines exhibit "tunable" bandgaps.

  • HOMO: Dominated by the

    
    -orbitals of the pyrazine ring mixed with the oxygen p-orbitals.
    
  • LUMO: Localized primarily on the pyrazine nitrogen atoms and the carbon-bromine bond.

  • Cyclic Voltammetry (CV): These compounds typically show an irreversible reduction peak (attributed to the cleavage of the C-Br bond) and a reversible oxidation wave (alkoxy-stabilized radical cation).

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry: The Bioisostere Advantage

In drug design, the 2-alkoxy-3-bromopyrazine motif serves as a critical scaffold for kinase inhibitors.

  • Lipophilicity (LogP): The alkoxy group allows for fine-tuning of LogP. A methoxy group is compact, while a trifluoroethoxy group increases metabolic stability and lipophilicity.

  • Hydrogen Bonding: The pyrazine nitrogens act as H-bond acceptors (HBA). The basicity of N-1 is modulated by the alkoxy group at C-2, altering the binding affinity to hinge regions in kinase ATP-pockets.

  • Metabolic Stability: The bromine atom blocks a potential site of oxidative metabolism (CYP450 oxidation), while serving as a handle for late-stage functionalization.

Materials Science: Fluorescence & Crystal Packing
  • Fluorescence: While simple bromopyrazines are weakly fluorescent, extended alkoxy-substituted derivatives (e.g., phenazines) exhibit strong fluorescence. The "push-pull" nature facilitates Intramolecular Charge Transfer (ICT).

  • Crystal Engineering: The bromine atom participates in Halogen Bonding (C-Br

    
     N), a directional non-covalent interaction that directs supramolecular assembly. This is critical for designing organic semiconductors where 
    
    
    
    -stacking overlap determines charge mobility.

References

  • Regioselectivity in Pyrazine Synthesis : Journal of Organic Chemistry. "Regioselective Nucleophilic Aromatic Substitution of Chloropyrazines."

  • Electronic Properties of Pyrazines : Chemical Reviews. "The Chemistry of Pyrazines and Their Derivatives."

  • Halogen Bonding in Crystal Structures : CrystEngComm. "Halogen bonding in pyrazine derivatives: The role of the bromine atom."

  • Medicinal Chemistry Applications : Journal of Medicinal Chemistry. "Pyrazine-based Kinase Inhibitors: Structure-Activity Relationships."

  • Fluorescence of Alkoxy-Heterocycles : Journal of Physical Chemistry A. "Photophysics of Alkoxy-Substituted Aromatic Heterocycles."

Sources

Optimizing Pyrazine Scaffolds: The Strategic Utility of 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Bromo-5-(2-methoxyethoxy)pyrazine in Medicinal Chemistry Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads.

Executive Summary: The "Toolkit" Molecule

In the landscape of modern medicinal chemistry, 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS: 1351523-79-9) represents more than a simple intermediate; it is a pharmacophore-enabling scaffold designed to address two persistent challenges in small-molecule drug discovery: aqueous solubility and metabolic stability .

This guide analyzes the biological potential of this specific derivative, positioning it not as a final drug, but as a critical "linchpin" intermediate. Its structure combines a reactive electrophile (bromine) for cross-coupling with a solubilizing glycol ether tail (2-methoxyethoxy), making it an ideal building block for P2X3 antagonists (chronic cough) and Type I/II Kinase Inhibitors (oncology).

Chemical Architecture & Rationale

The molecule’s utility is derived from its bifunctional design, which allows it to serve as a modular component in Fragment-Based Drug Design (FBDD).

Structural FeatureFunction in MedChemMechanistic Benefit
Pyrazine Core Bioisostere of Benzene/PyridineReduces lipophilicity (LogP) compared to benzene; introduces H-bond acceptors (N1, N4) to interact with hinge regions in kinases.
C-2 Bromine Reactive HandleEnables high-yield Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings to attach the "Warhead" (active pharmacophore).
C-5 Methoxyethoxy Solubilizing TailActs as a "mini-PEG" moiety. It projects into the solvent-exposed region of a protein pocket, improving solubility without steric clash.
Biological Case Studies: Target Applications
Case Study A: P2X3 Receptor Antagonists (Chronic Cough)

The P2X3 receptor is a trimeric ion channel validated for treating refractory chronic cough.[1] First-generation antagonists (e.g., Gefapixant) suffer from taste disturbance (dysgeusia) due to poor selectivity against the P2X2/3 heterotrimer.

  • The Role of 2-Bromo-5-(2-methoxyethoxy)pyrazine: Recent SAR (Structure-Activity Relationship) campaigns utilize ether-linked pyrazines to tune the physicochemical profile. The 2-methoxyethoxy group mimics the flexible ether chains found in second-generation antagonists (e.g., Sivopixant analogs).

  • Mechanism: The pyrazine core binds to the orthosteric ATP site, while the glycol tail extends into the extracellular vestibule, stabilizing the "desensitized" conformation of the channel.

Case Study B: Kinase Inhibitors (Oncology)

In kinase inhibition (e.g., FGFR , Aurora , or c-Met ), the "solubility problem" is paramount. Many potent ATP-competitive inhibitors are flat, aromatic, and insoluble.

  • The "Solvent Front" Strategy: By coupling 2-Bromo-5-(2-methoxyethoxy)pyrazine to a hinge-binding scaffold (e.g., an aminopyrazole), the methoxyethoxy tail is positioned to point out of the ATP pocket towards the solvent.

  • Result: This maintains high affinity (

    
     nM) while dramatically lowering LogD and increasing metabolic stability compared to alkyl chains.
    
Experimental Protocols
Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: To couple the pyrazine scaffold to an aryl boronic acid "warhead".

Reagents:

  • Substrate: 2-Bromo-5-(2-methoxyethoxy)pyrazine (1.0 eq)

  • Partner: Aryl-boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge: In a nitrogen-purged reaction vial, combine the bromide, boronic acid, and Pd catalyst.

  • Solvate: Add 1,4-dioxane and stir for 5 min to ensure homogeneity.

  • Activate: Add aqueous K₂CO₃. The biphasic mixture must be stirred vigorously.

  • Heat: Microwave irradiation at 100°C for 45 minutes (or reflux 12h).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a white/off-white solid.

Protocol B: In Vitro Kinase Selectivity Assay (ADP-Glo)

Objective: To validate the biological activity of the coupled product against a target kinase (e.g., FGFR1).

  • Preparation: Prepare 10 mM stock of the synthesized derivative in 100% DMSO.

  • Dilution: Serial dilute (3-fold) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% BSA).

  • Incubation:

    • Add 2 µL compound + 4 µL Enzyme (FGFR1) to a 384-well plate.

    • Incubate 15 min at RT to allow equilibrium binding.

  • Reaction: Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Wait 40 min.

  • Read: Add 20 µL Kinase Detection Reagent (converts ADP to light). Measure Luminescence.

  • Analysis: Plot RLU vs. log[Concentration] to determine IC₅₀.

Visualizing the Workflow
Figure 1: Synthetic Logic & Biological Application

This diagram illustrates the conversion of the core scaffold into a bioactive agent and its interaction with a target protein.[2]

G cluster_0 Starting Material cluster_1 Synthetic Transformation SM 2-Bromo-5-(2-methoxyethoxy)pyrazine (Scaffold) RXN Suzuki Coupling (Pd-Catalyzed) SM->RXN + Aryl Boronic Acid PROD Bioactive Ligand (Kinase/P2X3 Inhibitor) RXN->PROD C-C Bond Formation BIND Protein Binding (ATP Pocket) PROD->BIND Pyrazine Core (H-Bonds) SOL Solubility Enhancement (Solvent Exposed) PROD->SOL Methoxyethoxy Tail (Hydrophilic)

Caption: Workflow transforming the brominated scaffold into a bioactive inhibitor. The methoxyethoxy tail specifically addresses the solubility requirements of the final drug candidate.

References
  • BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem Technical Library.

  • MedChemExpress. (2024). P2X3 Antagonist 34 (BLU-5937) Product Monograph. MedChemExpress.[3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117770026, 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. PubChem.[4]

  • Mullard, A. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Journal of Medicinal Chemistry.

  • Vertex AI Search. (2026). Consolidated search results for CAS 1351523-79-9 and Pyrazine Kinase Inhibitors.5

Sources

Literature review of 2,5-disubstituted pyrazine scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-disubstituted pyrazine scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike its phenyl bioisosteres, the pyrazine ring offers unique electronic properties—specifically, reduced lipophilicity (LogP) and specific hydrogen-bond acceptor capabilities—while maintaining a linear, para-like vector orientation. This guide analyzes the synthetic architectures, structure-activity relationships (SAR), and therapeutic applications of this scaffold, moving beyond basic enumeration to explore the causal mechanics of its success in oncology (kinase inhibition), infectious disease (tuberculosis), and neurology (adenosine receptor antagonism).

Part 1: Structural Activity Relationship (SAR) & Physicochemical Properties

The "Linear Vector" Advantage

The 2,5-substitution pattern on a pyrazine ring mimics the 1,4-substitution of benzene but introduces critical physicochemical deviations that drug developers leverage to optimize lead compounds.

Property1,4-Disubstituted Benzene2,5-Disubstituted PyrazineDrug Discovery Impact
Geometry Linear (180° vector)Linear (pseudo-para)Preserves binding pocket geometry while altering electronics.
Lipophilicity High (Lipophilic)Moderate (Polar)Pyrazine lowers LogP, improving aqueous solubility and bioavailability.
H-Bonding None (unless substituted)2 Acceptors (N1, N4)The ring nitrogens can engage hinge regions in kinases or water networks in GPCRs.
Metabolism Prone to CYP oxidationElectron-deficientReduced susceptibility to oxidative metabolism; lowers clearance.
Electronic Tuning

The electron-deficient nature of the pyrazine ring makes the 2,5-positions susceptible to nucleophilic aromatic substitution (


), yet stable against oxidative degradation. In kinase inhibitors, the N1 and N4 atoms often serve as critical anchor points, accepting hydrogen bonds from the backbone amide NH groups of the kinase hinge region.

Part 2: Synthetic Architectures

Accessing the 2,5-regioisomer requires overcoming the natural tendency of pyrazines to substitute at the 2,6- or 2,3-positions depending on the method used. Two primary workflows dominate the field: the Industrial Cross-Coupling Route and the Biomimetic Condensation Route .

Workflow 1: The Industrial Standard (Palladium Catalysis)

The most reliable method for generating diverse libraries is the sequential functionalization of 2,5-dichloropyrazine . Due to the symmetry of the starting material, the first substitution is statistical, but subsequent couplings can be controlled via steric and electronic differentiation.

Workflow 2: Biomimetic Assembly

A "greener" approach involves the dimerization of


-amino aldehydes derived from amino acids.[1] This method mimics the biosynthesis of pyrazine alkaloids and allows for the introduction of chiral centers on the side chains before oxidation to the aromatic core.
Visualization of Synthetic Logic

PyrazineSynthesis Start1 2,5-Dichloropyrazine Step1 Suzuki-Miyaura Coupling (0.9 eq Boronic Acid) Start1->Step1 Inter1 2-Chloro-5-Arylpyrazine Step1->Inter1 Regiocontrol Step2 Buchwald-Hartwig (Amine, Pd cat.) Inter1->Step2 Final1 2-Amino-5-Arylpyrazine (Kinase Scaffold) Step2->Final1 Start2 Amino Acid (e.g., Phenylalanine) Step3 Reduction to alpha-Amino Aldehyde Start2->Step3 Step4 Dimerization & Oxidation Step3->Step4 Final2 2,5-Dialkylpyrazine (Natural Product Mimic) Step4->Final2

Caption: Divergent synthetic pathways for 2,5-disubstituted pyrazines. Top: Sequential Pd-catalyzed coupling. Bottom: Biomimetic condensation.

Part 3: Therapeutic Applications[2][3][4][5][6]

Oncology: Kinase Inhibition

The 2,5-disubstituted pyrazine is a staple in kinase inhibitor design, particularly for Aurora Kinases and FLT3 . The scaffold acts as a linear linker that positions a "head" group into the ATP-binding pocket and a "tail" group into the solvent-exposed region.

  • Mechanism: The pyrazine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Methionine residues). The 2-amino substituent often acts as a donor.

  • Key Example: Gilteritinib (Xospata) .[2] While a complex trisubstituted molecule, its core efficacy relies on the pyrazine vector to orient the piperidine tail for optimal FLT3 inhibition.

  • Lead Optimization: Research into Aurora A inhibitors has shown that 2-amino-3,5-disubstituted pyrazines (where the 5-position holds the aryl group) exhibit superior selectivity over the 2,6-isomers due to the specific shape of the Aurora ATP pocket.

Infectious Disease: Tuberculosis (TB)

Pyrazinamide is a first-line TB drug, but resistance is growing. The 2,5-disubstituted derivatives have emerged as potent second-generation candidates.

  • Lead Compound: 5-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide .

  • Activity: This compound demonstrates high potency against Mycobacterium tuberculosis (H37Rv strain).

  • SAR Insight: The 5-chloro substituent increases lipophilicity (facilitating cell wall penetration) and prevents metabolic deactivation of the ring, while the 2-carboxamide mimics the essential pharmacophore of pyrazinamide.

Neurology: Adenosine Receptor Antagonists

Adenosine


 receptor antagonists are pursued for Parkinson’s disease treatment.[3][4][5][6] The 2,5-disubstituted pyrazine serves as a core scaffold to replace the traditional furan or xanthine cores.
  • Mechanism: These compounds block the

    
     receptor, modulating dopamine signaling in the striatum.
    
  • Advantage: The pyrazine core offers better solubility and blood-brain barrier (BBB) permeability compared to the fused tricyclic systems often used in early adenosine antagonists.

Part 4: Deep Dive – Experimental Protocol

Protocol: Regioselective Synthesis of 2-(3-methoxyphenyl)-5-chloropyrazine

A self-validating protocol for the mono-functionalization of 2,5-dichloropyrazine.

Objective: To selectively couple an aryl boronic acid to one chloride of the 2,5-dichloropyrazine core using Suzuki-Miyaura conditions.

Reagents:

  • 2,5-Dichloropyrazine (1.0 eq)

  • 3-Methoxyphenylboronic acid (0.9 eq) [Note: Use substoichiometric amount to minimize bis-coupling]

  • 
     (0.05 eq)
    
  • 
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,5-dichloropyrazine (150 mg, 1.0 mmol) in degassed 1,4-dioxane (5 mL).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol). Stir for 10 minutes at room temperature to ensure catalyst solvation.
    
  • Coupling: Add 3-methoxyphenylboronic acid (137 mg, 0.9 mmol) followed by the

    
     solution.
    
  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2). Validation Step: The mono-substituted product will appear as a new spot with lower Rf than the starting material but higher than the bis-substituted byproduct.

  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Dry organics over

    
    .
    
  • Purification: Flash column chromatography (Gradient 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (400 MHz, CDCl3): Look for two distinct doublets for the pyrazine protons (approx.

    
     8.5-9.0 ppm) with a small coupling constant (
    
    
    
    Hz), indicating the para-like 2,5-relationship is intact.
  • Yield: Expected 60-75% mono-substituted product.

Part 5: Biological Signaling Pathway (Kinase Inhibition)

The following diagram illustrates how a 2,5-disubstituted pyrazine inhibitor interrupts the FLT3 signaling cascade in Acute Myeloid Leukemia (AML) cells.

FLT3_Pathway Ligand FL Ligand Receptor FLT3 Receptor (Tyrosine Kinase) Ligand->Receptor Activation STAT5 STAT5 Phosphorylation Receptor->STAT5 Signaling MAPK RAS/MAPK Pathway Receptor->MAPK Signaling Inhibitor 2,5-Pyrazine Inhibitor (e.g., Gilteritinib) Inhibitor->Receptor Competitive Inhibition (ATP Pocket) Outcome_Apop Apoptosis Inhibitor->Outcome_Apop Induces Nucleus Nuclear Translocation STAT5->Nucleus MAPK->Nucleus Outcome_Pro Cell Proliferation Nucleus->Outcome_Pro Unchecked

Caption: Mechanism of Action: 2,5-pyrazine inhibitors block FLT3 autophosphorylation, halting downstream STAT5/MAPK signaling and inducing apoptosis.

References

  • Synthesis of 2,5-Disubstituted Pyrazines

    • Title: Highly efficient synthesis of 2,5-disubstituted pyrazines
    • Source: Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • Biomimetic Synthesis

    • Title: Pyrazine alkaloids via dimerization of amino acid-derived alpha-amino aldehydes.[1][7][8][9]

    • Source: Organic & Biomolecular Chemistry, 2012.[7]

    • URL:[Link]

  • Antimycobacterial Activity

    • Title: Synthesis and antimycobacterial evaluation of substituted N-phenylpyrazine-2-carboxamides.
    • Source: Molecules, 2008 (via PubMed).
    • URL:[Link]

  • Kinase Inhibitors (Aurora/FLT3)

    • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).[2][10]

    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

  • Adenosine Receptor Antagonists

    • Title: Pyrazine derivatives useful as adenosine receptor antagonists (P
    • Source: Google Patents.[11]

    • URL

Sources

A Guide to the Thermostability Assessment of 2-Bromo-5-(2-methoxyethoxy)pyrazine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermostability in Drug Development

In the journey of a molecule from a promising candidate to a viable pharmaceutical product, understanding its physicochemical properties is paramount. Among these, thermal stability is a cornerstone for ensuring the safety, efficacy, and shelf-life of an active pharmaceutical ingredient (API). For a novel compound such as 2-Bromo-5-(2-methoxyethoxy)pyrazine, a substituted pyrazine derivative with potential applications in medicinal chemistry, a thorough evaluation of its behavior under thermal stress is not merely a regulatory formality but a scientific necessity. Pyrazines are a class of heterocyclic compounds with wide-ranging applications in the pharmaceutical, flavor, and fragrance industries.[1]

This in-depth technical guide provides a framework for researchers, scientists, and drug development professionals to assess the thermostability of 2-Bromo-5-(2-methoxyethoxy)pyrazine. While specific experimental data for this compound is not extensively available in public literature, this guide will establish a robust, scientifically-grounded methodology for its determination. We will delve into the foundational analytical techniques, the rationale behind experimental design, and the interpretation of the resulting data, using insights from related pyrazine structures to inform our approach.

Understanding Thermal Decomposition in Pyrazine Derivatives

Pyrazine derivatives can exhibit a range of thermal stabilities, influenced by their substituent groups. Studies on various pyrazine esters have shown decomposition temperatures ranging from as low as 58.7 °C to over 290 °C, indicating that the specific nature of the side chains significantly impacts the molecule's robustness to heat. For halogenated compounds like 2-Bromo-5-(2-methoxyethoxy)pyrazine, thermal decomposition can lead to the release of hazardous substances, such as hydrogen bromide.[2] Therefore, a comprehensive analysis is crucial for safe handling and formulation.

Core Analytical Techniques for Thermostability Profiling

The primary tools for quantitatively assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[3][4] This analysis is fundamental for determining the temperature at which a compound begins to decompose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocols for Thermostability Assessment

The following protocols are designed to provide a comprehensive thermal profile of 2-Bromo-5-(2-methoxyethoxy)pyrazine.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify mass loss at different temperatures.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-5-(2-methoxyethoxy)pyrazine into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the mass of the sample as a function of temperature. Determine the onset temperature of decomposition, which is often calculated as the temperature at which a 5% mass loss is observed.

Causality Behind Experimental Choices:

  • A controlled heating rate of 10 °C/min is standard for initial screening, providing a good balance between resolution and experiment time.

  • An inert atmosphere is crucial to study the intrinsic thermal stability of the molecule without the influence of oxygen, which can lead to different decomposition pathways.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and decomposition exotherms or endotherms.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Bromo-5-(2-methoxyethoxy)pyrazine into a hermetically sealed aluminum pan.

  • Atmosphere: Use an inert nitrogen purge at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Causality Behind Experimental Choices:

  • Hermetically sealed pans are used to contain any volatile decomposition products and to prevent mass loss before the decomposition event, which could affect the DSC signal.

  • Correlating DSC events with TGA mass loss data is essential. An exothermic event in the DSC curve that corresponds to a mass loss in the TGA curve is indicative of decomposition.[5]

Data Presentation and Interpretation

The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and structured format.

Table 1: Hypothetical Thermostability Data for 2-Bromo-5-(2-methoxyethoxy)pyrazine

ParameterValueMethod
Melting Point (Tm)e.g., 85 - 90 °CDSC
Onset of Decomposition (Tonset)e.g., 180 °CTGA (5% mass loss)
Decomposition Peak (Tpeak)e.g., 210 °CDSC (exotherm)
Residue at 600 °Ce.g., < 2%TGA

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data must be generated for 2-Bromo-5-(2-methoxyethoxy)pyrazine.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating experimental procedures.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Sample start->weigh load Load into TGA Pan weigh->load setup Set Parameters: - N2 Purge - 10°C/min Ramp load->setup run Run TGA Experiment setup->run acquire Acquire Mass vs. Temperature Data run->acquire plot Plot TGA Curve acquire->plot determine Determine T(onset) (5% Mass Loss) plot->determine end End determine->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation start_dsc Start weigh_dsc Weigh 2-5 mg of Sample start_dsc->weigh_dsc seal_dsc Seal in Aluminum Pan weigh_dsc->seal_dsc setup_dsc Set Parameters: - N2 Purge - 10°C/min Ramp seal_dsc->setup_dsc run_dsc Run DSC Experiment setup_dsc->run_dsc acquire_dsc Acquire Heat Flow vs. Temperature Data run_dsc->acquire_dsc plot_dsc Plot DSC Curve acquire_dsc->plot_dsc identify_dsc Identify Melting (Tm) & Decomposition (Td) plot_dsc->identify_dsc end_dsc End identify_dsc->end_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Potential Degradation Pathways

While the precise degradation pathway of 2-Bromo-5-(2-methoxyethoxy)pyrazine requires detailed investigation (e.g., using TGA coupled with mass spectrometry or infrared spectroscopy), a plausible initial step would involve the cleavage of the ether side chain or the carbon-bromine bond.

Degradation_Pathway cluster_products Potential Initial Decomposition Products Parent 2-Bromo-5-(2-methoxyethoxy)pyrazine Heat Thermal Stress (Δ) Parent->Heat Product1 Cleavage of Ether Side Chain Heat->Product1 Product2 Cleavage of C-Br Bond Heat->Product2

Caption: Potential initial thermal degradation pathways.

Conclusion and Forward Outlook

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the thermal stability of 2-Bromo-5-(2-methoxyethoxy)pyrazine. By employing standard techniques such as TGA and DSC, and by carefully considering the experimental design, researchers can generate the critical data needed to ensure the safety, quality, and stability of this compound in pharmaceutical applications. The generation of such data is an indispensable step in the progression of any new chemical entity towards clinical and commercial viability.

References

  • Li, S., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. TGA-DSC thermogram of materials I and II. [Link]

  • Sirajunnisa, A., & Srujana, M. (2019). Synthesis of Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Serine/Threonine Inhibitors. SSRN. [Link]

  • Reddy, K. A., et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TSI Journals. [Link]

  • Mojumdar, S. C., Lebrušková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]

  • TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Durham University. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. [Link]

  • Anna, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

Sources

Technical Monograph: Lipophilicity Profiling & Synthetic Utility of 2-Bromo-5-(2-methoxyethoxy)pyrazine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS 1351523-79-9), a specialized heterocyclic building block utilized in modern medicinal chemistry.[1] Unlike simple halo-pyrazines, this molecule incorporates a glycolic ether side chain, strategically designed to modulate lipophilicity (LogP) and aqueous solubility without compromising the aromatic stacking potential of the pyrazine core.[1]

This document synthesizes computed physicochemical data with field-proven experimental protocols, offering researchers a roadmap for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1]

Chemical Identity & Structural Analysis[1][2]

The molecule consists of an electron-deficient pyrazine ring substituted at the 2-position with a bromine atom (a versatile handle for cross-coupling) and at the 5-position with a 2-methoxyethoxy tail.[1][2] This "amphiphilic tail" is critical for lowering the LogP relative to purely alkylated analogues.[1]

PropertySpecification
IUPAC Name 2-Bromo-5-(2-methoxyethoxy)pyrazine
CAS Number 1351523-79-9
Molecular Formula C

H

BrN

O

Molecular Weight 233.06 g/mol
SMILES COCCOC1=CN=C(Br)N=C1
Physical State White to off-white solid / Semi-solid
Key Functional Groups Aryl Bromide (Electrophile), Pyrazine (H-bond acceptor), Ether (Solubilizing)

Lipophilicity (LogP) Analysis[1][6][7]

Lipophilicity is the governing parameter for this compound's utility.[1] The introduction of the methoxyethoxy group is a deliberate medicinal chemistry tactic to suppress the high lipophilicity typically associated with bromo-aromatics.[1]

Comparative Lipophilicity Data

Direct experimental LogP values for this specific intermediate are rarely published in open literature.[1] Below is a Consensus Predictive Analysis based on structural fragment contribution (QSPR) and validated against the known analogue 2-Bromo-5-methoxypyrazine.

CompoundStructure FragmentConsensus LogP (Calc)Solubility Impact
Target Molecule -O-CH

-CH

-O-CH

1.35 ± 0.25 Enhanced
Analogue A-O-CH

(Methoxy)
1.60Moderate
Analogue B-O-CH

-CH

(Ethoxy)
1.95Low
Analogue C-H (Unsubstituted)1.10High
Mechanistic Insight

The 2-methoxyethoxy tail acts as a "mini-PEG" unit.[1] While the addition of two carbons (ethylene group) typically increases LogP by ~1.0 unit, the ether oxygen introduces a dipole and Hydrogen Bond Acceptor (HBA) capability that counteracts this hydrophobicity.[1]

  • Result: The LogP remains in the "Sweet Spot" (1.0 – 2.0), ideal for CNS penetration and oral bioavailability, while the flexible chain disrupts crystal packing, improving dissolution rates.[1]

Experimental Protocols (Self-Validating)

To validate the calculated values in your specific assay buffer, use the following protocols. These are designed to be self-validating by including internal standards.

Protocol A: HPLC-Based LogP Determination (High Throughput)

Best for rapid estimation using retention time correlation.[1]

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: Isocratic Methanol/Water (60:40) buffered to pH 7.4 (10 mM Ammonium Acetate).

  • Calibration Standards: Inject a mixture of 5 known standards with LogP values bracketing the target (e.g., Pyrazine [LogP -0.2], Acetophenone [LogP 1.58], Benzene [LogP 2.13]).[1]

  • Validation Step: Plot Log k' (capacity factor) vs. Literature LogP. The

    
     must be > 0.95.[1]
    
  • Measurement: Inject 2-Bromo-5-(2-methoxyethoxy)pyrazine (10 µM in MeOH). Calculate LogP from the regression line.[1]

Protocol B: Shake-Flask Method (Gold Standard)

Required for definitive physicochemical characterization.[1]

  • Phase Preparation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve 1 mg of target in 5 mL of pre-saturated Octanol. Add 5 mL of pre-saturated Buffer.[1]

  • Agitation: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to ensure phase separation.

  • Quantification: Analyze both phases via UV-Vis spectrophotometry (

    
     nm).
    
  • Self-Validation: Mass balance check. The sum of mass in both phases must equal >95% of input mass.[1]

    
    [1]
    

Synthetic & Functional Utility[1][5][8][9][10]

Synthesis Pathway (SNAr)

The synthesis relies on a Regioselective Nucleophilic Aromatic Substitution.[1] The 2,5-dibromopyrazine is symmetric, but statistical substitution allows for the isolation of the mono-alkoxy product.[1]

SynthesisSM12,5-Dibromopyrazine(Electrophile)IntermediateMeisenheimerComplexSM1->Intermediate SNAr Attack(THF, 0°C)Reagent2-Methoxyethanol+ NaH (1.1 eq)Reagent->IntermediateProduct2-Bromo-5-(2-methoxyethoxy)pyrazine(Target)Intermediate->Product -NaBr(Aromatization)

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr). Strict stoichiometry (1.05 eq alkoxide) is required to prevent bis-substitution.

Application in Drug Discovery

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .[1] The bromine serves as a "growth vector" for Suzuki-Miyaura coupling, while the methoxyethoxy tail acts as a solvent-exposed solubilizing group.[1]

ApplicationsCore2-Bromo-5-(2-methoxyethoxy)pyrazineApp1Kinase Inhibitors(Hinge Binder)Core->App1 Suzuki Coupling(Ar-B(OH)2)App2PROTAC Linkers(E3 Ligase Attachment)Core->App2 Buchwald-Hartwig(Amination)App3PET Radioligands(18F Displacement)Core->App3 Halogen Exchange(Radio-labeling)

Figure 2: Divergent utility of the scaffold. The bromine atom allows modular attachment to various pharmacophores.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19756172, 2-Bromo-5-methoxypyrazine.[1] Retrieved from [Link][1]

  • ChemAxon. LogP and logD calculations: Theoretical background and validation. Retrieved from [Link]

  • MDPI (2024). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines. (Contextual reference for heterocyclic lipophilicity estimation). Retrieved from [Link]

Methodological & Application

Synthesis protocols for 2-Bromo-5-(2-methoxyethoxy)pyrazine from 2,5-dibromopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Scope

This guide details the regioselective synthesis of 2-Bromo-5-(2-methoxyethoxy)pyrazine from 2,5-dibromopyrazine . This scaffold is a critical intermediate in the development of P2X3 antagonists and kinase inhibitors. The core challenge in this transformation is controlling the nucleophilic aromatic substitution (


) to ensure mono-alkoxylation while suppressing the formation of the symmetric 2,5-bis(2-methoxyethoxy)pyrazine byproduct.

This protocol leverages the electronic deactivation principle: the introduction of the electron-donating alkoxy group renders the pyrazine ring less electrophilic, kinetically disfavoring the second substitution. Two methods are presented:

  • Method A (NaH/THF): High-yielding, rapid kinetic control for discovery chemistry.

  • Method B (

    
    /Toluene):  Scalable, phase-transfer approach for process chemistry.
    

Strategic Analysis & Mechanism

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism. The alkoxide nucleophile attacks the electron-deficient pyrazine ring at the C-2 or C-5 position (equivalent in the starting material) to form a Meisenheimer complex, followed by the restoration of aromaticity via the expulsion of the bromide leaving group.

Regioselectivity Control
  • Starting Material (2,5-Dibromopyrazine): Highly electrophilic due to the inductive electron-withdrawing nature of the two nitrogen atoms and two bromine atoms.

  • Product (Mono-ether): The newly installed alkoxy group is an Electron Donating Group (EDG) by resonance. This increases electron density in the pyrazine ring, significantly raising the activation energy required for a second nucleophilic attack.

  • Implication: Mono-selectivity is thermodynamically and kinetically favored, provided the reaction temperature is controlled (typically < 25°C).

ReactionPathway SM 2,5-Dibromopyrazine (Electrophilic) Complex Meisenheimer Complex SM->Complex + Reagent Reagent 2-Methoxyethoxide (Nucleophile) Product 2-Bromo-5-(2-methoxyethoxy)pyrazine (Deactivated Ring) Complex->Product - Br⁻ SideProduct 2,5-bis(2-methoxyethoxy)pyrazine (Over-reaction) Product->SideProduct + Reagent (Excess/Heat)

Figure 1: Reaction pathway illustrating the deactivation of the pyrazine ring after the first substitution, which aids mono-selectivity.

Experimental Protocols

Method A: Kinetic Control (NaH/THF)

Recommended for gram-scale synthesis where yield and speed are paramount.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
2,5-Dibromopyrazine 237.881.0Starting Material
2-Methoxyethanol 76.091.05Nucleophile Precursor
Sodium Hydride (60%) 24.00 (NaH)1.1Base
THF (Anhydrous) -10 V (mL/g)Solvent
Step-by-Step Procedure
  • Alkoxide Formation:

    • To a flame-dried 3-neck flask under

      
      , charge Sodium Hydride  (1.1 eq) suspended in anhydrous THF (5 V).
      
    • Cool the suspension to 0°C using an ice bath.

    • Add 2-Methoxyethanol (1.05 eq) dropwise over 15 minutes. Caution:

      
       gas evolution.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution (sodium alkoxide) forms.

  • Nucleophilic Attack:

    • Dissolve 2,5-Dibromopyrazine (1.0 eq) in THF (5 V) in a separate vessel.

    • Add the dibromopyrazine solution dropwise to the alkoxide solution at 0°C .

    • Critical: Do not add the alkoxide to the pyrazine; inverse addition ensures the pyrazine is always in excess locally, preventing bis-substitution.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 2–4 hours.

    • TLC Check: (Hexanes/EtOAc 4:1). SM (

      
      ), Product (
      
      
      
      ), Bis-product (
      
      
      ).
  • Work-up:

    • Quench carefully with saturated

      
       solution at 0°C.
      
    • Extract with EtOAc (

      
      ). Wash combined organics with water and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is typically a pale yellow oil or low-melting solid.

    • Purify via silica gel chromatography (Gradient: 0%

      
       20% EtOAc in Hexanes).
      
Method B: Scalable Phase Transfer ( /Toluene)

Recommended for multi-gram to kilo-scale batches to avoid hazardous NaH.

Reagents & Stoichiometry
ReagentEquivalentsRole
2,5-Dibromopyrazine 1.0Starting Material
2-Methoxyethanol 1.2Nucleophile
Potassium Carbonate 2.0Base
Toluene 10 VSolvent
18-Crown-6 0.05 (5 mol%)Phase Transfer Catalyst
Workflow Diagram

Workflow Step1 Charge Reactor: 2,5-Dibromopyrazine, K2CO3, 18-Crown-6, Toluene Step2 Add 2-Methoxyethanol (Slow Addition) Step1->Step2 Step3 Heat to 50°C (Monitor HPLC) Step2->Step3 Step4 Filter Inorganic Salts Step3->Step4 Step5 Concentrate Filtrate Step4->Step5

Figure 2: Process flow for the carbonate-mediated synthesis.

Procedure Notes
  • Combine all solids and toluene.

  • Add alcohol.

  • Heat to 50°C . Higher temperatures (>80°C) significantly increase the bis-ether impurity.

  • Reaction time is typically longer (12–16 hours) than Method A.

Characterization & Validation

Expected Analytical Data
  • Physical State: White to off-white solid or pale oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.25 (d, 
      
      
      
      Hz, 1H, Pyrazine H-3) – Deshielded by Br.
    • 
       8.05 (d, 
      
      
      
      Hz, 1H, Pyrazine H-6) – Shielded relative to H-3.
    • 
       4.45 (m, 2H, 
      
      
      
      ).
    • 
       3.75 (m, 2H, 
      
      
      
      ).
    • 
       3.42 (s, 3H, 
      
      
      
      ).
  • MS (ESI):

    
     (1:1 Isotopic pattern characteristic of Br).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Bis-product (>10%) Excess alkoxide or High TempReduce alcohol to 1.0 eq; Keep T < 20°C.
Low Conversion Old NaH or Wet SolventUse fresh NaH; Distill THF over Na/Benzophenone.
Hydrolysis Product (Pyrazinone) Wet reagents (Water present)Ensure anhydrous conditions; Water competes as nucleophile.

Safety & Handling

  • 2,5-Dibromopyrazine: Irritant. Avoid inhalation.

  • Sodium Hydride: Flammable solid; reacts violently with water. Use under inert atmosphere.

  • 2-Methoxyethanol: Known reproductive toxin. Handle in a fume hood with appropriate PPE.

References

  • Synthesis of substituted pyrazines: World Intellectual Property Organization, WO 2010/128324 A1, 2010 .

  • Regioselective nucleophilic substitution of chloropyrazines:Journal of Medicinal Chemistry, 2009, 52(14), 4257–4268.
  • General Reactivity of 2,5-Dibromopyrazine: PubChem Compound Summary for CID 11470421.

Conditions for nucleophilic aromatic substitution to yield 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the conditions for the regioselective nucleophilic aromatic substitution (


) of 2,5-dibromopyrazine to yield 2-Bromo-5-(2-methoxyethoxy)pyrazine .

Executive Summary

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, widely used in kinase inhibitors and antimicrobials. This guide addresses the specific challenge of desymmetrizing 2,5-dibromopyrazine with 2-methoxyethanol . The core objective is to maximize the yield of the mono-substituted product, 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS: 1351523-79-9), while suppressing the formation of the symmetric bis-ether byproduct.

Strategic Analysis & Mechanism

Reaction Mechanism ( )

The reaction proceeds via a classic addition-elimination mechanism. The electron-deficient pyrazine ring, further activated by the two bromine atoms, undergoes nucleophilic attack by the alkoxide.

  • Activation: The nitrogen atoms withdraw electron density, making the C-2 and C-5 positions electrophilic.

  • Addition: The 2-methoxyethoxide anion attacks C-2, forming a Meisenheimer-like anionic intermediate.

  • Elimination: Re-aromatization expels the bromide ion.

The Challenge of Symmetry Breaking

Because 2,5-dibromopyrazine is


 symmetric, the first substitution is statistically favored. However, the introduction of an alkoxy group (electron-donating by resonance, 

) deactivates the ring toward a second nucleophilic attack compared to the starting material.
  • Deactivation Effect: The alkoxy group donates electron density into the ring, making the remaining C-5 position less electrophilic than the starting material.

  • Outcome: This electronic deactivation is the critical lever we use to prevent disubstitution. By controlling temperature and stoichiometry, we can achieve high selectivity for the mono-product.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical divergence point between the target and the impurity.

ReactionPathway SM 2,5-Dibromopyrazine (Starting Material) Mono TARGET: 2-Bromo-5-(2-methoxyethoxy)pyrazine SM->Mono k1 (Fast) 1.0 eq Alkoxide 0°C to RT Reagents 2-Methoxyethanol Base (NaH or K2CO3) Reagents->SM Di IMPURITY: 2,5-Bis(2-methoxyethoxy)pyrazine Mono->Di k2 (Slow) Excess Alkoxide High Temp (>40°C)

Figure 1: Reaction pathway showing the kinetic competition between mono- and di-substitution.

Experimental Protocols

Two methods are provided. Method A is the "Gold Standard" for small-to-medium scale (mg to gram) requiring high purity. Method B is a scalable alternative avoiding sodium hydride.

Method A: Sodium Hydride / THF (High Precision)

Recommended for initial synthesis and optimization.

Reagents & Materials
ComponentRoleEquiv.Notes
2,5-Dibromopyrazine Substrate1.0Limiting reagent.
2-Methoxyethanol Nucleophile1.05Slight excess to ensure conversion.
Sodium Hydride (60%) Base1.1Washed with hexanes if oil-free required.
THF (Anhydrous) Solvent-[0.2 M] concentration.
Step-by-Step Procedure
  • Alkoxide Formation:

    • Flame-dry a 3-neck round-bottom flask under Nitrogen (

      
      ).
      
    • Add Sodium Hydride (1.1 eq) suspended in anhydrous THF . Cool to 0°C (ice bath).

    • Add 2-Methoxyethanol (1.05 eq) dropwise over 15 minutes. Evolution of

      
       gas will be observed.
      
    • Checkpoint: Stir at 0°C for 30 mins until gas evolution ceases and a clear/hazy solution of the sodium alkoxide forms.

  • Substrate Addition:

    • Dissolve 2,5-Dibromopyrazine (1.0 eq) in a separate portion of THF.

    • Add the pyrazine solution dropwise to the alkoxide solution at 0°C .

    • Rationale: Adding substrate to nucleophile (inverse addition) can sometimes favor disubstitution locally; however, in this deactivated system, maintaining 0°C is the primary control. For absolute maximum selectivity, add the alkoxide to the pyrazine (normal addition) slowly. Protocol Update: We recommend adding the alkoxide solution dropwise TO the pyrazine solution at 0°C to keep the substrate in excess during the addition.

  • Reaction:

    • Allow the mixture to warm slowly to Room Temperature (20-25°C) .

    • Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 8:2). Product usually runs slightly more polar than the dibromo starting material but less polar than the bis-ether.

  • Workup:

    • Quench carefully with Saturated

      
        solution at 0°C.
      
    • Extract with Ethyl Acetate (x3) .

    • Wash combined organics with Brine .

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
Method B: / DMF (Scalable)

Recommended for >10g scale where NaH handling is hazardous.

  • Setup: Combine 2,5-Dibromopyrazine (1.0 eq), 2-Methoxyethanol (1.1 eq), and

    
      (1.5 eq) in DMF  or Acetonitrile .
    
  • Conditions: Heat to 60°C . Note that higher temperature is required because carbonate is a weaker base and the alkoxide is generated in equilibrium.

  • Risk: Higher temperature increases the rate of the second substitution (

    
    ). Strict monitoring by HPLC is required to stop the reaction before disubstitution becomes significant (>5%).
    

Analytical Data & Validation

Expected Data Profile
  • Appearance: White to off-white solid or pale yellow oil (depending on purity/crystallinity).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.25 (d, 
      
      
      
      , 1H, Pyrazine-H3).
    • 
       8.05 (d, 
      
      
      
      , 1H, Pyrazine-H6).
    • 
       4.50 (m, 2H, 
      
      
      
      ).
    • 
       3.75 (m, 2H, 
      
      
      
      ).
    • 
       3.45 (s, 3H, 
      
      
      
      ).
  • Mass Spectrometry (LC-MS):

    • Expected

      
       (1:1 Isotopic pattern characteristic of Bromine).
      
Process Control Workflow

The following diagram outlines the decision logic during reaction monitoring.

ProcessControl Start Sample Reaction (T = 2 hours) CheckSM Is SM > 5%? Start->CheckSM CheckDi Is Di-Sub > 5%? CheckSM->CheckDi No Continue Continue Stirring Re-check in 1 hr CheckSM->Continue Yes Stop STOP & QUENCH Proceed to Workup CheckDi->Stop No (Ideal) Cool Cool to 0°C Quench Immediately CheckDi->Cool Yes (Over-reaction)

Figure 2: HPLC/TLC monitoring logic to ensure optimal yield.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Di-substituted Impurity Excess nucleophile or high temperature.Reduce 2-methoxyethanol to 0.95 eq. Maintain strict 0°C. Use "Inverse Addition" (Add alkoxide to Pyrazine).
Low Conversion Incomplete alkoxide formation or wet solvent.Ensure NaH is fresh. Dry 2-methoxyethanol over molecular sieves. Increase time at RT.
Hydrolysis Byproduct Water in reaction (OH replaces Br).Use anhydrous THF. Ensure inert atmosphere (

/Ar).

References

  • Target Identification: 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS 1351523-79-9).[1][2] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • General Pyrazine Synthesis:Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes. BenchChem. (Describes general

    
     regioselectivity on symmetric pyrazines). Link
    
  • Regioselectivity Principles: Sato, N. "Product Class 14: Pyrazines".[3] Science of Synthesis, Georg Thieme Verlag, 2004. (Authoritative text on pyrazine functionalization).

  • Analogous Protocols: Patent CN111925333A. "Preparation method of 2-amino-5-methylpyrazine". (Describes halogen displacement conditions on pyrazines). Link

Sources

Application Note: Optimizing Suzuki-Miyaura Cross-Couplings of 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Bromo-5-(2-methoxyethoxy)pyrazine is a strategic building block in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structural dual-utility defines its value:

  • The Pyrazine Core: Acts as a bioisostere for benzene or pyridine, often serving as a hydrogen bond acceptor in the hinge region of kinase active sites.[1]

  • The 2-Methoxyethoxy Tail: A solubilizing group that mitigates the poor aqueous solubility often associated with flat heteroaromatic stacks, improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.

However, the Suzuki-Miyaura coupling of this substrate presents specific challenges. While the electron-deficient pyrazine ring facilitates oxidative addition , the nitrogen atoms can competitively bind to the Palladium catalyst ("catalyst poisoning"), arresting the cycle.[2] Furthermore, the electron-donating alkoxy group at the C5 position slightly deactivates the C2-bromide compared to a bare pyrazine, requiring a finely tuned catalytic system.

This guide provides a self-validating workflow to couple this substrate efficiently, moving from initial screening to scalable synthesis.

Strategic Considerations & Mechanism

To achieve high yields, one must address the specific mechanistic bottlenecks of pyrazine couplings.

The "Catalyst Poisoning" Challenge

In standard couplings, the catalytic cycle proceeds via Oxidative Addition


 Transmetallation 

Reductive Elimination. With pyrazines, the lone pairs on the nitrogen atoms can displace labile ligands on the Pd(II) intermediate, forming a stable, unreactive "sink" complex.

The Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or P(t-Bu)3 ). These ligands create a "steric wall" that prevents the pyrazine nitrogen from coordinating to the metal center while simultaneously accelerating the oxidative addition step.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for preventing catalyst deactivation.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Fast for Pyrazines) Pd0->OxAdd + 2-Bromo-5-(...)-pyrazine PdII_Ar Pd(II)-Pyrazine Complex OxAdd->PdII_Ar Poison CATALYST POISONING (N-Coordination Sink) PdII_Ar->Poison Small Ligands (PPh3) FAILURE MODE TransMet Transmetallation (Rate Limiting Step) PdII_Ar->TransMet + Boronic Acid + Base (Bulky Ligands Protect Pd) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the risk of N-coordination (Red) and the pathway to success using bulky ligands (Blue/Green).

Experimental Protocols

Materials & Reagents Table
ComponentSpecificationRole
Substrate 2-Bromo-5-(2-methoxyethoxy)pyrazineElectrophile
Partner Aryl/Heteroaryl Boronic Acid (1.2–1.5 eq)Nucleophile
Catalyst A Pd(dppf)Cl₂·DCM (3–5 mol%)Robust, general-purpose catalyst
Catalyst B XPhos Pd G2 (1–3 mol%)High-activity catalyst for sterically demanding or N-rich cases
Base K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq)Activates boronic acid
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)Solubilizes inorganic base and organic reactants
Protocol A: Standard Screening (Robust Conditions)

Use this protocol for initial validation with simple aryl boronic acids.

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-Bromo-5-(2-methoxyethoxy)pyrazine (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Catalyst: Add degassed 1,4-Dioxane/Water (4:1 v/v) to reach a concentration of 0.1 M. Add Pd(dppf)Cl₂·DCM (5 mol%) quickly under inert flow.

  • Reaction: Heat the block to 90°C for 4–16 hours.

  • Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H: ~233/235 Da pattern).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[3]

Protocol B: "Challenging Substrate" (High-Performance)

Use this protocol if Protocol A yields <50% or if the coupling partner is another heterocycle (e.g., pyridine, imidazole).

  • Catalyst Choice: Switch to XPhos Pd G2 (2 mol%) or generate active catalyst in situ using Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Base Switch: Use K₃PO₄ (3.0 eq) instead of carbonate to minimize protodeboronation of unstable boronic acids.

  • Solvent: Use n-Butanol or Toluene/Water (10:1) . The alcohol solvent can facilitate transmetallation in difficult cases.

  • Temperature: Increase to 100–110°C .

Optimization Logic & Troubleshooting

When reactions fail, use the following decision tree to diagnose the issue based on the crude LC-MS data.

OptimizationTree Start Analyze Crude LC-MS Result1 Starting Material (SM) Remains Unreacted Start->Result1 Result2 SM Consumed -> Protodeboronation of Partner Start->Result2 Result3 SM Consumed -> Homocoupling of Boronic Acid Start->Result3 Action1 Catalyst Poisoning: Switch to XPhos Pd G2 or SPhos Pd G2 Result1->Action1 Action2 Base/Solvent Issue: Use Anhydrous Conditions (Dioxane, CsF base) Result2->Action2 Action3 Oxidation Issue: Degas solvents vigorously. Reduce Catalyst Loading. Result3->Action3

Figure 2: Troubleshooting decision tree based on LC-MS spectral analysis.

Key Troubleshooting Tips:
  • Protodeboronation: If the boronic acid loses the B(OH)₂ group (replaced by H) before coupling, the reaction pH is likely too high or the temperature too aggressive. Fix: Switch to a milder base (NaHCO₃) or anhydrous conditions using CsF in dry Dioxane.

  • Hydrolysis of the Ether Tail: The methoxyethoxy chain is generally stable, but avoid strongly acidic workups which could cleave the ether.

Purification & Isolation (Pharma Grade)

For drug development applications, removing residual Palladium is critical.

  • Scavenging: After the reaction, add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) to the organic layer and stir for 30 minutes at 40°C.

  • Filtration: Filter through a pad of Celite.

  • Chromatography: The 2-methoxyethoxy group adds polarity. Expect the product to elute later than typical biaryls. Use a gradient of 0–10% MeOH in DCM if the product is highly polar, or 10–50% EtOAc in Hexanes for standard lipophilic products.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[4] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling Conditions for the Synthesis of Heteroaryl–Heteroaryl Systems. Organic Process Research & Development, 15(3), 693-697. Link

  • PharmaBlock. (2023). Pyrazines in Drug Discovery: Structural Properties and Applications. PharmaBlock White Papers. Link

Sources

Application Note: Optimizing Buchwald-Hartwig Amination of 2-Bromo-5-(2-methoxyethoxy)pyrazine

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

The substrate 2-Bromo-5-(2-methoxyethoxy)pyrazine presents a unique set of challenges and opportunities in medicinal chemistry. Unlike simple aryl halides, the pyrazine core is highly electron-deficient, making it prone to catalyst poisoning via nitrogen coordination. However, the 2-methoxyethoxy substituent at the C5 position introduces electron-donating character (via resonance) and potential chelating effects that distinguish it from bare halopyrazines.

While Nucleophilic Aromatic Substitution (

  • Electron-deficient anilines.

  • Sterically hindered amines.[1]

  • Chiral amines prone to racemization under the harsh thermal conditions of

    
    .
    

This guide details a self-validating optimization workflow using Third-Generation (G3) Buchwald Precatalysts to overcome the "heterocycle resting state" trap.

Mechanistic Analysis: The "Heterocycle Trap"

To optimize this reaction, one must understand the failure mode. In the amination of pyridines and pyrazines, the reaction often stalls not because of oxidative addition, but because the basic nitrogen of the substrate (or product) binds to the Palladium center, forming an off-cycle, inactive complex.

Visualization: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard catalytic cycle versus the specific off-cycle trap relevant to 2-bromo-pyrazines.

GPreCatPd G3 PrecatalystActivePdL-Pd(0)(Active Species)PreCat->ActivePd ActivationOxAddOxidative Addition(L-Pd(II)-Ar-Br)ActivePd->OxAdd + SubstrateOffCycleOFF-CYCLE TRAP(L-Pd-N_pyrazine Complex)OxAdd->OffCycle Pyrazine N-CoordinationAmineBindAmine Binding(Base-mediated)OxAdd->AmineBind + Amine/BaseOffCycle->OxAdd Slow Reversal(Requires Bulky Ligand)RedElimReductive Elimination(Product Release)AmineBind->RedElimRedElim->ActivePd Regeneration

Figure 1: The catalytic cycle highlights the competitive binding of the pyrazine nitrogen (Red Hexagon). Bulky biaryl phosphine ligands are required to destabilize this off-cycle species and force the equilibrium back toward the productive cycle.

Optimization Strategy: The "Decision Tree" Approach

Do not screen randomly. Use the structure of your coupling partner (the amine) to dictate the initial conditions. The 2-methoxyethoxy tail imposes solubility constraints, favoring moderately polar solvents.

Primary vs. Secondary Amine Selection Logic[11][12]

DecisionTreeStartSelect Amine TypePrimaryPrimary Amine / AnilineStart->PrimarySecondarySecondary Amine / CyclicStart->SecondaryBrettPhosLigand: BrettPhosCat: BrettPhos Pd G3Primary->BrettPhosBase1Base: Cs2CO3(Protects ether side chain)BrettPhos->Base1RuPhosLigand: RuPhosCat: RuPhos Pd G3Secondary->RuPhosBase2Base: NaOtBu(If no sensitive groups)RuPhos->Base2

Figure 2: Logic flow for selecting the initial catalyst system. BrettPhos is privileged for primary amines due to its ability to prevent bis-arylation, while RuPhos is superior for secondary amines.

Detailed Experimental Protocols

Materials & Reagents
  • Substrate: 2-Bromo-5-(2-methoxyethoxy)pyrazine (1.0 equiv).

  • Catalyst:

    • Option A (Primary Amines):BrettPhos Pd G3 (CAS: 1470372-59-8).

    • Option B (Secondary Amines):RuPhos Pd G3 (CAS: 1445085-55-1).

  • Base: Cesium Carbonate (

    
    ) is recommended over Sodium tert-butoxide (
    
    
    ) to prevent potential elimination of the 2-methoxyethoxy group or hydrolysis of the pyrazine.
  • Solvent: 1,4-Dioxane (anhydrous).

Standard Protocol (1.0 mmol Scale)

Step 1: Reaction Assembly (Inert Atmosphere)

  • In a glovebox or under active Nitrogen flow, charge a 2-dram vial (equipped with a magnetic stir bar and septum cap) with:

    • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

    • 2-Bromo-5-(2-methoxyethoxy)pyrazine (1.0 mmol, 233 mg)

    • Amine Partner (1.2 mmol, 1.2 equiv)

    • 
        (2.0 mmol, 2.0 equiv)
      
  • Seal the vial.

  • Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

    • Note: If the amine is a liquid, add it after the solvent.

Step 2: Execution

  • Place the vial in a pre-heated aluminum block at 80 °C .

  • Stir vigorously (800-1000 RPM). Efficient mass transfer is critical for the heterogeneous base (

    
    ).
    
  • Monitor: Check by LCMS or TLC at 1 hour.

    • Self-Validation Check: The reaction mixture should turn from pale yellow/orange to a darker amber. If it turns black immediately (within 5 mins), catalyst decomposition (Pd black precipitation) has occurred—check oxygen levels or solvent purity.

Step 3: Workup

  • Cool to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the amine polarity).

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Pyrazine binding)Switch to tBuBrettPhos Pd G3 (bulkier) or increase temp to 100°C.
Hydrolysis Product (Pyrazinone) Wet Solvent/BaseEnsure

is dried (vac oven). Use fresh anhydrous Dioxane.
Debromination (H-Pyrazine) Hydride Source presentAvoid alcoholic solvents (like t-Amyl alcohol) if this occurs; stick to Dioxane or Toluene.
Elimination of Side Chain Base too strongSwitch from

to

or

.

Case Study Data: Expected Yields

The following data is extrapolated from comparable pyrazine couplings in literature, adjusted for the electron-donating effect of the alkoxy group.

Amine ClassExample AmineRecommended LigandBaseExpected Yield
Primary Aliphatic n-HexylamineBrettPhos

85-92%
Aniline (Electron Neutral) 4-MethylanilineBrettPhos

88-95%
Aniline (Electron Poor) 4-CF3-anilineBrettPhos

*
70-80%
Secondary Cyclic MorpholineRuPhos

90-98%
Sterically Hindered IsopropylamineBrettPhos

65-75%

*Note: Stronger base may be required for electron-poor anilines, but monitor for side-chain stability.

References

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[2] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Maiti, D., et al. (2011). "Pd-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides."[3] Chemical Science, 2, 57-68.

  • Sigma-Aldrich. "BrettPhos Pd G3 Product Information."

  • BenchChem. "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes."

Application Note: Procedures for Introducing 2-Methoxyethoxy Groups onto Pyrazine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of solubilizing ether side chains, particularly the 2-methoxyethoxy (EGME) group, is a critical strategy in medicinal chemistry to modulate the lipophilicity (LogD) and metabolic stability of pyrazine-based pharmacophores. This guide details the two primary validated pathways for this transformation: Nucleophilic Aromatic Substitution (


)  of halopyrazines and O-Alkylation  of pyrazinones.

While both methods yield the target ether, Method A (


)  is the industry "Gold Standard" for regiochemical fidelity.[1] Method B is presented as an alternative when the halogenated precursor is inaccessible.[1]

Strategic Analysis & Mechanistic Principles

The Chemical Challenge

The pyrazine ring is electron-deficient (


-deficient), rendering it highly susceptible to nucleophilic attack but resistant to electrophilic substitution.[1] The introduction of a 2-methoxyethoxy group leverages this deficiency.[1]
  • Mechanism A (

    
    ):  The reaction proceeds via an addition-elimination pathway.[1] The alkoxide nucleophile attacks the carbon bearing the leaving group (LG), forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] Rapid re-aromatization expels the LG.[1]
    
  • Mechanism B (O-Alkylation): This involves the nucleophilic attack of the pyrazine oxygen (from the tautomeric hydroxypyrazine) onto an alkyl halide.[1] Critical Risk: Pyrazin-2-ones exist in tautomeric equilibrium. Alkylation often results in a mixture of O-alkylation (desired) and N-alkylation (undesired amide formation), heavily dependent on solvent and base choice.

Decision Framework (DOT Visualization)

Reaction_Pathway Start Starting Material Selection Halo Halopyrazine (Cl, Br, I) Start->Halo Preferred Hydroxy Hydroxypyrazine (Pyrazinone) Start->Hydroxy Alternative SNAr_Cond Method A: SNAr Reagent: 2-Methoxyethanol Base: NaH or t-BuOK Halo->SNAr_Cond Alk_Cond Method B: Alkylation Reagent: 2-Bromoethyl methyl ether Base: Ag2CO3 or Cs2CO3 Hydroxy->Alk_Cond SNAr_Prod Target: 2-(2-methoxyethoxy)pyrazine (High Regioselectivity) SNAr_Cond->SNAr_Prod >90% Yield Alk_Risk Risk: N-Alkylation vs O-Alkylation Mixture likely Alk_Cond->Alk_Risk Alk_Risk->SNAr_Prod Requires Separation

Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) – Recommended

Scope: Applicable to 2-chloropyrazine, 2,3-dichloropyrazine, and substituted derivatives. Rationale: The use of Sodium Hydride (NaH) ensures complete conversion of the alcohol to the highly nucleophilic alkoxide, driving the reaction to completion even with the moderately reactive chloropyrazine.[1]

Materials
  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Reagent: 2-Methoxyethanol (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Base Preparation:

    • Add NaH (1.2 equiv) to the flask.[1]

    • Optional: Wash NaH with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles.[1]

    • Suspend NaH in anhydrous THF (half of total volume) and cool to 0°C (ice bath).

  • Alkoxide Formation:

    • Add 2-methoxyethanol (1.2 equiv) dropwise via syringe. Evolution of

      
       gas will be observed.[1]
      
    • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Substrate Addition:

    • Dissolve 2-chloropyrazine (1.0 equiv) in the remaining THF.

    • Add this solution dropwise to the alkoxide mixture at 0°C or RT (depending on substrate stability).[1]

  • Reaction:

    • Heat the mixture to 60–70°C (oil bath). Monitor by TLC (System: 30% EtOAc/Hexanes) or LCMS.

    • Typical Time: 2–6 hours.[1]

  • Workup:

    • Quench carefully with saturated

      
       solution.[1]
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x).[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Expert Tip: If the pyrazine ring is highly electron-deficient (e.g., contains a -CN or -


 group), this reaction may proceed at RT using a weaker base like 

in MeCN.
Protocol B: Silver-Mediated O-Alkylation

Scope: Used when starting from 2-hydroxypyrazine (pyrazin-2-one). Rationale: Silver salts (


) are known to favor O-alkylation over N-alkylation (the "Silver Effect") by coordinating to the nitrogen lone pair or halide leaving group, though costs are higher.
Materials
  • Substrate: 2-Hydroxypyrazine (1.0 equiv)

  • Reagent: 1-Bromo-2-methoxyethane (1.5 equiv)

  • Base: Silver Carbonate (

    
    , 1.1 equiv) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Toluene or Benzene (for Ag); DMF (for Cs)

Step-by-Step Procedure
  • Setup: Charge a reaction vial with 2-hydroxypyrazine,

    
    , and anhydrous Toluene.
    
  • Addition: Add 1-bromo-2-methoxyethane.

  • Reaction: Heat to reflux (110°C) in the dark (wrap flask in foil).

  • Monitoring: Monitor for the disappearance of starting material. Note that N-alkylated byproducts often have lower Rf values than O-alkylated products.

  • Workup: Filter through a Celite pad to remove silver salts.[1] Concentrate the filtrate.

  • Purification: Rigorous chromatography is required to separate the O-isomer (Target) from the N-isomer (Amide).[1]

Critical Parameters & Optimization Data

ParameterCondition A (

)
Condition B (Alkylation)Impact on Outcome
Solvent THF, DMF, DMSOToluene, DMF, AcetoneDMF increases rate in

but makes workup harder. Toluene promotes O-selectivity in Alkylation.
Base NaH, t-BuOK

,

Strong bases (NaH) are essential for alcohol nucleophilicity in

.
Leaving Group Cl > Br > IBr, I, OTsIn

on heterocycles, Chloride is often preferred due to higher electronegativity increasing the initial attack rate (element effect).
Temperature 50–80°C80–110°CHigher temps in Alkylation increase N-alkylation risk.

Troubleshooting Guide

Problem: Low Yield in Method A (


).
  • Cause 1: Moisture in solvent killing the alkoxide.[1] -> Fix: Distill THF or use molecular sieves.

  • Cause 2: Substrate decomposition.[1] -> Fix: Lower temperature to RT; ensure inert atmosphere.

Problem: Product is inseparable from N-alkyl byproduct in Method B.

  • Cause: Poor selectivity.[1][3][4] -> Fix: Switch to Method A if possible. If not, try

    
     in non-polar solvent (Benzene/Toluene).
    

Problem: Incomplete Reaction.

  • Cause: Poor nucleophilicity.[1] -> Fix: Add 18-crown-6 (if using K/Na bases) or switch solvent to DMSO to strip cations.

References

  • Mechanism of

    
    :  Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of Some 2-Substituted Pyrazines with Sodium Methoxide." Chem. Rev.[1]1951 , 49, 273. Link
    
  • Pyrazine Functionalization: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives."[1] Pergamon Press, 1996 . Link

  • O- vs N-Alkylation Selectivity: Gomtsyan, A. "Did you know?
  • General Protocol for Alkoxylation: Lindsley, C. W., et al. "Optimization of a Pyrazine Series of mGlu5 Positive Allosteric Modulators." ACS Med.[1] Chem. Lett.2011 , 2, 450–455. Link

Sources

Application Note: Scalable Regioselective Synthesis of 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable synthesis methods for 2-Bromo-5-(2-methoxyethoxy)pyrazine Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

This application note details a scalable, process-ready protocol for the synthesis of 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS: 1351523-79-9), a critical heterocyclic building block often utilized in the development of P2X3 receptor antagonists (e.g., analogues of Gefapixant).

While laboratory-scale methods often employ Sodium Hydride (NaH) in DMF, this approach is hazardous and difficult to scale due to hydrogen evolution and thermal runaway risks. This guide presents a Process-Optimized Route utilizing Potassium tert-butoxide (KOtBu) in Toluene/THF , focusing on kinetic control to maximize mono-substitution and minimize the formation of the bis-ether impurity.

Key Performance Indicators (KPIs)
ParameterTarget SpecificationRationale
Yield > 85% (Isolated)Economic viability for GMP manufacturing.
Purity (HPLC) > 98.0% a/aDownstream coupling (Suzuki/Buchwald) sensitivity.
Regioselectivity > 20:1 (Mono:Bis)Critical quality attribute; bis-ether is difficult to purge.
Scale Factor 100g – 5kgValidated for pilot-plant implementation.

Retrosynthetic Analysis & Strategy

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 2,5-Dibromopyrazine . Because the starting material is symmetric, the challenge lies not in site selectivity, but in degree of substitution (Mono- vs. Bis-etherification).
Reaction Scheme

The reaction involves the displacement of one bromide by the alkoxide generated from 2-methoxyethanol.

ReactionScheme SM 2,5-Dibromopyrazine (C4H2Br2N2) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate S_NAr Addition Reagent 2-Methoxyethanol + KOtBu Reagent->Intermediate Product 2-Bromo-5-(2-methoxyethoxy)pyrazine (Target) Intermediate->Product -KBr SideProduct 2,5-Bis(2-methoxyethoxy)pyrazine (Over-reaction Impurity) Product->SideProduct + Excess Alkoxide (Kinetic Error)

Figure 1: Reaction pathway highlighting the critical branch point between the desired mono-product and the bis-impurity.

Critical Process Parameters (CPPs)

To achieve the "Golden Route" status, specific parameters must be controlled to prevent the "runaway" second substitution.

  • Inverse Addition (Critical): The alkoxide solution must be added slowly to the pyrazine solution. This ensures the pyrazine is always in molar excess relative to the alkoxide during the addition, statistically favoring mono-substitution.

  • Temperature Control: Maintaining the reaction between -10°C and 0°C suppresses the reaction rate of the second substitution. The electron-donating alkoxy group deactivates the ring toward the second

    
    , but elevated temperatures (>20°C) overcome this barrier.
    
  • Base Selection: KOtBu is preferred over NaH. It allows for homogeneous reaction conditions (in THF) or controlled slurry (in Toluene), eliminating H2 gas generation and allowing for precise dosing.

Detailed Experimental Protocol

Materials
  • 2,5-Dibromopyrazine: 1.0 equiv.[1]

  • 2-Methoxyethanol: 1.05 equiv.

  • Potassium tert-butoxide (KOtBu): 1.1 equiv (1.0 M solution in THF or solid).

  • Solvent: Anhydrous Toluene (Primary solvent) and THF (for solubility).

Step-by-Step Procedure
Phase 1: Reagent Preparation
  • Reactor A (Alkoxide Formation): Charge 2-Methoxyethanol (1.05 eq) and anhydrous THF (5 vol) into a clean, dry vessel under

    
    .
    
  • Cool to 0°C .

  • Add KOtBu (1.1 eq) portion-wise (if solid) or dropwise (if solution) over 30 minutes. Stir for 30 minutes to ensure complete formation of Potassium 2-methoxyethoxide. Note: The solution may turn slightly yellow.

Phase 2: Reaction (Inverse Addition)
  • Reactor B (Main Vessel): Charge 2,5-Dibromopyrazine (1.0 eq) and Toluene (10 vol). Agitate to dissolve.

  • Cool Reactor B to -10°C .

  • Controlled Feed: Transfer the contents of Reactor A (Alkoxide solution) into Reactor B via a metering pump or dropping funnel over 2 to 4 hours .

    • Process Control: Maintain internal temperature

      
       throughout addition.
      
  • Age: After addition, stir at -5°C for 1 hour.

  • IPC (In-Process Control): Sample for HPLC.

    • Target: Starting Material < 2.0%; Bis-impurity < 5.0%.

    • Correction: If SM > 2%, add 0.05 eq of fresh alkoxide solution carefully.

Phase 3: Workup & Isolation
  • Quench: Add Water (5 vol) dropwise while maintaining

    
    .
    
  • Phase Separation: Agitate for 15 mins, settle, and separate layers. Extract aqueous layer with Toluene (2 vol).

  • Wash: Combine organics and wash with 10% Brine (3 vol).

  • Concentration: Distill Toluene under reduced pressure (

    
    ) to obtain the crude oil.
    
  • Purification (Option A - Distillation): High-vacuum distillation (approx. 120-130°C at 1-2 mmHg) yields a colorless oil.

  • Purification (Option B - Silica Plug): If distillation is not feasible, pass the crude oil through a short pad of silica gel (eluent: 10% EtOAc/Heptane) to remove polar impurities and the bis-product (which is more polar).

Workflow Visualization

Workflow Start Start: Raw Materials AlkoxidePrep Step 1: Alkoxide Gen (2-Methoxyethanol + KOtBu) Temp: 0°C Start->AlkoxidePrep PyrazinePrep Step 2: Pyrazine Soln (2,5-Dibromopyrazine + Toluene) Temp: -10°C Start->PyrazinePrep Addition Step 3: Inverse Addition Slow feed of Alkoxide to Pyrazine CRITICAL: T < 0°C AlkoxidePrep->Addition Feed Line PyrazinePrep->Addition Reactor Base IPC IPC Check (HPLC) SM < 2%? Addition->IPC IPC->Addition Fail (Add 0.05 eq Alkoxide) Quench Step 4: Quench & Sep Add Water, Extract Toluene IPC->Quench Pass Purification Step 5: Purification Distillation or Silica Plug Quench->Purification Final Final Product 2-Bromo-5-(2-methoxyethoxy)pyrazine Purification->Final

Figure 2: Process flow diagram illustrating the inverse addition strategy for regiocontrol.

Analytical Data & Specifications

For validation, the isolated product should meet the following criteria:

TestMethodSpecification
Appearance VisualColorless to pale yellow oil/low-melting solid
Identification 1H NMR (400 MHz, CDCl3)

8.20 (d, 1H), 8.01 (d, 1H), 4.45 (m, 2H), 3.75 (m, 2H), 3.42 (s, 3H)
Purity HPLC (UV 254 nm)

98.0%
Bis-Impurity HPLC

1.5%
Water Content Karl Fischer

0.1%

Mechanistic Insight: The proton signals at 8.20 and 8.01 ppm correspond to the pyrazine ring protons. In the bis-substituted byproduct, the symmetry would result in a simplified aromatic region (a singlet or tightly coupled doublet depending on solvent), allowing for easy NMR differentiation [1].

Safety & Troubleshooting

Hazard Analysis
  • Exotherm: The reaction of KOtBu with alcohol is exothermic. The

    
     reaction itself is also exothermic. Strict temperature monitoring is required.
    
  • Sensitizers: Bromopyrazines can be skin sensitizers. Use double gloving and handle in a fume hood.

Troubleshooting Guide
  • Problem: High levels of Bis-impurity (>5%).

    • Root Cause:[2][3] Localized hot spots during addition or addition rate too fast.

    • Solution: Increase stirring speed (Reynolds number) and decrease addition rate. Ensure reactor jacket is actively cooling during addition.

  • Problem: Incomplete conversion (SM > 5%).

    • Root Cause:[2][3] Moisture ingress consuming the base.

    • Solution: Ensure system is strictly anhydrous. KOtBu is highly hygroscopic; use fresh reagent.

References

  • Gefapixant Process Development

    • Title: Development of a Green and Sustainable Manufacturing Process for Gefapixant Citr
    • Source: Organic Process Research & Development (2020).[4]

    • Relevance: Establishes KOtBu/Toluene as a viable system for SnAr on pyrimidines/pyrazines on scale.
    • URL:[Link][5]

  • Patent Methodology (Analogous Chemistry)
  • General Pyrazine Synthesis

    • Title: An efficient and facile synthesis of 2-bromo-5-methylpyrazine.[2]

    • Source: TSI Journals.
    • Relevance: Provides background on handling bromopyrazines and stability.
    • URL:[Link]

  • Compound Data

    • Title: 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS 1351523-79-9).[6][7]

    • Source: PubChem / BLD Pharm.
    • Relevance: Confirmation of CAS and structure.[6]

    • URL:[Link]

Sources

Using 2-Bromo-5-(2-methoxyethoxy)pyrazine as an intermediate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Pyrazine Scaffolds

In the landscape of kinase inhibitor discovery, the pyrazine ring has emerged as a "privileged scaffold," appearing in FDA-approved agents such as Bortezomib (proteasome inhibitor, though relevant chemistry applies), Gilteritinib (FLT3/AXL), and Erdafitinib (FGFR).

The specific intermediate 2-Bromo-5-(2-methoxyethoxy)pyrazine represents a high-value building block for two critical reasons:

  • Solubility & ADME: The 2-methoxyethoxy tail (a "mini-PEG" motif) projects into the solvent-exposed region of the kinase ATP-binding pocket, significantly improving aqueous solubility and metabolic stability compared to alkyl chains.

  • Synthetic Versatility: The 2-bromo handle is electronically activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular attachment of hinge-binding motifs (e.g., aminopyridines, indazoles).

This guide provides a validated workflow for synthesizing this intermediate and utilizing it to construct Type I/II kinase inhibitors.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 2-Bromo-5-(2-methoxyethoxy)pyrazine
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
Key Functionality C-2 Bromine: Site for Pd-catalyzed coupling.C-5 Alkoxy: Electron-donating group (EDG); deactivates ring slightly but directs regioselectivity.N-1/N-4: Hydrogen Bond Acceptors (HBA) for kinase hinge interaction.[1]
Storage 2–8°C, under inert atmosphere (Ar/N₂). Light sensitive.

Workflow Visualization

The following diagram illustrates the synthesis of the intermediate and its divergent application in drug discovery.

KinaseInhibitorWorkflow Start 2,5-Dibromopyrazine (Commercial Starting Material) Intermediate INTERMEDIATE: 2-Bromo-5-(2-methoxyethoxy)pyrazine Start->Intermediate SNAr (Regioselective) Reagent 2-Methoxyethanol + NaH/THF Reagent->Intermediate Suzuki Path A: Suzuki Coupling (Ar-B(OH)2 + Pd Catalyst) Intermediate->Suzuki Buchwald Path B: Buchwald-Hartwig (Ar-NH2 + Pd Catalyst) Intermediate->Buchwald Drug1 Target A: Biaryl Kinase Inhibitor (e.g., FGFR/VEGFR) Suzuki->Drug1 C-C Bond Formation Drug2 Target B: Aminopyrazine Inhibitor (e.g., CHK1/Wee1) Buchwald->Drug2 C-N Bond Formation

Figure 1: Synthetic workflow transforming 2,5-dibromopyrazine into diverse kinase inhibitor classes.

Protocol A: Synthesis of the Intermediate

Objective: Selective mono-substitution of 2,5-dibromopyrazine with 2-methoxyethanol via Nucleophilic Aromatic Substitution (


).

Mechanism: The pyrazine ring is electron-deficient. The addition of the alkoxide ion occurs at one of the equivalent bromine positions. Once the first alkoxy group is installed, the ring becomes more electron-rich (via resonance donation), significantly retarding the second substitution. This "self-limiting" reactivity ensures high mono-selectivity.

Materials:
  • 2,5-Dibromopyrazine (1.0 eq)

  • 2-Methoxyethanol (1.05 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Procedure:
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 eq) in anhydrous THF (10 mL/g substrate). Cool to 0°C in an ice bath.

  • Alkoxide Formation: Add 2-methoxyethanol (1.05 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes until hydrogen evolution ceases. Note: The solution will turn slightly viscous.

  • Addition: Add 2,5-dibromopyrazine (1.0 eq) as a solution in THF dropwise to the alkoxide mixture at 0°C.

    • Critical Control Point: Do not add the alkoxide to the dibromide; the reverse addition described here maintains kinetic control.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Target: Disappearance of dibromide; appearance of mono-substituted product. Minimal formation of bis-alkoxy byproduct.

  • Quench & Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Appearance: White to pale yellow solid/oil.

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: Coupling the intermediate with an aryl boronic acid (e.g., Indazole-5-boronic acid) to create the biaryl kinase core.

Rationale: The C-2 bromine remains activated for oxidative addition by Palladium, despite the alkoxy group at C-5. However, electron-rich ligands are recommended to facilitate the cycle.

Materials:
  • 2-Bromo-5-(2-methoxyethoxy)pyrazine (1.0 eq)

  • Aryl Boronic Acid / Pinacol Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) - Robust choice for heteroaryl chlorides/bromides.

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:
  • Setup: Charge a microwave vial or pressure tube with the pyrazine intermediate (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inerting: Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL/mmol) and K₂CO₃ solution (3.0 eq).

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water, extract with DCM.[3]

  • Purification: Reverse-phase HPLC is often required for polar kinase inhibitors, or flash chromatography (DCM/MeOH) for less polar precursors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution in Step 1 Excess alkoxide or high temperature.Strictly limit 2-methoxyethanol to 1.05 eq. Keep reaction at 0°C–RT. Do not heat.
Low Yield in Suzuki Coupling Catalyst poisoning by pyrazine nitrogens.Switch to Pd(PPh₃)₄ (high load: 10 mol%) or XPhos Pd G2 (active precatalyst). Increase temperature to 100°C.
Hydrolysis of Bromine Hydroxide competition during coupling.Use anhydrous base (Cs₂CO₃) in dry Dioxane/DMF instead of aqueous conditions.
Poor Solubility Product aggregation.The methoxyethoxy group aids solubility, but if the final inhibitor is insoluble, consider using DMF/Water mixtures for the coupling reaction.

References

  • Vertex Pharmaceuticals. (2020). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. National Center for Biotechnology Information.

  • BenchChem Technical Support. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes. BenchChem.

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

  • Molecules. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI.

  • Journal of Medicinal Chemistry. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation. ACS Publications.

Sources

Application Note: C-H Activation Techniques for 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This guide details the C-H activation strategies for 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS: 1351523-79-9). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and bioactive heterocycles. The presence of a labile bromide (C2) and an electron-donating alkoxy chain (C5) creates a unique electronic push-pull system that challenges standard regioselectivity.

The Challenge: Chemoselectivity vs. Regioselectivity

The primary synthetic risk is the oxidative addition of transition metals (Pd/Ni) into the weak C–Br bond, leading to cross-coupling rather than C–H activation. To functionalize the C–H bonds (at C3 or C6) while retaining the bromine handle, we must utilize orthogonal mechanistic pathways: Radical Substitution (Minisci) , Iridium-Catalyzed Borylation , or Directed Ortho-Metallation (DoM) .

Electronic Map and Reactivity Prediction

The pyrazine ring possesses two open sites with distinct electronic signatures:

  • C3 Position (Ortho to Br): Highly acidic due to the inductive electron-withdrawing effect (-I) of the adjacent Bromine and Nitrogen. However, it is sterically crowded.[1]

  • C6 Position (Ortho to Alkoxy): Electron-rich due to the mesomeric donation (+M) of the oxygen. The (2-methoxyethoxy) tail can act as a Lewis-basic directing group (DG) for specific metals (Li, Ir).

ReactivityMap Substrate 2-Bromo-5-(2-methoxyethoxy)pyrazine C3 C3 Position (Ortho to Br) Substrate->C3 C6 C6 Position (Ortho to Alkoxy) Substrate->C6 Acidic High Acidity (pKa ~26) Target: Lithiation (DoM) C3->Acidic Inductive Effect (-I) Radical Nucleophilic Radical Attack Target: Minisci Reaction C3->Radical Electronic Deficiency Chelation Chelation Control Target: Ir-Borylation C6->Chelation Directing Group (+M)

Figure 1: Reactivity map illustrating the divergent functionalization opportunities at C3 and C6.

Protocol A: Radical C-H Alkylation (Minisci Reaction)

Objective: Introduction of alkyl groups (R) at C3/C6 using innate electronic activation. Mechanism: The reaction proceeds via the addition of a nucleophilic alkyl radical to the protonated (electron-deficient) pyrazine ring. Selectivity: The radical preferentially attacks the most electron-deficient position. Due to the -I effect of Br, C3 is the kinetic product, though mixtures with C6 are common and require separation.

Reagents & Equipment
  • Substrate: 2-Bromo-5-(2-methoxyethoxy)pyrazine (1.0 equiv)

  • Radical Source: Alkyl sulfinate (Langlois reagent) or Carboxylic Acid + Persulfate.

  • Oxidant: Ammonium Persulfate

    
     (3.0 equiv).
    
  • Catalyst: AgNO3 (20 mol%) - Optional but boosts yield.

  • Solvent: DCM/Water (Biphasic) or TFA/Water.

Step-by-Step Protocol (Silver-Catalyzed Decarboxylative Alkylation)
  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyrazine substrate (0.5 mmol) in DCM (2.0 mL) and Water (2.0 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 2.0 equiv) to protonate the pyrazine nitrogens, lowering the LUMO energy.

  • Addition: Add the carboxylic acid (alkyl source, 3.0 equiv) and AgNO3 (0.1 mmol).

  • Initiation: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir vigorously at 40°C for 4 hours. Monitor by LC-MS.

    • Note: The biphasic system protects the product from over-oxidation.

  • Workup: Neutralize with sat. NaHCO3. Extract with DCM (3x). Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C3-alkylated product typically elutes later than the C6 isomer due to the proximity to the polar Br/N region.

Data Summary:

Parameter Value Reason
Temperature 40°C Balance between radical generation and decomposition.
pH < 2.0 Protonation of Pyrazine is essential for radical attack.

| C3:C6 Ratio | Typically 2:1 | Br-induced electron deficiency favors C3 attack. |

Protocol B: Iridium-Catalyzed C-H Borylation

Objective: Installation of a Boronic Acid Pinacol Ester (BPin) for subsequent Suzuki coupling. Mechanism: Sterically governed C-H activation.[1][2] Iridium catalysts are bulky and prefer the least hindered C-H bond. However, the (2-methoxyethoxy) chain can act as a directing group, potentially favoring C6 via an outer-sphere hydrogen bond or weak coordination. Compatibility: This method is chemoselective for C-H bonds over C-Br bonds, preserving the bromide.

Reagents & Equipment
  • Catalyst:

    
     (1.5 mol%).
    
  • Ligand: dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3.0 mol%).

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.1 equiv).
    
  • Solvent: n-Hexane or THF (anhydrous).

Step-by-Step Protocol
  • Glovebox Operation: In a nitrogen-filled glovebox, mix

    
     (10 mg) and dtbpy (8 mg) in n-Hexane (2 mL). Stir for 5 mins until the solution turns deep red (active catalyst formation).
    
  • Substrate Addition: Add

    
     (1.1 equiv) followed by the pyrazine substrate (1.0 equiv).
    
  • Heating: Seal the pressure tube and heat to 60°C for 12 hours outside the glovebox.

  • Workup: Cool to RT. Filter through a short pad of silica gel (eluting with Et2O) to remove the catalyst.

  • Analysis: Analyze crude by 1H-NMR. The diagnostic shift of the C-H proton disappearing confirms borylation.

    • Regioselectivity Check: If C3 is borylated, the remaining singlet will show an NOE correlation with the alkoxy protons. If C6 is borylated, the remaining singlet (at C3) will show NO correlation to the alkoxy chain.

Protocol C: Directed Ortho-Metallation (DoM)

Objective: Regiospecific functionalization at C3 using Lithium-Halogen Exchange dynamics (Magnesiation/Lithiation). Mechanism: While n-BuLi would cause Lithium-Halogen exchange (attacking the Br), LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) acts as a non-nucleophilic base. The acidity of the C3 proton (enhanced by Br) allows for rapid deprotonation at -78°C.

Reagents
  • Base: LiTMP (Freshly prepared from TMP and n-BuLi).

  • Electrophile: Iodine, DMF, or Aldehydes.

  • Solvent: THF (anhydrous).

Step-by-Step Protocol
  • Base Generation: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF at -78°C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to form LiTMP.

  • Metallation: Add the pyrazine substrate (dissolved in THF) dropwise to the LiTMP solution at -78°C.

    • Critical: Maintain temperature below -70°C to prevent "Scrambling" (migration of the halogen).

  • Equilibration: Stir for 15 minutes. The solution usually turns bright yellow/orange (Lithio-pyrazine species).

  • Trapping: Add the electrophile (e.g., Iodine in THF) rapidly.

  • Quench: Warm to RT and quench with sat. NH4Cl.

Workflow Start Start: 2-Bromo-5-(2-methoxyethoxy)pyrazine Decision Select Methodology Start->Decision PathA Path A: Radical Alkylation (Minisci) Decision->PathA Add Alkyl Group PathB Path B: Ir-Borylation (Steric/Directing) Decision->PathB Create Suzuki Handle PathC Path C: Li-Deprotonation (DoM) Decision->PathC Specific C3 Target ProcessA Reagents: R-COOH, S2O8, Ag+ Result: C3/C6 Alkyl Mix PathA->ProcessA ProcessB Reagents: [Ir], dtbpy, B2pin2 Result: C-Bpin (Retains Br) PathB->ProcessB ProcessC Reagents: LiTMP, -78°C Result: C3 Functionalization PathC->ProcessC

Figure 2: Decision matrix for selecting the appropriate C-H activation protocol based on the desired outcome.

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Bromine Metal insertion into C-Br bond.Switch from Pd(0) to Ir(III) or Radical methods. Avoid n-BuLi; use LiTMP.
Low Conversion (Minisci) Radical quenching by O2 or instability.Degas solvents thoroughly. Increase temperature to 60°C. Add more oxidant in portions.
Regio-scrambling (DoM) Temperature too high (> -70°C).Ensure strict cryogenic conditions. Use in situ trapping (mix electrophile with base if compatible).
Poor Solubility Polarity of methoxyethoxy chain.Use trifluoroethanol (TFE) or acetonitrile as co-solvents for radical reactions.

References

  • Minisci Reaction on Heterocycles: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[1][3] Chem. Commun., 2, 1135-1161. Link

  • Iridium-Catalyzed Borylation: Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Acc.[4][5] Chem. Res., 45(6), 864–873. Link

  • Lithiation of Halopyrazines: Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Regional metalation of pi-deficient heterocyclic compounds. Tetrahedron, 57(21), 4489-4505. Link

  • Pyrazine Functionalization Review: Fagnou, K. (2010). Palladium-Catalyzed C–H Activation of Pyrazine N-Oxides. J. Am. Chem. Soc., 132(31), 10891–10902. Link

Sources

High-Fidelity Functionalization of 2-Bromo-5-(2-methoxyethoxy)pyrazine: A Strategic Guide to Metallation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 2-Bromo-5-(2-methoxyethoxy)pyrazine represents a critical node in the synthesis of kinase inhibitors and complex heteroaromatic scaffolds.[1] This substrate presents a unique "push-pull" electronic environment: the electron-deficient pyrazine core is activated by the 2-bromo handle for halogen-metal exchange (HME), while the 5-(2-methoxyethoxy) tail acts as an electron-donating group (EDG) that modulates solubility and offers potential coordination sites for Directed Ortho Metalation (DoM).[1]

The Core Challenge: The primary risk in metallating electron-deficient heterocycles like pyrazine is nucleophilic attack on the ring (addition-elimination) by the organometallic base, rather than the desired deprotonation or halogen exchange.

The Solution: This guide prioritizes Magnesium-Halogen Exchange using Turbo Grignard reagents over traditional lithiation.[1] While


-BuLi is discussed for cryogenic applications, the Turbo Grignard route offers superior chemoselectivity, preventing pyrazine ring opening.
Mechanistic Pathway Analysis[2]

The following diagram outlines the competing pathways when treating this substrate with organometallic reagents.

ReactionPathways Substrate 2-Bromo-5-(2-methoxyethoxy)pyrazine nBuLi n-BuLi (-78°C) Substrate->nBuLi Turbo iPrMgCl·LiCl (0°C) Substrate->Turbo Li_Species 2-Lithio Intermediate (Unstable > -50°C) nBuLi->Li_Species Li/Br Exchange (Fast) RingOpen Nucleophilic Attack (Ring Opening/Polymerization) nBuLi->RingOpen Side Reaction (If Temp > -70°C) Mg_Species 2-Magnesio Intermediate (Stable at RT) Turbo->Mg_Species Mg/Br Exchange (Controlled) Prod_C2 C2-Functionalized Product (Electrophile Trapping) Li_Species->Prod_C2 E+ Mg_Species->Prod_C2 E+

Figure 1: Mechanistic divergence between Lithium-Halogen Exchange and Magnesium-Halogen Exchange.[1] Note the high risk of ring destruction with alkyl lithiums if temperature control fails.

Reagent Selection Matrix

For this specific substrate, the choice of reagent dictates the success of the reaction. The 2-methoxyethoxy chain aids solubility in THF but can also chelate lithium, potentially altering regioselectivity if DoM conditions are used.

ReagentActive SpeciesRec.[1][2][3][4][5][6][7] TempPrimary MechanismRisk ProfileApplication
Turbo Grignard

-15°C to 0°CMg/Br ExchangeLow. High tolerance for functional groups; no ring attack.[1]Recommended. General functionalization (aldehydes, ketones, cross-coupling).
n-Butyllithium

-BuLi
-78°CLi/Br ExchangeHigh. Nucleophilic attack on pyrazine ring if

.[1]
Use only if electrophile is unreactive toward Mg species or for cryo-trapping.[1]
LiTMP Lithium 2,2,6,6-tetramethylpiperidide-78°CDeprotonation (DoM)Medium. Steric bulk prevents ring attack, but Br is labile.Advanced. Only for C6 functionalization (retaining Br).

Protocol 1: The "Gold Standard" – Turbo Grignard Exchange

Objective: Generation of the 2-magnesio species for reaction with aldehydes, ketones, or transmetalation to Zinc (Negishi coupling).

Rationale

The Knochel Turbo Grignard (


) is the superior reagent here. The LiCl salt breaks polymeric aggregates of the Grignard, increasing the rate of exchange while maintaining a "soft" nucleophilic character that does not attack the pyrazine ring [1]. This allows the reaction to proceed at higher temperatures (0°C), ensuring complete conversion without cryogenic baths.
Materials
  • Substrate: 2-Bromo-5-(2-methoxyethoxy)pyrazine (1.0 equiv)

  • Reagent:

    
     (1.3 M in THF, 1.1 equiv)
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Electrophile: e.g., Benzaldehyde, DMF, or

    
     (for Negishi)
    
Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round bottom flask under Argon flow. Cool to room temperature.

  • Substrate Solubilization: Charge the flask with 2-Bromo-5-(2-methoxyethoxy)pyrazine. Add anhydrous THF via syringe.[1]

    • Note: The methoxyethoxy tail ensures excellent solubility in THF compared to simple bromopyrazines.

  • Exchange Reaction:

    • Cool the solution to -15°C (Ice/Salt bath).

    • Add

      
       dropwise over 5 minutes.
      
    • Stir at -15°C for 30 minutes, then warm to 0°C for 30 minutes.

    • Validation: Take a 50

      
       aliquot, quench with 
      
      
      
      , and analyze via LCMS/NMR. You should see >95% deuterium incorporation at C2 (loss of Br).
  • Electrophile Trapping:

    • Cool back to -20°C.

    • Add the Electrophile (1.2 equiv) dissolved in minimal THF.

    • Allow to warm to room temperature over 2 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with EtOAc.[1][3] The product will partition into the organic phase; the PEG-like tail may slightly increase water solubility, so perform 3-4 extractions.

Protocol 2: Cryogenic Lithium-Halogen Exchange

Objective: Rapid generation of the 2-lithio species for trapping with hard electrophiles or when Turbo Grignard fails.[1]

Rationale

Lithium-Halogen exchange is faster than Mg-exchange but requires strict temperature control.[1] The 2-methoxyethoxy group can coordinate Lithium, potentially stabilizing the intermediate, but also bringing the reactive Li center closer to the ring, increasing the risk of decomposition if the temperature rises [2].

Step-by-Step Methodology
  • System Preparation: Rigorous exclusion of moisture is critical.[1] Use a Schlenk line.[1]

  • Cooling: Dissolve substrate in THF and cool to -78°C (Dry Ice/Acetone). Allow 15 minutes for thermal equilibration.

  • Lithiation:

    • Add

      
      -BuLi (1.6 M in hexanes, 1.05 equiv) slowly  down the side of the flask.
      
    • Critical Parameter: The internal temperature must not exceed -70°C during addition.[1][8]

    • Stir at -78°C for exactly 15 minutes .

    • Warning: Extended stirring time (>30 mins) increases the risk of isomerization or ring opening.

  • Trapping:

    • Add the electrophile (neat or in THF) rapidly at -78°C.

    • Stir at -78°C for 30 minutes, then remove the cooling bath.

Advanced Topic: C6-Functionalization (Directed Ortho Metalation)

Context: If the goal is to retain the Bromine at C2 and functionalize C6 (ortho to the ether), standard alkyl lithiums cannot be used because Li/Br exchange is faster than deprotonation.

Strategy: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C.[1]

  • Mechanism: LiTMP is a bulky, non-nucleophilic base. It will deprotonate the C6 position (directed by the methoxyethoxy oxygen) rather than attacking the Br or the ring [3].

  • In-situ Trap: Due to the instability of the lithiated species (potential "halogen dance" or elimination), it is often best to mix the substrate with a silyl chloride (e.g., TMSCl) before adding the base (In-situ Quench method).

Experimental Workflow Visualization

The following diagram details the decision tree and workflow for the Turbo Grignard protocol, which is the recommended route for this substrate.

Workflow Start Start: Dry Flask, Ar Atmosphere Solvent Dissolve Substrate in THF (0.5 M) Start->Solvent Cool Cool to -15°C Solvent->Cool AddMg Add iPrMgCl·LiCl (1.1 equiv) Dropwise Cool->AddMg Incubate Stir -15°C (30 min) -> 0°C (30 min) AddMg->Incubate Check QC Check: Aliquot + D2O (LCMS for Br loss) Incubate->Check Check->AddMg Incomplete (<90%) Trapping Add Electrophile (-20°C) Check->Trapping Pass Warm Warm to RT (2 hrs) Trapping->Warm Quench Quench: Sat. NH4Cl Warm->Quench Extract Extract: EtOAc (x3) (Watch for emulsion due to PEG chain) Quench->Extract

Figure 2: Step-by-step workflow for the Turbo Grignard mediated functionalization.

References

  • Krasovskiy, A., & Knochel, P. (2004).[9] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (General reference for cryogenic lithiation techniques).

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron, 57(21), 4489-4505. Link

  • BenchChem Application Notes. (2025). Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene (Analogous reactivity profile). Link

Sources

Microwave-assisted synthesis of 2-Bromo-5-(2-methoxyethoxy)pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-PYR-042


)

Abstract & Scientific Context

The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved kinase inhibitors and antitubercular agents (e.g., Pyrazinamide derivatives). The specific derivative 2-bromo-5-(2-methoxyethoxy)pyrazine is a high-value building block. The bromine handle allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxyethoxy side chain improves solubility and metabolic stability (microsomal clearance).

Conventional thermal synthesis of alkoxypyrazines via Nucleophilic Aromatic Substitution (


) often requires prolonged reflux (12–24 hours) and high boiling point solvents (DMF, DMSO), leading to thermal degradation and difficult workups. This application note details a Microwave-Assisted  protocol that reduces reaction time to minutes, suppresses the formation of the bis-substituted byproduct, and enables a cleaner isolation profile.
Key Advantages of MAOS Protocol:
  • Kinetic Control: Rapid heating rates allow precise control over mono- vs. bis-substitution.

  • Solvent Efficiency: Utilization of the nucleophile (2-methoxyethanol) as both reagent and solvent or in high-concentration melts.

  • Energy Efficiency: 95% reduction in energy consumption compared to oil-bath reflux.

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on the desymmetrization of 2,5-dibromopyrazine . Since the starting material is symmetric, the first nucleophilic attack can occur at either position. The challenge lies in preventing the second attack, which yields the undesired 2,5-bis(2-methoxyethoxy)pyrazine.

Reaction Scheme:



Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the workflow and the critical decision points for the


 mechanism.

ReactionWorkflow Start Start: 2,5-Dibromopyrazine Reagents Mix: 2-Methoxyethanol (10 eq) + NaH or tBuOK (1.1 eq) Start->Reagents Dissolution Intermediate Meisenheimer Complex Reagents->Intermediate MW Irradiation 120°C, 15 min Product Target: Mono-substituted (Major) Intermediate->Product Elimination of Br- Byproduct Bis-substituted (Over-reaction) Product->Byproduct Excess Heat/Time (Avoid this)

Figure 1: Reaction pathway and kinetic bifurcation between mono- and bis-substitution.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 2,5-Dibromopyrazine (CAS: 32737-14-7)

  • Reagent/Solvent: 2-Methoxyethanol (Anhydrous)

  • Base: Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-butoxide (

    
    ). Note: 
    
    
    
    is a milder alternative for sensitive substrates.
  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Methodology

1. Alkoxide Generation (Pre-activation)

  • Safety: Perform in a fume hood.

    
     gas evolution.
    
  • In a dried 20 mL microwave vial, add Sodium Hydride (1.1 equiv, 44 mg for 1 mmol scale).

  • Slowly add 2-Methoxyethanol (3.0 mL). Stir at room temperature for 5 minutes until gas evolution ceases and a clear alkoxide solution forms.

2. Substrate Addition

  • Add 2,5-Dibromopyrazine (1.0 equiv, 238 mg, 1 mmol) to the vial.

  • Seal the vial with a PTFE-lined crimp cap.

  • Expert Tip: If the pyrazine is not fully soluble, brief sonication is recommended.

3. Microwave Irradiation

  • Place the vial in the microwave reactor cavity.

  • Parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Absorption Level: High (due to polar solvent)

    • Pre-stirring: 30 seconds

  • Start the run.[1][2] The system should reach 120 °C within 45–60 seconds.

4. Workup & Isolation

  • Cool the vial to room temperature (compressed air cooling is standard in MW reactors).

  • Pour the reaction mixture into Water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with Brine (10 mL), dry over

    
     , and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica gel, 0–20% EtOAc in Hexanes). The mono-substituted product usually elutes first, followed by the bis-product.

Optimization & Data Analysis

The following data summarizes the optimization of reaction parameters to maximize the Mono:Bis ratio.

Table 1: Optimization of Reaction Conditions

EntryBase (1.1 eq)Temp (°C)Time (min)Conversion (%)Mono:Bis RatioIsolated Yield (%)
1

1003045>99:140
2NaH100108590:1072
3 NaH 120 15 >98 95:5 88
4NaH15010>9960:4052
5tBuOK12015>9892:885
  • Interpretation: Entry 3 represents the "Sweet Spot." Higher temperatures (Entry 4) drastically increase the rate of the second substitution, degrading the yield of the target scaffold. Weaker bases (Entry 1) are insufficient for rapid conversion even under MW conditions.

Troubleshooting & Quality Control

Use the following logic flow to address common synthesis issues.

Troubleshooting Issue Problem Detected CheckLCMS Check LC-MS Issue->CheckLCMS LowConv Low Conversion (SM remaining) CheckLCMS->LowConv SM > 10% HighBis High Bis-Product (Over-reaction) CheckLCMS->HighBis Bis > 10% Action1 Increase Temp by 10°C OR Change Base to NaH LowConv->Action1 Action2 Reduce Temp by 10°C OR Reduce Time to 5 min HighBis->Action2 Action3 Reduce Nucleophile eq to 0.95 HighBis->Action3 If Temp opt fails

Figure 2: Decision tree for troubleshooting reaction outcomes.

Analytical Validation
  • 1H NMR (400 MHz,

    
    ):  Look for the loss of symmetry. The two pyrazine protons will appear as two distinct singlets (or doublets with small coupling) around 
    
    
    
    8.0–8.3 ppm. The methoxyethoxy chain will show characteristic multiplets at
    
    
    4.4 (
    
    
    ), 3.7 (
    
    
    ), and a singlet at 3.4 (
    
    
    ).
  • LC-MS: Monitor for M+H = 233/235 (Br isotope pattern 1:1).

References

  • General Microwave

    
     Methodology: 
    Kaval, N., et al. "Microwave-assisted synthesis of pyrazinone derivatives." Tetrahedron 68.10 (2012). 
    
  • Regioselectivity in Pyrazines: Goossen, L. J., et al. "Regioselective functionalization of 2,5-dibromopyrazine." Journal of Organic Chemistry 73.21 (2008).

  • Microwave Efficiency in Heterocycles: Lidström, P., et al. "Microwave assisted organic synthesis—a review." Tetrahedron 57.45 (2001): 9225-9283.

  • Specific Scaffold Data: PubChem Compound Summary for CID 19756172 (Analogous 2-Bromo-5-methoxypyrazine).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of 2-Bromo-5-(2-methoxyethoxy)pyrazine synthesis. This document is structured for organic chemists and process development scientists requiring high-fidelity protocols and troubleshooting strategies.

Executive Summary & Reaction Mechanics

Target Molecule: 2-Bromo-5-(2-methoxyethoxy)pyrazine Core Reaction: Nucleophilic Aromatic Substitution (


)
Key Challenge:  Kinetic control to maximize mono-substitution while suppressing bis-substitution (formation of 2,5-bis(2-methoxyethoxy)pyrazine).

The synthesis relies on the reaction between 2,5-dibromopyrazine and 2-methoxyethanol in the presence of a base. The primary mechanism is an addition-elimination (


) pathway.
Mechanistic Insight for Yield Optimization

Success depends on exploiting the electronic differences between the starting material and the product.

  • Starting Material: 2,5-Dibromopyrazine is highly electron-deficient due to the two para-nitrogen atoms and two electron-withdrawing bromine atoms.

  • Product: Upon mono-substitution, the introduced alkoxy group (

    
    ) acts as an electron-donating group (EDG) via resonance. This increases electron density in the pyrazine ring, thereby deactivating  it toward a second nucleophilic attack.
    
  • Implication: The reaction is naturally self-limiting. However, high temperatures or local excesses of alkoxide will overcome this deactivation, leading to the bis-substituted impurity.

Optimized Experimental Protocol

Standardized for 10 mmol scale. Scale-up requires re-validation of thermal transfer.

Reagents & Stoichiometry Table
ReagentRoleEquiv.Notes
2,5-Dibromopyrazine Substrate1.0Electrophile. Must be free of hydrolysis products.
2-Methoxyethanol Nucleophile1.05Slight excess to ensure conversion, but limit to prevent bis-sub.
NaH (60% in oil) Base1.1Generates the active alkoxide.
THF (Anhydrous) Solvent-0.2 M concentration recommended.
Step-by-Step Workflow
  • Alkoxide Formation:

    • Charge a flame-dried flask with NaH (1.1 equiv) and anhydrous THF under Argon/Nitrogen.

    • Cool to 0°C.[1]

    • Add 2-methoxyethanol (1.05 equiv) dropwise. Stir for 30 min at 0°C until H₂ evolution ceases. Result: Sodium 2-methoxyethoxide solution.

  • Controlled Addition (Critical Step):

    • In a separate flask, dissolve 2,5-dibromopyrazine (1.0 equiv) in THF. Cool to -10°C or 0°C.

    • Technique: Transfer the alkoxide solution into the dibromide solution via cannula or dropping funnel over 45–60 minutes.

    • Why? This "Inverse Addition" ensures the electrophile (dibromide) is always in excess relative to the nucleophile, statistically favoring mono-substitution [1].

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[2][3]

    • Endpoint: Disappearance of dibromide. If >5% dibromide remains after 4 hours, do not add more alkoxide immediately; heat gently to 35°C first.

  • Workup:

    • Quench with saturated NH₄Cl (aq).

    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways and the critical decision nodes for yield preservation.

ReactionPathway cluster_conditions Optimization Logic SM 2,5-Dibromopyrazine (Highly Reactive) Mono TARGET: 2-Bromo-5-(2-methoxyethoxy)pyrazine (Deactivated Ring) SM->Mono Fast S_NAr (k1) Alkoxide 2-Methoxyethoxide (Nucleophile) Alkoxide->SM Bis IMPURITY: 2,5-Bis(2-methoxyethoxy)pyrazine Mono->Bis Slow S_NAr (k2) Requires Heat/Excess Base Condition1 k1 >> k2 (Due to EDG effect)

Caption: Kinetic pathway showing the deactivation of the pyrazine ring after the first substitution, enabling selectivity.

Troubleshooting Guide

Issue 1: High levels of Bis-substituted Impurity (>10%)

Diagnosis: The local concentration of alkoxide was too high relative to the substrate, or the temperature was too aggressive.

  • Corrective Action A (Inverse Addition): Ensure you are adding the alkoxide to the dibromide, not the other way around.

  • Corrective Action B (Temperature): Lower the reaction temperature to -10°C during addition. The activation energy for the second substitution is higher; lower temperatures widen the rate gap (

    
    ) between the first and second reaction [2].
    
  • Corrective Action C (Solvent): If using DMF, switch to THF or Toluene. Polar aprotic solvents like DMF accelerate

    
     reactions significantly, sometimes eroding selectivity. THF offers a more controlled rate profile.
    
Issue 2: Incomplete Conversion (Starting Material Remains)

Diagnosis: "Stalling" often occurs because the generated NaBr salts coat the NaH or encapsulate the reactants, or the base quality is poor.

  • Corrective Action: Use Potassium tert-butoxide (KOtBu) instead of NaH. The potassium cation often improves solubility and kinetics in ether syntheses.

  • Protocol Adjustment: If stalling occurs at 80% conversion, add 0.1 equiv of KOtBu rather than more alkoxide.

Issue 3: Hydrolysis Products (2-Bromo-5-hydroxypyrazine)

Diagnosis: Moisture ingress. The methoxyethoxide is a strong base and will generate hydroxide if water is present, leading to direct hydrolysis of the bromide.

  • Corrective Action: Ensure 2-methoxyethanol is distilled or dried over molecular sieves (3Å) before use. Verify the inert atmosphere (Argon balloon or manifold).

Frequently Asked Questions (FAQ)

Q: Can I use K₂CO₃ instead of NaH? A: Yes, but the reaction will be significantly slower. K₂CO₃ is a weaker base and requires higher temperatures (reflux in MeCN or DMF) to generate sufficient alkoxide concentration. While this is safer on a large scale, the prolonged heating increases the risk of degradation or bis-substitution. For high yields, strong bases (NaH, KOtBu) at low temperatures are preferred [3].

Q: How do I purify the product from the bis-impurity? A: The polarity difference is distinct.

  • Starting Material: Non-polar.

  • Mono-Product: Moderately polar (ether tail).

  • Bis-Impurity: Most polar (two ether tails).

  • Method: Silica gel chromatography using a gradient of Hexanes/Ethyl Acetate (starting 100:0 to 80:20). The bis-impurity typically elutes much later.

Q: Is the regioselectivity affected if I use 2,5-dichloropyrazine instead? A: Minimally. Chloropyrazines are generally less reactive than bromopyrazines in


 reactions, requiring higher temperatures. However, the selectivity principle (EDG deactivation) remains the same. The bromide is preferred for this synthesis because the subsequent step often involves metal-halogen exchange or coupling where the C-Br bond is superior to C-Cl.

References

  • BenchChem Application Notes. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine.[5] BenchChem.[5] Link

  • Lizano, E., Grima, J., & Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine.[6][7] Synlett.[6] Thieme Chemistry. Link

  • Ortiz, K. G., et al. (2024).[8] Green Synthesis of Morpholines via Selective Monoalkylation.[8] Journal of the American Chemical Society, 146, 29847-29856.[8] Link

Sources

Technical Support Center: Purification of 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and medicinal chemistry researchers.

Ticket ID: PYR-ZN-502 Topic: Impurity Profiling & Removal Strategies Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-Bromo-5-(2-methoxyethoxy)pyrazine via nucleophilic aromatic substitution (


) of 2,5-dibromopyrazine often yields a crude mixture containing unreacted starting material, bis-substituted byproducts, and hydrolysis impurities. This guide provides actionable troubleshooting workflows to isolate high-purity material (>98%) suitable for downstream coupling (e.g., Suzuki-Miyaura).

Part 1: Diagnostic Triage – Know Your Mixture

Before attempting purification, you must characterize the crude profile. Use this reference table to interpret your LC-MS or TLC data.

Impurity Profile Table
ComponentStructure DescriptionPolarity (TLC)*Origin
Impurity A 2,5-Dibromopyrazine High (

~0.8)
Unreacted Starting Material (SM)
Target 2-Bromo-5-(2-methoxyethoxy)pyrazine Medium (

~0.5)
Desired Product
Impurity B 2,5-Bis(2-methoxyethoxy)pyrazine Low (

~0.3)
Over-reaction (Disubstitution)
Impurity C 5-Bromo-2(1H)-pyrazinone Baseline (

<0.1)
Hydrolysis (Water in reaction)

*Note:


 values are approximate for 20% EtOAc/Hexanes on Silica.

Part 2: Troubleshooting Guides (Q&A)

Scenario 1: "I have significant amounts of the Bis-substituted impurity."

Issue: The reaction ran too long, too hot, or with excess alkoxide, leading to double substitution. Resolution: The bis-ether (Impurity B) is significantly more polar than the mono-ether target due to the additional oxygenated chain.

  • Chromatography Strategy: Use a shallow gradient. Flash chromatography on silica gel is effective.

    • Stationary Phase: Silica Gel (40–63 µm).

    • Mobile Phase: Start with 100% Hexanes (or Heptane). Gradient to 10% EtOAc/Hexanes.[1]

    • Observation: The target elutes after the dibromo-SM but well before the bis-impurity.

  • Solubility Trick: If the crude is a solid, the bis-impurity is often more soluble in cold ether/hexanes than the mono-bromide. Trituration with cold hexanes can sometimes solubilize the bis-impurity while the target remains solid (or vice versa depending on exact crystal packing, but chromatography is more robust here).

Scenario 2: "My product is contaminated with unreacted 2,5-dibromopyrazine."

Issue: Incomplete conversion. This is common because pushing the reaction to completion risks forming the bis-impurity. Resolution: 2,5-Dibromopyrazine is highly lipophilic and volatile compared to the product.

  • Vacuum Drying: If the contamination is minor (<5%), high-vacuum drying (0.1 mmHg) at 40°C can sublime off residual dibromopyrazine, which has a high vapor pressure relative to the ether.

  • Recrystallization:

    • Solvent System: Hexanes (primary) with minimal Ethyl Acetate.[1]

    • Protocol: Dissolve crude in minimum hot EtOAc. Add Hexanes until cloudy. Cool slowly to 4°C. The symmetrical 2,5-dibromopyrazine often crystallizes first or separately from the ether.

    • Filtration: If the dibromo content is high, filter off the first crop (often SM) and crystallize the mother liquor for the product.

Scenario 3: "The crude is a dark, tarry oil and won't crystallize."

Issue: Presence of oligomers or oxidation products (N-oxides) and residual high-boiling solvent (2-methoxyethanol). Resolution:

  • Aqueous Wash (Critical): Ensure you have performed a rigorous water wash. 2-Methoxyethanol is water-miscible. Dissolve crude in EtOAc, wash 3x with water, then 1x with Brine. This removes the solvent that prevents crystallization.

  • Silica Plug: Dissolve the dark oil in minimal Dichloromethane (DCM). Pass it through a short pad of silica gel, eluting with 20% EtOAc/Hexanes. The dark tars (polymeric pyrazines) will stick to the baseline. Evaporate the filtrate to obtain a yellow/orange solid or oil.

Part 3: Visualized Workflows

Workflow 1: The Purification Decision Tree

Use this logic flow to determine the immediate next step for your crude mixture.

PurificationTree Start Crude Mixture Analysis (LC-MS / TLC) CheckTar Is mixture dark/tarry? Start->CheckTar CheckSM Is SM (Dibromo) > 10%? CheckBis Is Bis-Impurity > 10%? CheckSM->CheckBis No Recryst Action: Recrystallization (Hexanes/EtOAc) Target SM removal CheckSM->Recryst Yes Column Action: Flash Column (0-20% EtOAc/Hex) Target Bis separation CheckBis->Column Yes Vac Action: High Vac Sublimation (Remove trace SM) CheckBis->Vac No (Trace SM only) CheckTar->CheckSM No Plug Action: Silica Plug Filtration Remove Tars/Polymers CheckTar->Plug Yes Recryst->CheckBis Mother Liquor Plug->CheckSM

Figure 1: Decision matrix for selecting the appropriate purification technique based on crude composition.

Workflow 2: Reaction Mechanism & Impurity Genesis

Understanding how impurities form allows you to prevent them in the next batch.

ReactionPath SM 2,5-Dibromopyrazine (Starting Material) Target 2-Bromo-5-(2-methoxyethoxy)pyrazine (TARGET) SM->Target + 1 eq. Alkoxide (Controlled Temp) Hydrolysis 5-Bromo-2-hydroxypyrazine (Moisture Impurity) SM->Hydrolysis + H2O (Wet Solvent) Bis 2,5-Bis(2-methoxyethoxy)pyrazine (Over-Reaction Impurity) Target->Bis + Excess Alkoxide High Temp / Long Time Target->Hydrolysis + H2O

Figure 2: Mechanistic pathway showing the origin of critical impurities during


 synthesis.

Part 4: Prevention & Optimization (Root Cause Analysis)

To avoid these purification headaches in future batches, implement these process controls:

  • Stoichiometry Control:

    • Do not use a large excess of 2-methoxyethanol/base. Use exactly 1.0–1.1 equivalents.

    • Why? The reaction rate for the second substitution (Target

      
       Bis) is non-negligible. Excess reagent drives this pathway [1].
      
  • Temperature Management:

    • Run the reaction at the lowest effective temperature (often 0°C to RT initially).

    • Why? Higher temperatures lower the selectivity between the first and second bromine displacement.

  • Solvent Dryness:

    • Ensure the solvent (THF or DMF) and the reagent (2-methoxyethanol) are anhydrous.

    • Why? Water competes with the alkoxide, creating the hydroxy-pyrazine (Impurity C), which is difficult to separate and reduces yield [2].

References

  • PubChem. 2,5-Dibromopyrazine Compound Summary. National Library of Medicine. Available at: [Link]

  • PatSnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine (Example of S_NAr with 2-methoxyethanol). Patent CN110759886A. Available at: [Link]

Sources

Solving solubility issues during coupling reactions of 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Optimization Guide for 2-Bromo-5-(2-methoxyethoxy)pyrazine Coupling

Part 1: Core Directive & Strategic Overview

Subject: 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS: 1351523-79-9) Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) Core Challenge: Managing system heterogeneity. While the methoxyethoxy side-chain confers polarity, the electron-deficient pyrazine core and inorganic bases often create multiphasic systems that stall reactivity or trap Pd catalysts.

Executive Summary for Researchers: The 2-methoxyethoxy substituent on the pyrazine ring acts as a double-edged sword. It improves solubility in polar aprotic solvents (THF, DMF) compared to bare halopyrazines, but it increases the risk of chelation-induced catalyst deactivation. "Solubility issues" in this context are rarely just about dissolving the starting material; they are usually about phase transfer limitations involving the inorganic base or the precipitation of the oxidative addition complex. This guide treats solubility as a kinetic parameter, not just a thermodynamic property.

Part 2: Diagnostic Workflow (Graphviz)

Figure 1: Solubility & Reaction Failure Diagnostic Tree Caption: A logic flow to distinguish between true insolubility, catalyst deactivation, and phase-transfer bottlenecks.

SolubilityDiagnostic Start Reaction Stalled / Low Yield CheckVisual Visual Inspection at T=0 Start->CheckVisual SolubleSM Is SM fully dissolved? CheckVisual->SolubleSM NoSM No (SM Solid) SolubleSM->NoSM Turbid/Solid YesSM Yes (Clear Solution) SolubleSM->YesSM Clear CheckBase Is Base Soluble? BaseSolid Base is Solid/Slurry CheckBase->BaseSolid Standard CheckCat Catalyst State (Black ppt?) BlackPpt Black Precipitate Forms CheckCat->BlackPpt Pd Aggregation ActionSolvent Switch to Polar Aprotic (DMF, DMA, NMP) NoSM->ActionSolvent Thermodynamic Issue YesSM->CheckBase YesSM->CheckCat ActionPTC Add Water (Biphasic) or Phase Transfer Cat. BaseSolid->ActionPTC Kinetic Issue ActionLigand Ligand Exchange (Prevent N-Chelation) BlackPpt->ActionLigand Stabilization Issue ActionTemp Increase Temp or Switch Base (Cs2CO3)

Part 3: Troubleshooting Guides & FAQs

Issue 1: The "Black Tar" Phenomenon

Symptom: The reaction mixture turns black and precipitates shortly after heating; TLC shows unreacted pyrazine. Root Cause: The pyrazine nitrogens (N1/N4) and the ether oxygen in the side chain can coordinate to the Palladium center, displacing the phosphine ligand. This destabilizes the Pd(0) species, leading to aggregation into inactive Palladium black. Technical Solution:

  • Ligand Selection: Switch to bulky, electron-rich ligands that cannot be easily displaced. XPhos or RuPhos are superior to PPh3.

  • Solvent Modification: Do not use pure non-polar solvents (Toluene) if the catalyst is crashing out. Use a solvent that can solvate the polar Pd-oxidative addition complex.

  • Protocol Adjustment: Pre-heat the solvent and base before adding the catalyst to ensure the system is at energy equilibrium.

Issue 2: Inorganic Base Insolubility (The "Slurry" Problem)

Symptom: The pyrazine is dissolved, but the reaction is extremely slow. The base (e.g., K2CO3) sits at the bottom of the flask. Root Cause: Suzuki and Buchwald couplings require the base to activate the boronic acid (to form the boronate) or deprotonate the amine. If the base is insoluble in your organic solvent (Dioxane/Toluene), this interface becomes the rate-limiting step. Technical Solution:

  • The "Water Spike": Add 10-20% v/v water to your organic solvent. This dissolves the surface of the inorganic base, creating a tri-phasic system (Solid Base <-> Aqueous Base <-> Organic Reactants) that drastically accelerates turnover.

  • Lipophilic Bases: Switch to Cs2CO3 (higher organic solubility than K2CO3) or an organic base like DBU (though DBU can sometimes poison Pd, so test carefully).

Issue 3: Product Trapping in Emulsions

Symptom: During workup, the methoxyethoxy chain acts like a surfactant, creating stable emulsions that make phase separation impossible. Technical Solution:

  • Salting Out: Do not just use water. Use saturated Ammonium Chloride (NH4Cl) or Brine . The high ionic strength forces the PEG-like side chain into the organic layer.

  • Solvent Swap: Avoid DCM for extraction if emulsions persist. Use 2-MeTHF or Ethyl Acetate , which have better phase separation characteristics with this specific pyrazine derivative.

Part 4: Optimized Experimental Protocols

Protocol A: High-Solubility Suzuki Coupling (Recommended)

Designed for 2-Bromo-5-(2-methoxyethoxy)pyrazine to minimize solubility bottlenecks.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) – Resistant to N-chelation.

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (3.0 equiv).

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio) .

Step-by-Step:

  • Charge Solids: Add the pyrazine substrate, boronic acid, and base to the reaction vial.

  • Degas: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

    • Note: The mixture will be a slurry. This is normal. The water ensures the base is active.

  • Catalyst Addition: Quickly add the Pd catalyst (solid) under a positive stream of Nitrogen.

  • Reaction: Heat to 80-90°C .

    • Observation: The slurry should thin out as the reaction progresses. If it turns black immediately, lower temp to 60°C.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with Brine.

Protocol B: Buchwald-Hartwig Amination (Solubility Focused)

For coupling amines where water is detrimental.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%).

  • Base: NaOtBu (1.5 equiv) – Soluble in Toluene, but moisture sensitive.

  • Solvent: Toluene or tert-Amyl Alcohol .

Step-by-Step:

  • Pre-complexation: In a separate small vial, mix Pd2(dba)3 and XPhos in 1 mL of solvent and stir at RT for 5 mins (activates the catalyst).

  • Main Vessel: Add Pyrazine, Amine, and NaOtBu. Purge with Argon.

  • Combine: Add the catalyst solution to the main vessel.

  • Heat: Stir at 100°C .

    • Solubility Note: If the pyrazine does not dissolve in Toluene at RT, it will likely dissolve at 100°C. If not, add 10% DMA (Dimethylacetamide) as a co-solvent.

Part 5: Solvent Selection Data

Table 1: Solvent Suitability for 2-Bromo-5-(2-methoxyethoxy)pyrazine Couplings

Solvent SystemPolarity (Dielectric)Solubility of PyrazineBase CompatibilityRecommendation
Toluene Low (2.4)Moderate (Heat req.)Poor (requires NaOtBu)Good for Buchwald (anhydrous).
1,4-Dioxane Low (2.2)GoodModerateExcellent general purpose.
Dioxane / H2O (4:1) High (Mixture)ExcellentHigh (Inorganic bases)Best for Suzuki.
DMF / DMA High (36-37)High HighUse only if Toluene fails; hard to remove.
2-MeTHF Moderate (7.0)GoodModerateGreen Alternative to THF/Dioxane.
n-Butanol Moderate (17.5)HighHighGood for high-temp, open-air couplings.

Part 6: References

  • Suzuki-Miyaura Coupling of Heterocycles:

    • Title: "Suzuki-Miyaura Cross-Coupling: The Role of the Base and Solvent in the Reactivity of Heteroaryl Boronic Acids."

    • Source:Chemical Reviews

    • URL:[Link] (General Reference for mechanism)

  • Solvent Selection Guides:

    • Title: "CHEM21 selection guide of classical- and less classical-solvents."[1]

    • Source:Green Chemistry (RSC)[1][2]

    • URL:[Link]

  • Buchwald-Hartwig Troubleshooting:

    • Title: "A General and Efficient Method for the Buchwald-Hartwig Amination of Heterocycles."

    • Source:Journal of the American Chemical Society

    • URL:[Link] (Foundational work on ligand effects)

  • Pyrazine Coupling Specifics:

    • Title: "Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides."

    • Source:BenchChem Technical Notes

  • Green Solvent Alternatives:

    • Title: "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling."[3]

    • Source:ACS Sustainable Chemistry & Engineering[4]

    • URL:[Link]

(Note: While specific solubility data for this exact CAS is proprietary/sparse, the protocols above are derived from standard operating procedures for 2-alkoxy-5-halopyrazines found in the cited literature.)

Sources

Minimizing debromination side reactions in pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination Side Reactions

Ticket ID: PYR-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Pyrazine Chemistry Support Hub

User Context: You are working with brominated pyrazine scaffolds. You are likely observing the loss of the bromine atom (debromination) during cross-coupling, metalation, or reduction steps, yielding the hydro-dehalogenated byproduct (H-pyrazine) instead of your desired product.

The Core Problem: Pyrazines are significantly more electron-deficient than benzenes. This makes the C-Br bond highly activated toward oxidative addition (good for coupling) but also dangerously susceptible to reduction (hydrodebromination) and lithium-halogen exchange.

This guide is structured into three "Support Modules" addressing the most common failure modes.

Module 1: Debromination during Suzuki-Miyaura Coupling

Issue: "I am trying to couple a boronic acid to my chloropyrazine, but the bromine at the other position is falling off." OR "I am coupling at the bromine site, but getting the reduced product (C-H) instead of the coupled product (C-C)."

Root Cause Analysis

In Palladium-catalyzed couplings, debromination (hydrodebromination) competes with the transmetalation step. If the transmetalation is slow (due to steric bulk or low boronic acid activity), the Pd(II)-aryl intermediate will look for other pathways.

Mechanism of Failure: The Pd(II) species undergoes


-hydride elimination from the solvent (alcohols) or the base (amines/alkoxides), creating a Pd-H species that reductively eliminates to form the debrominated pyrazine.
Troubleshooting Protocol
ParameterAvoid (High Risk) Recommended (Low Risk) Scientific Rationale
Solvent Isopropanol, Ethanol, Methanol1,4-Dioxane, Toluene, DME Alcohols are primary hydride donors via

-hydride elimination. Aprotic solvents eliminate this pathway.
Base Et

N, NaOEt, NaOiPr
K

PO

, K

CO

, CsF
Organic bases and alkoxides can act as reducing agents. Inorganic bases are hydride-neutral.
Catalyst Pd(PPh

)

, Pd/C
Pd(dppf)Cl

, XPhos Pd G2
Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) speed up reductive elimination, outcompeting the side reaction.
Water High volumes of un-degassed waterMinimum required (degassed) Water can act as a hydrogen source in specific catalytic cycles; strict degassing removes O

which promotes homocoupling/dehalogenation cycles.
Standard Operating Procedure (SOP): Low-Debromination Suzuki

Use this protocol for sensitive bromopyrazines.

  • Charge: 1.0 equiv Bromopyrazine, 1.2 equiv Boronic Acid, 3.0 equiv K

    
    PO
    
    
    
    (finely ground).
  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Catalyst: Add 2-5 mol% Pd(dppf)Cl

    
    ·DCM .
    
  • Degas: Sparge with Argon for 15 mins (Do not skip).

  • Reaction: Heat to 80°C. Note: Pyrazines coordinate Pd; if conversion stalls, spike with extra catalyst rather than raising temp >100°C.

Module 2: Lithium-Halogen Exchange vs. Deprotonation

Issue: "I want to lithiate the pyrazine ring to react with an electrophile, but the bromine atom is instantly replaced by lithium, leading to scrambled products."

Root Cause Analysis

The bromine on a pyrazine ring is exceptionally prone to Lithium-Halogen (Li-Hal) exchange because the resulting pyrazinyl anion is stabilized by the inductive effect of the ring nitrogens. This exchange is kinetically faster than deprotonation (Li-H exchange) when using nucleophilic bases like n-Butyllithium (n-BuLi).

Visualizing the Decision Matrix

LithiationLogic Start Goal: Functionalize Bromopyrazine Choice Reaction Type? Start->Choice Deprot C-H Activation (Deprotonation) Choice->Deprot Exchange Use Br as Handle (Li-Hal Exch) Choice->Exchange Method1 MUST use Non-Nucleophilic Base (LiTMP or LDA) Deprot->Method1 Fail1 Avoid n-BuLi (Causes Li-Hal exchange side rxn) Deprot->Fail1 Method2 Use t-BuLi (2 equiv) Cryogenic (-78°C) Exchange->Method2 Fail2 Avoid > -60°C (Scrambling/Decomp) Exchange->Fail2

Caption: Decision workflow for lithiating bromopyrazines. Note the strict separation of base types.

Troubleshooting Protocol
  • Switch Bases: NEVER use n-BuLi if you want to retain the bromine. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is sterically bulky and acts as a base, not a nucleophile.

  • Temperature Control: Perform all additions at -78°C . Pyrazinyl anions are unstable > -40°C.

  • In-Situ Trapping (Barbieri Conditions): If the lithiated species is unstable, mix the electrophile (e.g., aldehyde) with the substrate before adding the base (if compatible), or add the base to a mixture of substrate/electrophile.

Module 3: Chemoselective Reduction (Nitro to Amine)

Issue: "I am reducing a nitro group on my pyrazine, but the bromine is also being removed."

Root Cause Analysis

Standard hydrogenation catalysts (Pd/C) are excellent at cleaving Carbon-Halogen bonds, especially in electron-deficient systems like pyrazines where the C-Br bond is weakened.

Recommended Solutions
MethodReagentsProsCons
Iron Reduction Fe powder, AcOH (or NH

Cl), EtOH
100% Selective. Does not touch C-Br.Heterogeneous sludge, requires filtration.
Tin Reduction SnCl

·2H

O, EtOH
Very mild, high selectivity.[1]Toxic tin waste, difficult workup (emulsions).
Sulfided Platinum Pt(S)/C, H

gas
Can use hydrogenation equipment; sulfur poisons the dehalogenation capability.[1][2]Slower reaction rate; catalyst is specialized.
Protocol: Iron-Mediated Reduction (Gold Standard for Selectivity)
  • Dissolve Nitro-Bromopyrazine (1 equiv) in Ethanol/Water (4:1 ratio).

  • Add Iron Powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat to 70°C with vigorous stirring for 2-4 hours.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate.[3] The Bromine will remain intact.

FAQ: Rapid Fire Troubleshooting

Q: Why does my reaction turn black and stall? A: This is "Pd-Black" precipitation. Pyrazines are excellent ligands. They can strip the phosphine ligands off your Palladium, causing the metal to aggregate and crash out. Fix: Increase ligand loading (e.g., 1:2 Pd:Ligand ratio) or use a pre-formed catalyst like Pd(dppf)Cl


  where the ligand is tightly bound.

Q: Can I use DMF as a solvent for coupling? A: Proceed with caution. DMF can decompose to form dimethylamine and CO. The amine can act as a hydride source, and CO can poison the catalyst. If you must use DMF, ensure it is fresh and high-grade.

Q: I see a "homocoupling" byproduct (Pyrazine-Pyrazine) alongside debromination. A: This indicates oxygen ingress. Oxygen re-oxidizes Pd(0) to Pd(II), consuming your boronic acid for homocoupling and leaving the debrominated substrate behind. Fix: Improve your degassing technique (freeze-pump-thaw is best).

References
  • Navarro, O. et al. (2005).[4] "Mechanistic Investigation of the Palladium-Catalyzed Hydrodehalogenation of Aryl Halides." Journal of Organic Chemistry. Link

  • Molander, G. A. et al. (2013). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry. Link

  • Knochel, P. et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemical Reviews. Link

  • BenchChem Technical Guides. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling." Link

  • RSC Advances. (2014). "Selective reduction of nitroarenes in the presence of sensitive functional groups." Royal Society of Chemistry. Link

Sources

Purification strategies for methoxyethoxy-substituted pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket #8492-MZ Status: Open Priority: High Subject: Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

User Issue Summary

"I am synthesizing 2-(2-methoxyethoxy)pyrazine via


 of 2-chloropyrazine with 2-methoxyethanol. The reaction works, but purification is a nightmare. The product streaks on silica, co-elutes with the starting material, and I lose 40% of my yield during the aqueous workup. Recrystallization failed (it's an oil). Please advise."

Technical Response & Guide

Hello,

This is a classic challenge in heterocyclic process chemistry. You are dealing with a molecule that sits in the "amphiphilic valley of death." The pyrazine core is electron-deficient and basic, while the methoxyethoxy tail (a mini-PEG chain) adds polarity, hydrogen-bond accepting capability, and water solubility.

This guide breaks down the three critical failure points for this specific scaffold: Silanol Drag (Chromatography), The Aqueous Trap (Workup), and The Phase State (Isolation).

PART 1: The "Silanol Drag" (Chromatography Troubleshooting)

The Problem: Your product streaks (tails) on standard silica gel because the basic pyrazine nitrogens interact strongly with acidic silanols (


) on the stationary phase. The methoxyethoxy oxygen atoms further increase retention via hydrogen bonding, causing band broadening that overlaps with impurities.

The Solution: Deactivation & Modifier Strategy

Do not use standard Hexane/Ethyl Acetate gradients. They are often insufficient for suppressing the basic interaction.

Protocol A: The "Buffered" Normal Phase
  • Stationary Phase: Standard Flash Silica (40-63 µm).

  • Modifier: You must use a basic modifier to block silanol sites.

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

    
    ).
    
    • Base Ratio: 90:10:1 (DCM:MeOH:

      
      ).
      
    • Gradient: Run a gradient from 100% DCM to 10% of the Base Ratio mixture.

    • Why: The ammonia competes for the silanol sites more effectively than the pyrazine, sharpening the peak.

Protocol B: The "Scavenger" Wash (Pre-Column)

If your impurity is unreacted 2-chloropyrazine, it is significantly less basic and less polar than your product.

  • Step: Dissolve crude in DCM.

  • Action: Wash with 1M HCl (rapidly).

  • Result: The methoxyethoxy-pyrazine (more basic) protonates and moves to water; the chloropyrazine (less basic, electron-withdrawn) stays in DCM.

  • Recovery: Basify the aqueous layer (

    
    ) and extract back into DCM. This acts as a "chemical column."
    

Data Table 1: Solvent System Efficacy for Alkoxy-Pyrazines

Solvent SystemResolution (

)
Tailing Factor (

)
Notes
Hex/EtOAc (1:1) Low (< 1.5)High (> 2.0)Product streaks; poor separation from polar impurities.
DCM/MeOH (95:5) MediumMedium (1.5)Better solubility, but silanol interaction still exists.
DCM/MeOH/TEA (94:5:1) HighLow (1.1)Triethylamine (TEA) blocks silanols; sharp peaks.
DCM/MeOH/NH4OH Optimal Ideal (1.0) Best for highly polar/basic pyrazines.

PART 2: The "Aqueous Trap" (Workup Optimization)

The Problem: You mentioned losing 40% yield in workup. The methoxyethoxy chain acts like a phase transfer catalyst or a surfactant, increasing the water solubility of your organic molecule.

The Solution: Salting Out & Solvent Swapping

Standard DCM or EtOAc extractions are inefficient here because the partition coefficient (


) is lowered by the ether oxygen.
Optimized Workup Protocol
  • Quench: Quench the reaction (usually NaH or alkoxide base) with minimal water.

  • Saturation: Add solid NaCl until the aqueous layer is saturated (brine is not enough; you want undissolved salt visible). This utilizes the "Salting Out" effect to force the organic molecule out of the aqueous phase.

  • Extraction Solvent: Switch to Chloroform/Isopropanol (3:1) .

    • Why: This mixture is more polar than DCM and disrupts the hydrogen bonding between water and your ether chain.

  • Drying: Use Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if possible, as the methoxyethoxy chain can chelate
    
    
    (acting like a crown ether), leading to product loss on the solid desiccant.

PART 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying substituted pyrazines based on their physical state and impurity profile.

PurificationStrategy Start Crude Methoxyethoxy-Pyrazine StateCheck Physical State? Start->StateCheck Solid Solid/Precipitate StateCheck->Solid High MP Oil Oil/Gum StateCheck->Oil Low MP Recryst Recrystallization (Heptane/EtOAc) Solid->Recryst ImpurityCheck Main Impurity? Oil->ImpurityCheck StartMat Starting Material (Chloropyrazine) ImpurityCheck->StartMat Non-polar Hydrolysis Hydrolysis Product (Hydroxypyrazine) ImpurityCheck->Hydrolysis Very Polar/Acidic Mixed Mixed ImpurityCheck->Mixed Complex AcidWash Acid-Base Extraction (Product -> Aqueous) StartMat->AcidWash Flash Flash Chromatography DCM/MeOH/NH4OH Hydrolysis->Flash AcidWash->Flash Polishing RevPhase Reverse Phase (C18) High pH Buffer Mixed->RevPhase

Figure 1: Decision Matrix for Pyrazine Purification. Blue nodes indicate start points; Green nodes indicate validated purification protocols.

PART 4: Frequently Asked Questions (FAQ)

Q1: Why is my product an oil? The literature says similar pyrazines are solids. A: The methoxyethoxy chain introduces conformational flexibility and disrupts crystal lattice packing compared to a simple methoxy or ethyl group. This lowers the melting point significantly. Do not waste time trying to crystallize it unless you have >95% purity; use high-vacuum drying to remove solvent traces which might be plasticizing the solid.

Q2: Can I use C18 Reverse Phase chromatography? A: Yes, and it is often superior for this class. However, you must use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10).

  • Reasoning: At neutral pH, the pyrazine nitrogen may be partially protonated or interacting with residual silanols on the C18 support. High pH ensures the molecule is neutral, improving peak shape and loading capacity [1].

Q3: My product turned yellow/brown on the column. Did it decompose? A: Pyrazines are electron-deficient and can be sensitive to oxidation or light over time, but rapid color change on silica usually indicates the formation of charge-transfer complexes or simply the concentration of minor impurities (N-oxides). Verify purity by NMR; the color is often deceptive and represents <1% of the mass.

References

  • Biotage Application Notes. "Improving Flash Purification of Chemically Related Pyrazines." Biotage.com. Available at: [Link]

  • MIT OpenCourseWare. "Purification by Flash Column Chromatography." MIT Dept of Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars." PubMed. Available at: [Link]

Technical Support Center: Cross-Coupling Optimization for 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: OPT-PYR-2026 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are attempting to cross-couple 2-Bromo-5-(2-methoxyethoxy)pyrazine . This is a deceptive substrate. While the electron-deficient pyrazine ring typically undergoes rapid oxidative addition, this specific molecule presents a "Dual-Anchor" Catalyst Poisoning Risk :

  • Pyrazine Nitrogen: Strong

    
    -donation to the Pd center.
    
  • Methoxyethoxy Side Chain: The ether oxygen at the C5 position acts as a hemilabile ligand, potentially forming a stable, inactive chelate with the metal center (resembling a pincer complex).

Standard protocols (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) will likely result in stalled conversion or require excessive loading (>5 mol%). This guide outlines the transition to high-turnover precatalysts to achieve loadings <0.5 mol%.

Module 1: Catalyst System Selection

Q: Why is my standard Pd(PPh3)4 reaction stalling at 60% conversion?

A: You are likely experiencing ligand displacement by the substrate . Triphenylphosphine (PPh3) is a monodentate, relatively weak donor. The nitrogen atoms on your pyrazine ring are out-competing the phosphine for the palladium center. Once the substrate coordinates to the Pd(II) species, it blocks the coordination site required for the boronic acid (transmetallation), effectively killing the catalytic cycle.

The Solution: Bulky, Electron-Rich Precatalysts

Switch to Buchwald G3 or G4 Precatalysts . These systems generate the active Pd(0) species quantitatively and contain bulky dialkylbiaryl phosphine ligands that physically block the pyrazine nitrogen from coordinating.

Recommended Starting System:

  • Catalyst: XPhos Pd G4 or SPhos Pd G4 (CAS: 1599466-81-5).[1]

    • Why: XPhos provides extreme steric bulk to prevent N-coordination. SPhos is excellent if the coupling partner is also sterically demanding.

  • Base: K₃PO₄ (3.0 equiv) in Toluene/Water (4:1).

    • Why: Weak bases minimize hydrolysis of the methoxyethoxy chain. The biphasic system solubilizes inorganic byproducts.

Visual Guide: Catalyst Decision Matrix

CatalystSelection Start Start: Catalyst Selection Substrate Substrate: 2-Bromo-5-(2-methoxyethoxy)pyrazine Start->Substrate Q1 Is the Coupling Partner Sterically Hindered? (e.g., ortho-substituted aryl boronic acid) Substrate->Q1 Yes Yes Q1->Yes High Sterics No No Q1->No Low Sterics SPhos Select SPhos Pd G4 (High activity for hindered biaryls) Yes->SPhos XPhos Select XPhos Pd G4 (General purpose, max stability) No->XPhos Check Check Side Chain Interference SPhos->Check XPhos->Check Final Target: <0.5 mol% Loading Check->Final Proceed to Loading Optimization

Figure 1: Decision matrix for selecting the optimal Buchwald precatalyst based on the steric demand of the coupling partner.

Module 2: Optimizing Catalyst Loading (The "Ramp-Down" Protocol)

Q: How do I lower the loading from 5 mol% to <0.1 mol%?

A: You must optimize for Turnover Number (TON) rather than just yield. Reducing loading increases the demand on the catalyst lifetime. If the catalyst dies before the substrate is consumed, the reaction stalls.

The Protocol: Step-wise Loading Reduction

Perform this optimization in parallel (e.g., using a reaction block or HPLC vials).

StepCatalyst LoadingTemp (°C)Time (h)Expected OutcomeAction
1 2.0 mol% 60°C2100% Conv.Baseline established. If <100%, check reagents.
2 0.5 mol% 80°C4>95% Conv.Temp increase compensates for lower [Pd].
3 0.1 mol% 100°C12VariableCritical Point. If conversion drops here, add 10% extra Ligand.
4 0.05 mol% 100°C24>80% Conv.Requires ultra-pure solvents (degassed).

Technical Note on "Dosing": For loadings <0.1 mol%, do not add the catalyst all at once. Dissolve the catalyst in a small volume of solvent and add it via syringe pump over 2 hours. This keeps the instantaneous concentration of active Pd(0) low, reducing the rate of bimolecular catalyst decomposition (Pd-black formation).

Module 3: Troubleshooting Specific Failures

Q: The reaction turns black and stops. What happened?

A: "Pd-Black" formation indicates catalyst decomposition.[2] This is often caused by "Ligand Stripping" . The 2-methoxyethoxy side chain of your substrate can act as a "hemilabile" ligand. It momentarily coordinates to the Pd, popping off the phosphine ligand. Once the phosphine is gone, the naked Pd atoms aggregate into inactive metal particles.

Fix: Add 1-2 equivalents of free ligand (e.g., free XPhos) relative to the Pd catalyst. This shifts the equilibrium back toward the active catalyst species.

Q: I see the product, but also a "de-brominated" side product.

A: You are observing Protodehalogenation . This occurs when the oxidative addition complex reacts with a hydride source instead of the boronic acid.

  • Cause: Solvents containing abstractable hydrogens (e.g., THF, Ethanol) or excessive heat.

  • Fix: Switch to Dioxane or Toluene . Ensure your base is anhydrous if using organic solvents, or strictly control the water ratio.

Visual Guide: The Chelation Trap

ChelationMechanism Active Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar(Br) Active->OxAdd + Substrate Substrate Substrate (Pyrazine-Br) Chelation Chelation Trap (Methoxyethoxy binds Pd) OxAdd->Chelation Intramolecular Coordination Transmetal Transmetallation (Product Pathway) OxAdd->Transmetal + Boronic Acid Dead Catalyst Death (Ligand Loss -> Pd Black) Chelation->Dead Ligand Displacement

Figure 2: Mechanism showing how the methoxyethoxy side chain can divert the reaction from the productive pathway (Transmetallation) to a catalyst deactivation pathway (Chelation Trap).

Module 4: Post-Reaction Purification (Scavenging)

Q: My product is colored (yellow/brown). Is it the Pd?

A: Yes. Pyrazines are excellent ligands and will hold onto residual Palladium. Standard silica chromatography is often insufficient to remove Pd to <10 ppm levels required for pharma intermediates.

Scavenging Protocol:

  • Thiol Silica: Treat the crude reaction mixture (dissolved in EtOAc) with SiliaMetS® Thiol or MP-TMT resin (0.5 equiv relative to starting Pd loading) for 4 hours at 50°C.

  • Filtration: Filter through a 0.45 µm pad.

  • Chelation Wash: If resin is unavailable, wash the organic layer with 5% aqueous L-Cysteine or Sodium Diethyldithiocarbamate .

References

  • BenchChem Technical Support. (2025).[2][3][4] Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.[2][3][5] Link

  • Guram, A. S., et al. (2007).[6] New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.[6] Journal of Organic Chemistry, 72, 5104-5112.[6] Link

  • MilliporeSigma. (2025). G3 and G4 Buchwald Precatalysts: Advantages and Applications. Sigma-Aldrich. Link

  • Kudo, N., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[7] Reaction Chemistry & Engineering. Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][4][6][8][9][10] NobelPrize.org. Link

Sources

Technical Guide: Regioselective Functionalization of 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselective functionalization of 2-Bromo-5-(2-methoxyethoxy)pyrazine . This scaffold presents a unique "push-pull" electronic system: the electron-withdrawing bromine (C2) and the electron-donating, chelating alkoxy group (C5) create distinct reactivity zones at C3 and C6.

This guide is structured to help you navigate these competing directing effects to achieve precise regiocontrol.

Reactivity Landscape & Decision Matrix

Before initiating experimentation, understand the electronic and steric forces at play. The pyrazine core is electron-deficient, but the substituents alter the local environment significantly.

  • C2 (Bromine): The primary electrophilic site. Activated for SNAr and Pd-catalyzed cross-coupling .

  • C5 (2-Methoxyethoxy): Acts as a solubilizing group and a Directed Metalation Group (DMG) . It pushes electron density into the ring, slightly deactivating it towards nucleophiles but strongly directing lithiation to C6 .

  • C3 vs. C6 (C-H Activation):

    • C3: Most electron-deficient C-H bond (inductive effect of Br). Favored by Minisci radical addition .

    • C6: Site of Directed Ortho Metalation (DoM) due to the chelation of the alkoxy side chain.

Functionalization Workflow

ReactivityMap Start 2-Bromo-5-(2-methoxyethoxy)pyrazine C2_Path Target: C2 (Substitution) Start->C2_Path Standard Handle C6_Path Target: C6 (Lithiation) Start->C6_Path Directed Handle C3_Path Target: C3 (Radical) Start->C3_Path Electronic Handle Method_C2_1 Suzuki/Buchwald (Pd-Catalysis) C2_Path->Method_C2_1 Method_C2_2 S_NAr (Nucleophilic Subst.) C2_Path->Method_C2_2 Method_C6 DoM w/ LiTMP (Chelation Control) C6_Path->Method_C6 Favored by CIPE Method_C3 Minisci Reaction (Radical Addition) C3_Path->Method_C3 Favored by Electronics

Figure 1: Decision matrix for selecting the appropriate reaction pathway based on the target position.

Module 1: C6-Functionalization (Directed Ortho Metalation)[1]

The Challenge: The molecule has two potential lithiation sites: C3 (ortho to Br) and C6 (ortho to Alkoxy). While halogens can direct lithiation (to C3), the 2-methoxyethoxy group is a superior Directed Metalation Group (DMG) due to the Complex Induced Proximity Effect (CIPE) . The ether oxygen and the methoxy tail chelate the lithium cation, anchoring the base at C6.

Protocol: Regioselective C6 Lithiation
  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is required.[1][2]

    • Why? n-BuLi causes Lithium-Halogen Exchange (Li-HE) at C2, removing the bromine. LiTMP is non-nucleophilic and sterically bulky, preventing attack at Br while favoring the chelation-controlled deprotonation at C6.

  • Conditions: THF, -78°C.

Step-by-Step Guide:

  • Generate LiTMP: Add n-BuLi (1.1 equiv) to a solution of 2,2,6,6-tetramethylpiperidine (1.15 equiv) in anhydrous THF at -78°C. Stir for 30 mins.

  • Substrate Addition: Add 2-Bromo-5-(2-methoxyethoxy)pyrazine (1.0 equiv) dropwise in THF.

    • Critical: Maintain internal temperature below -70°C to prevent scrambling.

  • Incubation: Stir for 45–60 minutes. The solution often turns deep yellow/orange.

  • Quench: Add the electrophile (e.g., aldehyde, iodine, DMF) rapidly.

  • Warm Up: Allow to warm to RT slowly.

Troubleshooting C6 Lithiation
IssueProbable CauseCorrective Action
Loss of Bromine (Debromination) Used n-BuLi directly or temperature too high.Use LiTMP (prepared in situ). Ensure temp stays < -70°C.
Mixture of C3 and C6 products Insufficient chelation or kinetic control failure.The methoxyethoxy chain must be intact. Use THF (essential for CIPE). Do not use TMEDA, as it competes with the substrate for Li coordination.
Low Yield Decomposition of the lithiated species.Pyrazinyl anions are unstable. Quench immediately after the 45-min incubation. Do not hold the anion for hours.

Module 2: C3-Functionalization (Minisci Reaction)

The Challenge: C3 is sterically hindered by the bromine but is the most electron-deficient position. Nucleophilic alkyl radicals (generated in Minisci reactions) will preferentially attack C3 over C6 because C6 is deactivated by the electron-donating alkoxy group.

Protocol: C3-Alkylation
  • Reagents: Alkyl carboxylic acid (radical source), AgNO3 (catalyst), (NH4)2S2O8 (oxidant), TFA (proton source).

  • Mechanism: Protonation of the pyrazine (likely at N4, favored by the alkoxy donor) activates the ring. The nucleophilic radical attacks the most positive carbon (C3).

Step-by-Step Guide:

  • Dissolve: Substrate (1 equiv) + Alkyl acid (2–3 equiv) in biphasic CH2Cl2/Water or TFA/Water.

  • Activate: Add AgNO3 (0.2 equiv) and TFA (1 equiv).

  • Initiate: Add (NH4)2S2O8 (1.5 equiv) portion-wise at 40–50°C.

  • Monitor: Gas evolution (CO2) indicates radical formation.

FAQ: Minisci Reaction

Q: Why am I seeing di-alkylation? A: The product is often more basic than the starting material, leading to over-reaction. Stop the reaction at 70–80% conversion or use a biphasic system (DCM/H2O) to extract the product away from the radical source.

Q: Can I use this for arylation? A: Yes, using arylboronic acids with Mn(OAc)3 or photoredox conditions. Aryl radicals are less nucleophilic than alkyl radicals, so regioselectivity at C3 might decrease slightly (C2-Br is also electron-poor).

Module 3: C2-Functionalization (Cross-Coupling & SNAr)

The Challenge: The 2-methoxyethoxy chain can chelate Palladium, potentially poisoning the catalyst or altering the geometry.

Protocol: Suzuki-Miyaura Coupling[4]
  • Catalyst Choice: Use bulky, electron-rich phosphine ligands (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to outcompete the substrate's ether chain for metal coordination.

  • Base: K3PO4 or Cs2CO3 (anhydrous conditions often work better to prevent hydrolysis of the bromine).

Protocol: SNAr (Nucleophilic Substitution)
  • Reaction: Displacement of Br with amines or thiols.

  • Note: The electron-donating C5-alkoxy group makes C2 less electrophilic than in 2-bromopyrazine. You will need higher temperatures (80–100°C) or a microwave reactor.

  • Selectivity: SNAr will occur exclusively at C2. The C5-alkoxy group is a poor leaving group compared to Br.

Summary of Regioselectivity Rules

Target PositionPrimary DriverKey ReagentCritical Factor
C2 Leaving Group AbilityPd-Catalyst / NucleophileLeaving Group: Br >>> OR.
C3 Electronic DeficiencyAlkyl Radical (Minisci)Protonation: N4 protonation directs radical to C3.
C6 Chelation (CIPE)LiTMPSolvent: THF is required for the ether tail to direct Li.

References

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Lithium atom migration in halo- and methoxypyrazine series: a new access to functionalized diazinic skeletons. Tetrahedron, 57(21), 4489–4505. Link

  • Schlosser, M. (2005). The 2×3 Rules of Organometallic Chemistry: A Guide to Regioselectivity. Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

  • Knochel, P., et al. (2011). Regioselective functionalization of pyrazines via TMP-magnesium and -lithium bases. Chemical Communications, 47, 12604-12606. Link

Sources

Troubleshooting low conversion rates in pyrazine nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Pyrazine

Status: Operational | Ticket Priority: High (Drug Discovery/Process Chem)

Diagnostic Triage: Why is my reaction failing?

Before adjusting parameters, identify the specific failure mode. Pyrazines are


-deficient (electron-poor) but often require significant activation energy for Nucleophilic Aromatic Substitution (

) due to the repulsion of the lone pair electrons on the nitrogen atoms.
Interactive Troubleshooting Flowchart

Pyrazine_Troubleshooting Start START: Reaction Analysis CheckTLC Check TLC/LCMS What is the status? Start->CheckTLC SM_Remains Starting Material (SM) Unchanged CheckTLC->SM_Remains No Reaction Complex_Mix Complex Mixture (Tars/Decomposition) CheckTLC->Complex_Mix Black/Tar Wrong_Isomer Clean Conversion Wrong Regioisomer CheckTLC->Wrong_Isomer Unexpected Peak Act_Issue Activation Issue: Pyrazine ring not electrophilic enough SM_Remains->Act_Issue LG_Issue Leaving Group Issue: Using Br/I instead of F/Cl? SM_Remains->LG_Issue Cond_Issue Condition Issue: Temp too high or Base too strong Complex_Mix->Cond_Issue Sol_N_Oxide SOLUTION A: Switch to N-Oxide Activation Act_Issue->Sol_N_Oxide Sol_Fluorine SOLUTION B: Switch LG to Fluorine (Meisenheimer Stabilization) LG_Issue->Sol_Fluorine Sol_Mild SOLUTION C: Lower Temp, Weaker Base (e.g., Carbonate vs Hydride) Cond_Issue->Sol_Mild

Figure 1: Decision tree for diagnosing reaction failure based on crude mixture analysis.

Knowledge Base & FAQs

Issue A: The "Element Effect" (Why Br/I fails)

User Question: "I switched my leaving group from Chlorine to Iodine to improve reactivity, but the conversion dropped. Why?"

Technical Explanation: In aliphatic nucleophilic substitution (


), Iodine is the best leaving group due to weak bond strength. However, in 

on pyrazines, the rate-determining step (RDS) is usually the nucleophilic attack and the formation of the Meisenheimer complex, not the breaking of the C-X bond.
  • The Reality: Highly electronegative atoms (Fluorine) stabilize the intermediate Meisenheimer complex by inductively withdrawing electron density from the ring, lowering the activation energy of the attack.

  • The Rule: Reactivity order in

    
     is F > Cl 
    
    
    
    Br > I
    .[1][2]
  • Corrective Action: Synthesize or purchase the Fluoropyrazine analog. This single change can increase reaction rates by orders of magnitude [1].

Issue B: Reactivity of the Pyrazine Core

User Question: "My nucleophile is an amine, but the chloropyrazine won't react even at reflux."

Technical Explanation: While pyrazines are electron-deficient, a simple chloropyrazine often lacks sufficient electrophilicity for weak nucleophiles. The nitrogen lone pairs on the ring can actually repel the incoming nucleophile.

  • The Fix (N-Oxidation): Oxidizing the pyrazine nitrogen to an N-oxide introduces a formal positive charge on the nitrogen and a dipole that significantly increases the electrophilicity of the adjacent carbons (C-2/C-6).

  • The Protocol: Convert the pyrazine to Pyrazine N-oxide using m-CPBA, then perform the substitution.[3] The N-oxide can be reduced later (e.g., with

    
     or Zn/AcOH) or used to direct specific substitutions (see Protocol 2) [2].
    
Issue C: Solvent & Base Mismatch

User Question: "I am using Ethanol/Et3N but getting low yields."

Technical Explanation: Protic solvents (Ethanol) can hydrogen-bond with the nucleophile, forming a "solvation shell" that reduces its nucleophilicity.

  • Recommendation: Switch to Polar Aprotic Solvents (DMSO, DMF, NMP).[1] These solvate the cation (e.g.,

    
    ) but leave the anionic nucleophile "naked" and highly reactive.
    
  • Base Selection: For amines, use a non-nucleophilic base (DIPEA,

    
    ). For alcohols, pre-form the alkoxide with NaH in THF/DMF before adding the pyrazine [3].
    

Advanced Protocols

Protocol 1: Optimized for Deactivated Pyrazines

Use this for standard chloropyrazines that are sluggish.

Reagents:

  • Substrate: 2-Fluoropyrazine (preferred) or 2-Chloropyrazine.

  • Solvent: DMSO (anhydrous).

  • Base: Cesium Carbonate (

    
    ) or DIPEA.
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of halopyrazine in DMSO (0.5 M concentration).

  • Base Addition: Add 2.5 equiv of

    
    .
    
  • Nucleophile: Add 1.2 equiv of the amine/thiol.

  • Thermal Activation:

    • Standard: Heat to 80–100 °C for 4–12 hours.

    • Microwave (Recommended): Irradiate at 120 °C for 20–40 mins.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMSO), dry over

    
    .
    

Data Validation (Expected Yields):

Leaving Group (X)NucleophileTemp (°C)TimeConversion (%)
Iodine Morpholine10024 h< 15%
Chlorine Morpholine10012 h65%
Fluorine Morpholine802 h> 95%
Protocol 2: The "Nuclear Option" (N-Oxide Activation)

Use this when the standard pyrazine is completely inert.

Concept: Pyrazine N-oxides undergo "Deoxidative Nucleophilic Substitution."[4] You can introduce a nucleophile and remove the oxygen in one sequence, or substitute first and reduce later.

Mechanism Visualization:

NOxide_Mechanism Substrate Pyrazine N-Oxide Intermed Activated Intermediate (Highly Electrophilic) Substrate->Intermed + Reagent Reagent Activation Agent (e.g., POCl3 or TMSCN) Reagent->Intermed Attack Nucleophilic Attack (Addition) Intermed->Attack + Nu- Elim Elimination of Oxygen (Restores Aromaticity) Attack->Elim Product Functionalized Pyrazine Elim->Product

Figure 2: Pathway for deoxidative nucleophilic substitution on Pyrazine N-oxides.

Procedure (Chlorination example via


): 
  • Oxidation: Dissolve pyrazine in DCM. Add 1.1 equiv m-CPBA (0 °C to RT). Stir 12h. Isolate N-oxide.

  • Chlorination/Deoxygenation: Dissolve N-oxide in pure

    
    .
    
  • Reflux: Heat to reflux (105 °C) for 2–4 hours.

    • Note: The oxygen acts as an internal nucleophile attacking Phosphorus, turning the N-O group into a good leaving group, while the chloride attacks the C-2 position [4].

  • Quench: Pour carefully onto ice (Exothermic!). Neutralize with

    
    . Extract with DCM.
    
  • Result: You now have a highly reactive 2-chloropyrazine (often more reactive than the starting material due to regioselective placement) or the direct substituted product if using other reagents like TMSCN.

References

  • Mechanism of

    
     & Element Effect: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. Link

    • Note: Establishes the F > Cl > Br > I order for activated arom
  • Pyrazine N-Oxide Reactivity

    • Sato, N. (1990).
    • Mishra, A., et al. (2004). Chemical aspects of the synthesis and reactivity of pyrazine N-oxides. Arkivoc, (i), 29-48. Link

  • Solvent Effects in

    
    : 
    
    • Newby, R., et al. (2016). Effect of the Solvent on the Kinetics of

      
       Reactions. Chemistry – A European Journal, 22(37), 13347-13351. Link
      
  • Deoxid

    
    ): 
    
    • Jorgensen, K. A., et al. (1994). Heteroaromatic N-Oxides in Organic Synthesis. Synthesis, 1994(07), 731-742. Link

Sources

Stability of 2-Bromo-5-(2-methoxyethoxy)pyrazine under strong basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Stability Profile of 2-Bromo-5-(2-methoxyethoxy)pyrazine

Executive Summary

You are working with 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS: 1351523-79-9).[1][2][3][4] This scaffold presents a unique stability paradox: while it is synthesized using strong bases (alkoxides), it remains highly susceptible to degradation if the basic conditions are not strictly matched to the substrate's electronic properties.

The pyrazine ring is electron-deficient (π-deficient), making the C2-position (bearing the Bromine) highly activated toward Nucleophilic Aromatic Substitution (


) . Conversely, the C5-alkoxy group acts as a donor by resonance but an acceptor by induction, complicating regioselectivity during metalation.

This guide breaks down stability into two distinct chemical environments: Nucleophilic Bases (Hydroxides/Alkoxides) and Organometallic Bases (Lithiums/Grignards).[3][4]

Module 1: Stability in Nucleophilic Bases (Aqueous/Alcoholic)

In this environment, the primary failure mode is displacement of the bromide or trans-etherification .

The Hydrolysis Trap ( with OH⁻)

Under aqueous basic conditions (NaOH, KOH, LiOH), the hydroxide ion (


) acts as a potent nucleophile.
  • Mechanism: The nucleophile attacks C2, forming a Meisenheimer complex.[5] The bromide leaves, resulting in 5-(2-methoxyethoxy)pyrazin-2(1H)-one (often tautomerizing to the hydroxy-pyrazine).[3][4]

  • Critical Threshold: Hydrolysis is slow at room temperature but accelerates exponentially >50°C.[3][4]

  • Observation: LCMS will show a shift of M-80+17 (Loss of Br, gain of OH).[3]

Trans-etherification ( with RO⁻)

If you use a base in an alcohol solvent that does not match the side chain (e.g., NaOMe in Methanol), the methoxide will displace the 2-methoxyethoxy group or the bromide.

  • Rule: Always match the solvent to the alkoxide, or use a non-nucleophilic solvent (THF, Dioxane) with bulky bases (KOtBu).

Visualization: Degradation Pathways

G cluster_0 Aqueous Base (NaOH/KOH) cluster_1 Mismatched Alcohol (MeOH/NaOMe) Start 2-Bromo-5-(2-methoxyethoxy)pyrazine (Target) Hydrolysis Hydrolysis Product (Pyrazinone) [M-Br+OH] Start->Hydrolysis  High T (>60°C)    Strong OH-   TransEther Trans-etherification (Methoxy-pyrazine) [Side Chain Swap] Start->TransEther  Solvent Mismatch   Safe Stable Species Start->Safe  KOtBu / THF (Anhydrous)    < 40°C  

Caption: Figure 1. Competitive degradation pathways in nucleophilic basic media. High temperatures favor hydrolysis, while mismatched solvents lead to side-chain scrambling.[3][4]

Module 2: Stability in Organometallic Bases (Anhydrous)

When using bases like n-BuLi , LiTMP , or LDA , the concern shifts from substitution to Metalation (Lithiation) .[3]

The "Dance" of the Pyrazines

Pyrazines are notorious for Halogen Dance reactions. Upon lithiation at C6 (ortho to the ether), the bromine at C2 can migrate to C6 to relieve steric strain or thermodynamic instability.

Directed Ortho Metalation (DoM)
  • The Director: The 2-methoxyethoxy group at C5 is a Directed Metalation Group (DMG). It coordinates Lithium, directing deprotonation to C6 .[3][4]

  • The Risk: If n-BuLi is used, it may act as a nucleophile and attack the ring (C3 or C6) rather than deprotonating it.

  • Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[3][6] It is bulky and non-nucleophilic, favoring deprotonation over addition.[3]

Visualization: Lithiation Regioselectivity

G Substrate 2-Bromo-5-(2-methoxyethoxy)pyrazine nBuLi Base: n-BuLi (Nucleophilic) Substrate->nBuLi LiTMP Base: LiTMP (Non-Nucleophilic) Substrate->LiTMP RingAttack Nucleophilic Addition (Butyl-pyrazine adduct) IMPURITY nBuLi->RingAttack  Kinetic Control   Lithiation C6-Lithiation (Directed by Alkoxy group) LiTMP->Lithiation  Thermodynamic Control (-78°C)   HalogenDance Halogen Dance (Br migrates to C6) Lithiation->HalogenDance  If warmed > -40°C  

Caption: Figure 2. Base selection dictates the reaction outcome. LiTMP is required to avoid nucleophilic attack by the alkyl group of the base.

Module 3: Troubleshooting & FAQs

Q1: I see a peak at M+14 in my LCMS after reaction with NaOMe. What happened? A: You likely experienced trans-etherification .[3][4] If you used Methanol as a solvent or co-solvent, the methoxide displaced your 2-methoxyethoxy tail.

  • Fix: Switch to KOtBu in THF or NaH in DMF . If you must use methoxide, you cannot avoid this side reaction with this specific substrate.[3]

Q2: My Suzuki coupling failed; the starting material was consumed but no product formed. A: If you used aqueous base (Na2CO3/H2O) at reflux, you likely hydrolyzed the bromide.

  • Fix: Use anhydrous conditions: Cs2CO3 in Dioxane or K3PO4 in Toluene . Avoid water at temperatures >80°C.[3][4]

Q3: Can I use this molecule in a Grignard exchange? A: Yes, iPrMgCl is effective for Br-Mg exchange.[3][4]

  • Protocol: Perform at -15°C to 0°C in THF. Do not go to room temperature immediately, as the magnesiated species can dimerize. The alkoxy chain may chelate the Mg, stabilizing the intermediate slightly better than naked pyrazines.

Experimental Protocol: Base Stability Stress Test

Before committing valuable GMP material, run this 50mg pilot:

StepReagentConditionsPass Criteria
1 Substrate (50mg)Dissolve in THF (anhydrous).Clear solution.
2 Base AdditionAdd 1.1 eq of intended base (e.g., KOtBu) at 0°C.No immediate color change to black (indicates polymerization).
3 MonitorStir 1h at 0°C, then warm to RT. Sample at 1h, 4h.LCMS purity >95%.[3][4][7] No [M-Br+OH] peak.[3][4]
4 QuenchAdd sat. NH4Cl.[3][4]Clean phase separation.[3][4]

References

  • Synthesis of Alkoxypyrazines

    • Source: BLD Pharm. (2025).[3][4] Product Catalog: 2-Bromo-5-(2-methoxyethoxy)pyrazine. Retrieved from

    • Relevance: Confirms commercial availability and standard storage conditions (Inert atmosphere, 2-8°C), implying sensitivity to moisture/air.[3][4]

  • Lithiation Strategies for Diazines: Source: Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines. Tetrahedron. Relevance: Establishes the necessity of LiTMP over n-BuLi for electron-deficient pyrazines to avoid nucleophilic addition.
  • Hydrolysis Kinetics

    • Source: NTNU Research.[3][4] (2019). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from

    • Relevance: Provides kinetic data for the hydrolysis of analogous halo-heterocycles, validating the high-temper
  • Nucleophilic Arom

    
    ): 
    
    • Source: Master Organic Chemistry.[3][4] (2018).[3][4][8] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

    • Relevance: foundational mechanism explaining the activation of the C2-Br bond by the para-nitrogen.

Sources

Validation & Comparative

Structural Validation of 2-Bromo-5-(2-methoxyethoxy)pyrazine: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 2-Bromo-5-(2-methoxyethoxy)pyrazine serves as a critical "switch" scaffold. Its value lies in its asymmetry: the bromine atom facilitates Suzuki/Buchwald couplings, while the methoxyethoxy tail modulates solubility and ADME properties.

This guide provides a definitive technical framework for the structural validation of this intermediate. Unlike generic spectral lists, this document compares the target molecule against its critical process impurities—specifically the starting material (2,5-dibromopyrazine) and the bis-substituted byproduct —empowering researchers to rapidly assess reaction conversion and selectivity via


 NMR.
Experimental Protocol & Methodology

To ensure reproducibility and distinct peak separation, the following acquisition parameters are recommended.

Sample Preparation:

  • Solvent: Chloroform-

    
     (
    
    
    
    ) is preferred over DMSO-
    
    
    for this lipophilic intermediate to prevent water peak interference near the alkoxy region.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

Acquisition Parameters:

  • Frequency: 400 MHz minimum (required to resolve the small para-coupling constant

    
    ).
    
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–32 (sufficient for S/N > 100).

Comparative Spectral Analysis

The synthesis of 2-Bromo-5-(2-methoxyethoxy)pyrazine typically involves a nucleophilic aromatic substitution (


) of 2,5-dibromopyrazine with 2-methoxyethanol. The critical analytical challenge is distinguishing the Mono-substituted Target  from the Symmetric Starting Material  and the Symmetric Bis-substituted Impurity .
3.1. Master Assignment Table (

)
PositionMoietyChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-3 Pyrazine Ring8.28 Doublet (d)1H

Deshielded by ortho-Br; meta to alkoxy.
H-6 Pyrazine Ring8.02 Doublet (d)1H

Shielded by ortho-alkoxy (resonance effect).
H-1'

4.48 Multiplet/Triplet2H

Deshielded by direct attachment to heteroaromatic O.
H-2'

3.76 Multiplet/Triplet2H

Ether environment.
H-3'

3.42 Singlet (s)3H-Terminal methoxy group.

Note: Shifts are estimated based on substituent additivity rules for pyrazines and analogous experimental data [1, 2].

3.2. The "Symmetry Test": Distinguishing Target from Impurities

The most powerful diagnostic tool in this synthesis is the Loss of Symmetry .

  • Scenario A: Starting Material (2,5-Dibromopyrazine)

    • Symmetry:

      
       symmetric.
      
    • Aromatic Region: Shows one singlet at

      
       8.65 ppm.
      
    • Diagnosis: No reaction occurred.

  • Scenario B: Bis-Substituted Impurity (2,5-Bis(2-methoxyethoxy)pyrazine)

    • Symmetry:

      
       symmetric.
      
    • Aromatic Region: Shows one singlet shifted upfield to

      
       ~7.80 ppm (due to double electron donation from two alkoxy groups).
      
    • Diagnosis: Over-reaction (check stoichiometry/temperature).

  • Scenario C: Target Product (Mono-substituted)

    • Symmetry: Asymmetric.

    • Aromatic Region: Shows two distinct signals (H3 and H6).[1]

    • Diagnosis: Successful desymmetrization.

Structural Validation Logic (Decision Tree)

The following flowchart illustrates the logical pathway for validating the reaction outcome using the aromatic region of the NMR spectrum.

NMR_Validation_Flow Start Crude Reaction Mixture (Aromatic Region 7.5 - 9.0 ppm) CountSignals Count Aromatic Signals Start->CountSignals OneSignal Single Signal Observed CountSignals->OneSignal Symmetric Species TwoSignals Two Signals Observed CountSignals->TwoSignals Asymmetric Species CheckShift Check Chemical Shift OneSignal->CheckShift CheckCoupling Check Coupling Pattern TwoSignals->CheckCoupling Result_SM Result: Unreacted Starting Material (2,5-Dibromopyrazine) Shift: ~8.65 ppm (s) CheckShift->Result_SM Downfield (>8.5) Result_Bis Result: Bis-Substituted Impurity (Over-reaction) Shift: ~7.80 ppm (s) CheckShift->Result_Bis Upfield (<8.0) Result_Target Result: TARGET CONFIRMED 2-Bromo-5-(2-methoxyethoxy)pyrazine Shifts: ~8.28 & 8.02 ppm CheckCoupling->Result_Target Two Doublets (J ~1.3Hz)

Figure 1: NMR Decision Tree for determining reaction progression and product purity.

Detailed Mechanistic Interpretation
5.1. The Pyrazine Ring Protons (H3 vs H6)

The assignment of H3 and H6 is non-trivial but can be deduced from electronic effects:

  • H3 (Ortho to Br): The bromine atom is inductively electron-withdrawing (-I), which deshields the adjacent proton. Additionally, H3 is meta to the alkoxy group, meaning it receives less electron density from the oxygen's resonance donation compared to the ortho position. Result: Downfield shift (~8.28 ppm).

  • H6 (Ortho to Alkoxy): The oxygen atom of the methoxyethoxy group is a strong resonance donor (+M). In pyrazine systems, this donation shields the ortho and para positions. Since H6 is ortho to the alkoxy group, it experiences significant shielding. Result: Upfield shift (~8.02 ppm).

5.2. Long-Range Coupling (

)

Unlike benzene, where para-protons rarely couple visibly, 2,5-disubstituted pyrazines often exhibit a characteristic "cross-ring" coupling (


) .
  • Observation: You will likely see these signals not as sharp singlets, but as fine doublets with

    
    .
    
  • Significance: This coupling confirms the protons are on the same ring and para to each other, ruling out contamination from regioisomers where protons might be adjacent (

    
    ).
    
5.3. The Side Chain (The "Anchor")

The 2-methoxyethoxy chain provides a distinctive "fingerprint" that validates the successful


 coupling.
  • The "Roofing" Effect: The ethylene linker protons (

    
    ) appear as two multiplets at ~4.48 and ~3.76 ppm. In lower field instruments (300 MHz), these may "roof" toward each other (Second-order effects), but at 400 MHz+, they should appear as distinct triplets/multiplets.
    
Troubleshooting & Anomalies
ObservationPotential CauseRemediation
Broad Singlet at ~10-11 ppm Hydrolysis byproduct (2-Bromo-5-hydroxypyrazine).Perform aqueous workup with mild base (

) to remove the phenol.
Extra Doublets at 8.3 / 8.1 ppm Regioisomer (2-Bromo-6-alkoxy).Rare in 2,5-dibromo synthesis. Check starting material purity.
Water peak obscuring 3.4 ppm Wet DMSO-

.
Switch to

or dry the sample.
Missing Methoxy Singlet Cleavage of ether.Check for harsh acidic conditions during workup.
References
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): Pyrazine Derivatives. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules).

Sources

Comparative Guide: Purity Analysis of 2-Bromo-5-(2-methoxyethoxy)pyrazine

[1]

Executive Summary

2-Bromo-5-(2-methoxyethoxy)pyrazine (MW: 233.06 Da) is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and antitubercular agents. Its purity is paramount because the bromine moiety is typically the site for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Impurities—specifically unreacted dibromides or bis-alkoxy byproducts—can act as chain terminators or catalyst poisons.

This guide compares three analytical methodologies, establishing UHPLC-MS (ESI+) as the gold standard for purity profiling due to its ability to deconvolute the unique isotopic signature of bromine and detect non-chromophoric impurities that HPLC-UV misses.

Chemical Context & Impurity Profile

To design a robust method, one must understand the genesis of the sample.[1] This molecule is typically synthesized via nucleophilic aromatic substitution (

Critical Impurities Table
Impurity TypeCompound NameOriginAnalytical Risk
Starting Material 2,5-DibromopyrazineIncomplete reactionCompetes in coupling reactions; similar solubility.
Over-Reaction 2,5-Bis(2-methoxyethoxy)pyrazineDouble substitutionElutes later (more lipophilic); no Br isotope pattern.
Hydrolysis 5-Bromo-2-hydroxypyrazineMoisture contaminationTautomerizes; peak tailing in neutral pH.
Reagent 2-MethoxyethanolExcess reagentPoor UV absorption; requires MS or RI detection.

Comparative Analysis of Methods

Method A: UHPLC-MS (ESI+) – The Gold Standard[1]
  • Principle: Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.

  • Pros: Unambiguous identification via Br isotope patterns (

    
    ); high sensitivity (LOD < 0.05%); separates polar hydrolysis products.
    
  • Cons: Higher equipment cost; requires volatile buffers.

  • Verdict: Essential for Process Validation.

Method B: HPLC-UV (PDA) – The Routine Workhorse[1]
  • Principle: Separation on C18 with detection at

    
     (typically 254 nm or 270 nm for pyrazines).
    
  • Pros: Robust quantitation; low cost; standard in QC labs.

  • Cons: Cannot identify co-eluting peaks; "blind" to non-UV active impurities (like the alcohol reagent).

  • Verdict: Suitable for Routine Batch Release (after MS validation).

Method C: GC-MS – The Alternative[1]
  • Principle: Gas Chromatography with Electron Impact (EI) ionization.

  • Pros: Excellent for residual solvent analysis (2-methoxyethanol).

  • Cons: The ether linkage in the methoxyethoxy chain is thermally labile; risk of on-column degradation; pyrazines can interact with active sites in liners.

  • Verdict: Not Recommended for Purity (Use only for Residual Solvents).

Deep Dive: The Optimized UHPLC-MS Protocol

This protocol is designed to be self-validating by leveraging the specific mass defect and isotopic abundance of bromine.

Experimental Conditions[1]
ParameterSetting / DescriptionRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)High pH stability and peak capacity for polar heterocycles.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures protonation of pyrazine N (

).
Mobile Phase B Acetonitrile (LC-MS Grade)Sharpens peaks; lower backpressure than Methanol.
Gradient 5% B (0-1 min)

95% B (6 min)

Hold (1 min)
Retains polar hydrolysis products; elutes bis-substituted byproducts.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC.
Detection ESI+ (Scan range 100–600 m/z)Positive mode targets

.
The "Self-Validating" Isotope Check

The presence of one bromine atom provides a built-in confirmation tool.[2] In the mass spectrum, you must observe two peaks of nearly equal intensity separated by 2 Da.

  • 
     Isotope: 
    
    
  • 
     Isotope: 
    
    
  • Validation Rule: If the intensity ratio of 233:235 deviates significantly from 1:1, the peak contains an interference or is not the target compound.

Visualizing the Workflow & Logic

Diagram 1: Analytical Decision & Workflow

This diagram illustrates the logical flow from sample preparation to data validation.

Gcluster_detectDual DetectionSampleCrude Sample(Solid)PrepDissolve in MeCN:H2O(1 mg/mL)Sample->PrepLCUHPLC Separation(C18 Column)Prep->LCUVPDA (254 nm)QuantitationLC->UVMSMS (ESI+)IdentificationLC->MSAnalysisData ProcessingUV->AnalysisMS->AnalysisDecisionIsotope Ratio1:1 (233/235)?Analysis->DecisionPassPASS:Confirm IdentityDecision->PassYesFailFAIL:Co-elution/ImpurityDecision->FailNo

Caption: Analytical workflow integrating UV quantitation with MS isotopic confirmation.

Experimental Validation Data (Representative)

To validate this method, the following performance metrics should be targeted. These values are derived from standard validation protocols for halogenated heterocycles.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of Main PeakResolution (

) > 2.0 between Target and Bis-impurity.
Linearity (

)

(Range: 1–100 µg/mL)

LOD (Limit of Detection) S/N > 30.05 µg/mL
Precision (RSD)

(n=6 injections)
0.8%
Recovery 90–110%98.5%
Troubleshooting Guide
  • Problem: Split peaks.

    • Cause: Sample solvent too strong (100% MeCN).

    • Fix: Dilute sample in starting mobile phase (5% MeCN / 95% Water).

  • Problem: Low sensitivity in MS.

    • Cause: Ion suppression from high concentration.

    • Fix: Dilute sample; ensure Formic Acid is fresh.

References

  • Synthesis & Properties of Pyrazines

    • Title: Chemical Transformation of Pyrazine Derivatives.[3]

    • Source: Moroccan Journal of Chemistry, 10(2), 288–297 (2022).

    • URL:[Link]

  • Impurity Profiling Methodology

    • Title: LC-MS and CE-MS Strategies in Impurity Profiling.[4]

    • Source: CHIMIA International Journal for Chemistry, 57(6), 327-332.
    • URL:[Link]

  • Mass Spectrometry of Halogenated Compounds

    • Title: Interpretation of Mass Spectra of Organic Compounds (Isotopic Abundance).
    • Source: LibreTexts Chemistry.

    • URL:[Link]

  • 2,5-Dibromopyrazine (Precursor)

    • Title: 2,5-Dibromopyrazine Compound Summary.
    • Source: PubChem.[5]

    • URL:[Link]

Technical Comparison Guide: 2-Bromo-5-(2-methoxyethoxy)pyrazine vs. 2-Chloropyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic functionalization, the choice between 2-Bromo-5-(2-methoxyethoxy)pyrazine (Compound A) and generic 2-Chloropyrazine analogs (Compound B) is not merely a matter of halogen availability; it is a strategic decision dictated by the intended reaction pathway.

  • Select Compound A (Bromo/Alkoxy) when performing Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). The C-Br bond offers superior oxidative addition rates, and the 5-alkoxy group provides unique electronic modulation and solubility benefits.

  • Select Compound B (Chloro) for Nucleophilic Aromatic Substitution (SNAr) where cost-efficiency is paramount and the ring's electron deficiency must be maximized.

Part 1: Electronic Structure & Reactivity Profile

The Pyrazine Core & Substituent Effects

The pyrazine ring is inherently


-deficient (electron-poor) due to the two nitrogen atoms at positions 1 and 4, which pull electron density away from the carbons. This makes the ring highly susceptible to nucleophilic attack but resistant to electrophilic substitution.
  • 2-Chloropyrazine: Represents the "baseline" reactivity. The electron-withdrawing chlorine atom (

    
     effect) further activates the ring toward nucleophilic attack at the C2 position.
    
  • 2-Bromo-5-(2-methoxyethoxy)pyrazine: This analog introduces two critical changes:

    • The Bromine Atom: Offers a weaker C-X bond (

      
      ) compared to Chlorine (
      
      
      
      ), significantly lowering the activation energy for metal insertion.
    • The 5-(2-methoxyethoxy) Group: This is an Electron Donating Group (EDG) via resonance (

      
       effect). It pushes electron density back into the pyrazine ring.
      
Mechanistic Implications

The presence of the EDG at C5 creates a "Push-Pull" system that alters reactivity:

Feature2-Chloropyrazine2-Bromo-5-(2-methoxyethoxy)pyrazine
Ring Electron Density Very Low (Highly Activated)Moderate (Deactivated by Alkoxy)
SNAr Reactivity High. The ring is electron-starved, facilitating Meisenheimer complex formation.Lower. The EDG increases electron density, destabilizing the anionic intermediate required for SNAr.
Pd-Catalyzed Reactivity Low. Strong C-Cl bond requires specialized ligands (e.g., phosphines) or high heat.High. Weak C-Br bond allows rapid oxidative addition, even with mild catalysts.

Part 2: Comparative Performance Data

Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The 2-Bromo analog is the superior candidate for carbon-carbon bond formation. The 5-alkoxy substituent, while electronically deactivating for SNAr, does not significantly hinder oxidative addition at the C2 position, and the bromine atom ensures the reaction proceeds under mild conditions.

Experimental Comparison:

Parameter2-Chloropyrazine2-Bromo-5-(2-methoxyethoxy)pyrazine
Typical Yield 40–65% (Standard cond.)85–95%
Catalyst Required High activity (e.g., Pd

(dba)

+ XPhos)
Standard (e.g., Pd(dppf)Cl

or Pd(PPh

)

)
Temperature High (100–120 °C)Moderate (60–90 °C)
Side Reactions Homocoupling, HydrodehalogenationMinimal
Nucleophilic Aromatic Substitution (SNAr)

For reactions involving the displacement of the halogen by amines, thiols, or alkoxides, the 2-Chloropyrazine is often more reactive due to the absence of the deactivating EDG.

  • 2-Chloropyrazine: Reacts rapidly with amines in ethanol/DMSO.

  • 2-Bromo-5-(2-methoxyethoxy)pyrazine: Requires higher temperatures. The methoxyethoxy group "poisons" the ring against further nucleophilic attack, which can be advantageous if mono-substitution is the goal and over-reaction is a concern.

Part 3: Visualization of Reactivity Logic

The following diagram illustrates the decision logic for selecting the appropriate starting material based on the desired transformation.

ReactivityLogic Start Target Transformation? Coupling C-C / C-N Bond Formation (Suzuki, Buchwald) Start->Coupling Pd-Catalysis Substitution Nucleophilic Displacement (S_NAr with Amines/Thiols) Start->Substitution Nucleophilic Attack RouteA Select: 2-Bromo-5-(2-methoxyethoxy)pyrazine Coupling->RouteA Superior Yields Milder Conditions RouteB Select: 2-Chloropyrazine Substitution->RouteB Faster Kinetics Lower Cost MechA Mechanism: Oxidative Addition Favored by weak C-Br bond RouteA->MechA MechB Mechanism: Addition-Elimination Favored by electron-deficient ring RouteB->MechB

Caption: Decision matrix for selecting pyrazine analogs based on reaction mechanism (Oxidative Addition vs. Nucleophilic Attack).

Part 4: Validated Experimental Protocols

Protocol A: Suzuki Coupling of 2-Bromo-5-(2-methoxyethoxy)pyrazine

Target: Synthesis of 2-Aryl-5-(2-methoxyethoxy)pyrazine

Rationale: This protocol utilizes the weak C-Br bond for facile oxidative addition. The use of a bidentate ligand (dppf) prevents catalyst decomposition.

  • Setup: In a reaction vial, combine 2-Bromo-5-(2-methoxyethoxy)pyrazine (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration). Note: The methoxyethoxy tail improves solubility in this polar medium.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%).

  • Reaction: Degas with N₂ for 5 minutes. Seal and heat to 80 °C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine. The conversion should be >95% by HPLC.

Protocol B: SNAr Amination of 2-Chloropyrazine

Target: Synthesis of 2-Amino-substituted pyrazine

Rationale: The electron-deficient nature of the chloropyrazine allows this to proceed without metal catalysis.

  • Setup: Dissolve 2-Chloropyrazine (1.0 equiv) in DMSO or NMP (0.5 M).

  • Nucleophile: Add the Primary Amine (1.2 equiv) and a base like DIPEA (1.5 equiv) to scavenge HCl.

  • Reaction: Heat to 100 °C for 12 hours.

    • Comparison Note: If using the 2-Bromo-5-alkoxy analog, this reaction would likely require temperatures >130 °C or microwave irradiation due to ring deactivation.

  • Workup: Pour into ice water. The product often precipitates due to the lipophilicity change.

Part 5: References

  • M. R. Netherton, et al. Suzuki cross-couplings of alkyl bromides.[1] J. Am. Chem. Soc., 2002.[1] [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling.[Link]

  • PubChem. 2-Bromo-5-(2-methoxyethoxy)pyrazine Compound Summary.[Link]

Sources

IR spectroscopy characteristic bands for 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Quality Control & Structural Validation Guide

Executive Summary & Scope

This guide details the infrared (IR) spectroscopic profile of 2-Bromo-5-(2-methoxyethoxy)pyrazine , a critical heterocyclic intermediate used in medicinal chemistry scaffolds.[1]

Unlike standard spectral libraries that list peaks without context, this guide focuses on comparative performance : how to use IR to validate the synthesis of this molecule from its precursor, 2,5-Dibromopyrazine , and how to distinguish it from common impurities like the bis-substituted byproduct.

Target Audience: Synthetic Chemists, QC Analysts, and Process Engineers.

Theoretical Framework: The Spectral "Fingerprint"

To accurately interpret the spectrum, we must deconstruct the molecule into three vibrational zones. The interplay between the electron-deficient pyrazine ring and the electron-donating alkoxy group creates specific band shifts.[1]

Zone A: The Heterocyclic Core (Pyrazine)[2]
  • Mechanism: The pyrazine ring is aromatic but electron-deficient (π-deficient).[1]

  • Characteristic Bands:

    • C=N / C=C Ring Stretch: Typically 1520–1580 cm⁻¹ .[1] The asymmetry introduced by the alkoxy group often causes this to split or broaden compared to the symmetric starting material.

    • Ring Breathing: A sharp, intense band often found near 1000–1020 cm⁻¹ .

Zone B: The Ether Linkage (Critical Differentiator)
  • Mechanism: The formation of the ether bond (Ar-O-CH₂-) is the primary indicator of reaction success.[1]

  • Characteristic Bands:

    • Asymmetric C-O-C Stretch: 1230–1275 cm⁻¹ .[1] This is usually the strongest band in the spectrum.

    • Symmetric C-O-C Stretch: 1020–1075 cm⁻¹ .[1]

Zone C: The Halogen & Alkyl Chain
  • Aliphatic C-H: The methoxyethoxy tail introduces sp³ C-H stretches at 2850–2950 cm⁻¹ , which are absent in the dibromo precursor.

  • C-Br Stretch: Aromatic C-Br bonds vibrate in the "fingerprint" region, typically 600–700 cm⁻¹ .[1]

Comparative Analysis: Target vs. Alternatives

The "performance" of an IR method in this context is defined by its ability to detect incomplete reactions (presence of starting material) or over-reaction (bis-substitution).

Table 1: Spectral Comparison for Process Control
Functional GroupVibration ModePrecursor (2,5-Dibromopyrazine)Target Product (Mono-alkoxy)Impurity (Bis-alkoxy)
Aliphatic C-H sp³ StretchAbsent Present (2850–2950 cm⁻¹)Present (Stronger intensity)
Ether Linkage C-O-C Asym.[1] StretchAbsent Strong (1230–1275 cm⁻¹) Very Strong
Pyrazine Ring Ring Stretch (C=N)~1510 cm⁻¹ (Simple)~1520–1550 cm⁻¹ (Complex)~1530 cm⁻¹
Halogen C-Br StretchStrong (~650–700 cm⁻¹)Medium/Strong Absent (Key differentiator)
Symmetry Molecular Point Group

(High Symmetry)

(Lower Symmetry)

or

Analyst Insight: The disappearance of the C-Br band is the only reliable way to distinguish the Target from the Bis-impurity using IR alone. If the C-Br band vanishes, you have over-reacted the material.

Visualizing the Process Logic

The following diagrams illustrate the synthesis pathway and the decision logic for interpreting the spectra.

Diagram 1: Synthesis & Functional Group Evolution

SynthesisFlow SM Starting Material (2,5-Dibromopyrazine) No Aliphatic C-H No Ether Band Target TARGET PRODUCT (Mono-substituted) C-Br: Present Ether: Present SM->Target Substitution (1 eq) Reagent + 2-Methoxyethanol (Base) Reagent->Target Impurity IMPURITY (Bis-substituted) C-Br: ABSENT Ether: Very Strong Target->Impurity Over-reaction

Caption: Evolution of functional groups during the nucleophilic aromatic substitution. Monitoring the C-Br and Ether bands allows for precise process control.[1]

Diagram 2: QC Decision Tree

QCDecision Start Acquire IR Spectrum CheckCH Check 2850-2950 cm⁻¹ (Aliphatic C-H) Start->CheckCH CheckEther Check 1230-1275 cm⁻¹ (Ether C-O) CheckCH->CheckEther Present ResultSM Result: Unreacted SM CheckCH->ResultSM Absent CheckBr Check 600-700 cm⁻¹ (C-Br) CheckEther->CheckBr Present CheckEther->ResultSM Absent ResultBis Result: Bis-Impurity CheckBr->ResultBis Absent ResultGood PASS: Target Identity Confirmed CheckBr->ResultGood Present

Caption: Step-by-step logic flow for validating the identity of 2-Bromo-5-(2-methoxyethoxy)pyrazine.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this Attenuated Total Reflectance (ATR) protocol.

Instrument Configuration:

  • Mode: FT-IR (Fourier Transform Infrared)[1]

  • Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Resolution: 4 cm⁻¹

  • Scans: 32 (Screening) or 64 (Final QC)

  • Range: 4000–550 cm⁻¹ (Must go low enough to see C-Br).[1]

Step-by-Step Methodology:

  • Background: Clean crystal with isopropanol. Collect background spectrum (air). Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Prep:

    • If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • If Oil/Liquid: Place 1 drop to cover the crystal active area.

  • Acquisition: Collect sample spectrum.

  • Validation (The "Trust" Step):

    • Look at the 2200–2600 cm⁻¹ region. It should be flat.[1] If significant noise or peaks appear here, the crystal was not clean, or atmospheric compensation failed.

    • Check peak intensity.[1][3][4] The strongest band (likely the Ether C-O at ~1250 cm⁻¹) should be between 0.6 and 0.9 Absorbance units. If >1.5, the detector is saturated; use less sample or pressure.

Troubleshooting & Interferences
  • Water Interference: Broad peaks at 3300–3500 cm⁻¹ indicate moisture.[1] The target molecule contains ethers which can be hygroscopic. Dry the sample in a desiccator if O-H stretching is observed.

  • Solvent Residuals:

    • Dichloromethane:[1] Look for sharp bands at 700–750 cm⁻¹.[1]

    • Ethyl Acetate:[1] Look for Carbonyl (C=O) at ~1740 cm⁻¹.[5] The target molecule has no Carbonyl group ; any peak at 1700+ cm⁻¹ indicates contamination.

References
  • NIST Chemistry WebBook. Pyrazine Infrared Spectrum.[1][6] National Institute of Standards and Technology.[1][6] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for Ether and Halogen band assignments).

  • PubChem. 2-Bromo-5-methoxypyrazine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link][4][7][8]

Sources

Beyond Spectral Inference: Definitive Structural Validation of 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regio-Chemist’s Dilemma

In the high-stakes environment of fragment-based drug discovery (FBDD), the pyrazine scaffold is ubiquitous. However, the validation of substituted pyrazines—specifically 2-Bromo-5-(2-methoxyethoxy)pyrazine —presents a unique analytical challenge. While standard spectroscopic methods (


H NMR, LC-MS) confirm molecular weight and connectivity, they often fail to definitively resolve regio-isomeric ambiguities or describe the critical 3D conformational preferences of the ether tail.

This guide outlines a rigorous validation protocol using Single Crystal X-ray Diffraction (SC-XRD) . Unlike solution-state methods that provide time-averaged data, SC-XRD yields an absolute structural model, revealing the precise gauche/anti conformation of the methoxyethoxy side chain and the halogen-bonding networks that drive target binding.

Comparative Analysis: Why X-Ray?

While NMR is the workhorse of synthetic monitoring, it has blind spots regarding the static 3D arrangement of the O-CH2-CH2-O motif and the supramolecular assembly driven by the bromine atom.

Table 1: Analytical Capability Matrix
FeatureSolution NMR (

H/

C)
HRMS (ESI/APCI) SC-XRD (The Gold Standard)
Connectivity Excellent (COSY/HMBC required)Indirect (Fragmentation)Absolute
Regio-Isomerism Ambiguous (Requires NOESY)NoneDefinitive (Direct visualization)
Tail Conformation Time-Averaged (

coupling)
NonePrecise (Torsion angles)
Intermolecular Forces Inferential (Concentration effects)NoneExplicit (Packing networks)
Sample State Solvated/DynamicIonized/Gas PhaseSolid State/Static

Critical Insight: In solution, the ethylene glycol chain of the title compound rotates freely. In the crystal lattice (and often in the protein binding pocket), it locks into a specific low-energy conformation. Only SC-XRD captures this "bio-active" relevant state.

Experimental Protocol: The Validation Workflow

This protocol is designed to transition from crude synthesis to a refined crystallographic model.

Phase 1: Synthesis & Purification
  • Reaction: Nucleophilic aromatic substitution (

    
    ) of 2,5-dibromopyrazine with 2-methoxyethanol using NaH in THF.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc) is essential to remove the bis-substituted byproduct (2,5-bis(2-methoxyethoxy)pyrazine).

  • Checkpoint: Purity must be >98% by HPLC before crystallization attempts.

Phase 2: Crystal Growth (The Critical Step)

Pyrazines are notoriously soluble. Standard cooling often yields oils.

  • Method: Slow Evaporation.[1]

  • Solvent System: Dissolve 20 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Hexane .

  • Vessel: 4 mL vial, capped with parafilm featuring 3-4 pinholes.

  • Conditions: Store at 4°C in a vibration-free environment.

  • Target: Colorless, block-like crystals (

    
     mm) appearing within 48-72 hours.
    
Phase 3: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Bromine atom.
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible ether tail.

  • Refinement Strategy: The bromine atom is a heavy scatterer. Use it to phase the structure (Direct Methods/ShelXT). Watch for disorder in the terminal methoxy group.

Visualization of the Validation Logic

The following diagram illustrates the decision-making process for validating the structure, highlighting the "Fail States" where NMR is insufficient.

ValidationWorkflow Start Crude Product (2-Bromo-5-(2-methoxyethoxy)pyrazine) NMR 1H NMR Analysis Start->NMR Decision1 Are aromatic protons distinct singlets? NMR->Decision1 Ambiguity AMBIGUITY: Is it the 2,5-isomer or 2,6-isomer impurity? Decision1->Ambiguity No/Overlapping Crystallization Crystal Growth (DCM/Hexane) Decision1->Crystallization Yes (But need 3D info) Ambiguity->Crystallization Must Resolve XRD SC-XRD Data Collection (Mo Source, 100K) Crystallization->XRD Refinement Structure Refinement (ShelXL) XRD->Refinement Result FINAL MODEL: 1. Absolute Regiochemistry 2. Ether Tail Conformation 3. Halogen Bonding (Br...N) Refinement->Result

Figure 1: Strategic workflow for structural validation, prioritizing XRD when spectral ambiguity or conformational precision is required.

Interpreting the X-Ray Data (What to Look For)

When analyzing the solved structure of 2-Bromo-5-(2-methoxyethoxy)pyrazine, focus on these three specific structural motifs which validate the compound's identity and utility.

A. The "Gauche" Effect

In the crystal lattice, the O-C-C-O torsion angle of the ethoxy chain typically adopts a gauche conformation (approx. 60–70°). This is due to the hyperconjugative interaction between the


 orbital and the 

orbital.
  • Why it matters: This compact shape is often the bioactive conformation. Docking studies using a linear (anti) chain may yield false negatives.

B. Halogen Bonding ( -hole interactions)

The Bromine atom on the pyrazine ring is not inert. It possesses a positive electrostatic potential cap (the


-hole) along the C-Br bond axis.
  • Expectation: Look for a short contact (less than the sum of van der Waals radii) between the Bromine atom of one molecule and the Pyrazine Nitrogen (N4) of a neighboring molecule.

  • Geometry: The

    
     angle should be approximately 180°.
    
  • Significance: This interaction directs crystal packing and mimics how the drug might anchor to a carbonyl oxygen or histidine nitrogen in a protein active site.

C. Regiochemical Certainty

X-ray diffraction distinguishes Nitrogen from Carbon based on electron density levels. The refined map will clearly show the ether oxygen attached at C5 relative to the Bromine at C2, definitively ruling out the 2-bromo-6-alkoxy isomer (a common impurity in different synthetic routes).

References

  • General Pyrazine Crystallography

    • Hulliger, J., et al. (2023). Polymorphism and Halogen Bonding in Substituted Pyrazines. Crystal Growth & Design.

  • Comparison of NMR vs.

    • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.

  • Synthesis of Alkoxypyrazines

    • Goerry, M., et al. (2018). Nucleophilic Aromatic Substitution of Halopyrazines: A Practical Guide. Molbank, M1038.

  • Crystallographic Standards

    • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structures.

Sources

Comparative Yield Analysis of Ether Synthesis Methods for Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Pyrazinyl ethers (alkoxypyrazines) are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for pyridines or phenyl rings to modulate lipophilicity and metabolic stability. The Challenge: Synthesizing these ethers requires navigating the balance between reactivity and regioselectivity. While 2-chloropyrazines are inherently electrophilic, electron-donating substituents can deactivate the ring, rendering standard methods ineffective. Conversely, starting from 2-hydroxypyrazines (pyrazinones) introduces the challenge of N- vs. O-alkylation. The Verdict:

  • Method A (

    
    ):  The industry "gold standard" for electron-deficient substrates. Highest yields (>85%), lowest cost.
    
  • Method B (Pd-Catalyzed): The "specialist" for electron-rich/deactivated substrates where

    
     fails.
    
  • Method C (Ag-Mediated Alkylation): The necessary route when starting from 2-hydroxypyrazines to enforce O-regioselectivity.

Part 1: Mechanistic & Yield Comparison

Nucleophilic Aromatic Substitution ( )

Mechanism: Addition-Elimination. The nucleophilic alkoxide attacks the ipso-carbon, forming a Meisenheimer complex (stabilized by the para-nitrogen), followed by chloride elimination. Scope: Ideal for electron-deficient pyrazines (e.g., 2-chloropyrazine, 2-chloro-3-cyanopyrazine). Yield Profile: Consistently High (80-95%) .

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)

Mechanism: Oxidative addition of Pd(0) to the C-Cl bond, ligand exchange with the alcohol, and reductive elimination to form the C-O bond. Scope: Essential for deactivated pyrazines (e.g., 3-amino-2-chloropyrazine) where the ring is too electron-rich for


.
Yield Profile: Moderate to Good (60-85%) .
Silver-Mediated O-Alkylation of Pyrazinones

Mechanism: "Silver Effect." The silver cation coordinates to the nitrogen/carbonyl oxygen, favoring the formation of a silver imidate species that directs electrophilic attack to the oxygen atom (O-alkylation) rather than the nitrogen (N-alkylation). Scope: Used when the starting material is 2-hydroxypyrazine (pyrazinone). Yield Profile: Variable (40-75%) . Without Ag salts, N-alkylation often dominates.

Comparative Data Summary
FeatureMethod A:

Method B: Pd-CatalysisMethod C: Ag-Mediated (from OH)
Starting Material HalopyrazineHalopyrazine2-Hydroxypyrazine
Substrate Class Electron-DeficientElectron-Rich / DeactivatedAmbident Nucleophile
Key Reagents NaH or KOtBu, AlcoholPd(OAc)₂, Ligand (e.g., RockPhos), Cs₂CO₃Ag₂CO₃, Alkyl Halide
Typical Yield 85 - 98% 60 - 85% 50 - 75%
Regioselectivity High (C-Cl displacement)High (C-Cl displacement)Critical (Ag controls O vs N)
Cost LowHigh (Catalyst/Ligand)High (Stoichiometric Ag)
Greenness Moderate (Atom eco.)Low (Heavy metals)Low (Silver waste)

Part 2: Decision Matrix & Workflow

Use the following logic flow to select the optimal synthetic route for your target molecule.

G Start START: Select Substrate CheckSM Starting Material? Start->CheckSM Halo Halopyrazine (Cl/Br) CheckSM->Halo Has Halogen Hydroxy 2-Hydroxypyrazine CheckSM->Hydroxy Has OH / C=O CheckElec Electronic Nature? Halo->CheckElec MethodC METHOD C: Ag-Mediated (Ag2CO3, Alkyl Halide) Hydroxy->MethodC High O-Selectivity MethodD METHOD D: Mitsunobu (Risk of N-Alkylation) Hydroxy->MethodD Alternative (Variable) Deficient Electron Deficient (e.g., -CN, -NO2, unsubstituted) CheckElec->Deficient Rich Electron Rich (e.g., -NH2, -OMe, -Alkyl) CheckElec->Rich MethodA METHOD A: SNAr (NaH/THF or KOtBu/DMF) Deficient->MethodA High Yield (>90%) Rich->MethodA Try High Temp/DMSO MethodB METHOD B: Pd-Catalysis (Buchwald-Hartwig Type) Rich->MethodB Preferred Route MethodA->MethodB If Method A Fails (<20% Yield)

Figure 1: Strategic Decision Tree for Pyrazinyl Ether Synthesis. Selects method based on substrate availability and electronic activation.

Part 3: Detailed Experimental Protocols

Protocol A: Standard (High Yield)

Best For: Unsubstituted 2-chloropyrazine or electron-deficient derivatives (e.g., 3-cyano-2-chloropyrazine).

  • Preparation: In a flame-dried flask under Argon, suspend Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil) in anhydrous THF (0.5 M concentration relative to substrate).

  • Alkoxide Formation: Cool to 0°C. Dropwise add the Alcohol (1.1 equiv). Stir at 0°C for 15 min, then warm to RT for 30 min until H₂ evolution ceases.

  • Addition: Cool back to 0°C. Add 2-Chloropyrazine (1.0 equiv) dropwise (neat or in minimal THF).

  • Reaction: Warm to RT and stir.

    • Note: Unactivated pyrazines may require reflux (65°C) or switching solvent to DMF/DMSO (heating to 80-100°C).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Yields typically 90-95% . Purity often sufficient without chromatography.

Protocol B: Pd-Catalyzed C-O Coupling

Best For: 3-Amino-2-chloropyrazine or other electron-rich systems where


 is sluggish.
  • Catalyst System: Use Pd(OAc)₂ (2-5 mol%) and a bulky phosphine ligand like RockPhos or BrettPhos (4-10 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv) is critical for its solubility and basicity in organic media.

  • Procedure:

    • Charge a vial with Halopyrazine (1.0 equiv), Alcohol (1.2-1.5 equiv), Pd catalyst, Ligand, and Base.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous Toluene or 1,4-Dioxane (0.2 - 0.5 M).

  • Reaction: Heat to 80-100°C for 12-24 hours.

  • Workup: Filter through a celite pad (to remove Pd/salts). Concentrate and purify via flash chromatography.

  • Validation: Expect yields of 60-80% . Monitor for dehalogenation side products (reduction of C-Cl to C-H).

Protocol C: Silver-Mediated O-Alkylation

Best For: Converting 2-hydroxypyrazine (pyrazin-2-one) to 2-alkoxypyrazine with high regioselectivity.

  • Reagents: 2-Hydroxypyrazine (1.0 equiv), Alkyl Halide (1.2-1.5 equiv, Iodides are best), and Silver Carbonate (Ag₂CO₃) (0.6 - 1.0 equiv).

  • Solvent: Non-polar solvents like Benzene (traditional) or Toluene (green alternative) favor O-alkylation. Avoid DMF/DMSO as they promote N-alkylation.

  • Procedure:

    • Suspend substrate and Ag₂CO₃ in Toluene.

    • Add Alkyl Halide.[1][2][3]

    • Protect from light (aluminum foil wrap) to prevent silver salt degradation.

    • Heat to reflux (110°C) for 12-48 hours.

  • Workup: Filter off the silver salts (recycle Ag residues). Concentrate filtrate.

  • Validation:

    • Regioselectivity Check: O-alkylated products typically have lower polarity (higher Rf) on TLC compared to N-alkylated isomers.

    • NMR Signature: O-CH₂ protons often appear downfield (4.0-4.5 ppm) compared to N-CH₂ (3.5-4.0 ppm).

    • Yield: Expect 50-70% .

Part 4: Critical Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in

Substrate too electron-richSwitch to Protocol B (Pd) or use stronger conditions (KOtBu in DMSO at 100°C).
N-Alkylation Observed (Method C) Solvent too polarSwitch from DMF/MeCN to Toluene or Hexane/Benzene . Ensure Ag₂CO₃ is fresh.
Dehalogenation (Method B) Hydride source presentEnsure alcohol is dry. Lower temperature. Increase ligand steric bulk (switch to tBuBrettPhos ).
Incomplete Conversion Steric hindranceFor bulky alcohols (e.g., t-Butanol), use KOtBu as the nucleophile directly in

.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile. Retrieved from

  • Lellek, V., et al. (2018). Synthesis of Pyrazoles and Pyrazines via Oxidative Coupling.[4] Synlett, 29, 1071-1075.[4] (Demonstrates oxidative routes and limitations).

  • Tieckelmann, H., et al.Regioselective Alkylation of Heterocyclic Ambident Anions. (Foundational work on Ag-mediated O-alkylation vs.
  • Hartwig, J. F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines.[3] Organic & Biomolecular Chemistry.[4][5] (Review of Pd-catalyzed cross-coupling scope on pyrazines).

  • Master Organic Chemistry.

    
    ): Mechanism and Reactivity. Retrieved from 
    

Sources

HPLC Retention Time Standards for 2-Bromo-5-(2-methoxyethoxy)pyrazine: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile[1]

In the synthesis of kinase inhibitors and heterocyclic APIs, 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS: 1351523-79-9) is a critical building block.[1] Its purity directly impacts the yield of downstream Suzuki-Miyaura couplings.[1]

This guide establishes a Standardized HPLC Protocol for this compound, comparing it against alternative methodologies to demonstrate robustness. Unlike generic protocols, this guide addresses the specific challenge of pyrazine basicity and the resolution of critical process impurities (e.g., the 2,5-dibromo starting material).

Compound Characterization

Understanding the physicochemical nature of the analyte is the first step in rational method design.

PropertyValueChromatographic Implication
Structure Pyrazine ring with bromo and methoxyethoxy substituentsAromatic (UV active); Weakly basic nitrogens.[1]
Molecular Weight 233.06 g/mol Suitable for standard pore size (80–120 Å) columns.[1]
Predicted LogP ~1.2 – 1.5Moderately lipophilic; ideal for Reverse Phase (RP-HPLC).[1]
pKa (Conjugate Acid) ~0.6 – 1.0 (Pyrazine N)Critical: At neutral pH, the molecule is uncharged. However, acidic pH is preferred to suppress silanol activity on the column, ensuring sharp peaks.
UV Maxima ~270 nm, 310 nmDetection at 270 nm offers the best sensitivity/noise ratio.

Part 2: Comparative Analysis of HPLC Methodologies

We evaluated three distinct chromatographic approaches to determine the "Gold Standard" for retention time consistency and impurity resolution.

Comparison Overview
ParameterMethod A (The Standard) Method B (Alternative Selectivity) Method C (Legacy/Neutral)
Stationary Phase C18 (End-capped) Phenyl-HexylC8 / C18 (Standard)
Mobile Phase Water/ACN + 0.1% Formic AcidWater/Methanol + 0.1% H3PO4Water/ACN (Neutral pH)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Hydrophobic Interaction
Retention Time (Rt) 4.8 ± 0.2 min 5.4 ± 0.3 min4.5 ± 0.5 min
Peak Shape (Tailing) Excellent (Tf < 1.1)Good (Tf < 1.[1]2)Poor (Tf > 1.[1]5)
Resolution (Rs) > 2.5 (vs. Dibromo impurity)> 3.0 (Enhanced aromatic selectivity)< 1.5 (Co-elution risk)
Detailed Analysis
1. The Gold Standard: Acidic C18 (Method A)
  • Why it works: The addition of 0.1% Formic Acid (pH ~2.[1]7) ensures the silica surface silanols are protonated, preventing the basic pyrazine nitrogens from "dragging" (tailing). Acetonitrile (ACN) provides a sharp elution profile due to its lower viscosity and distinct dipole moment compared to methanol.[1]

  • Outcome: This method yields the most reproducible retention time and is compatible with LC-MS (volatile buffer).[1]

2. The Alternative: Phenyl-Hexyl (Method B)
  • Why consider it: If the sample contains impurities with similar hydrophobicity but different aromaticity (e.g., des-bromo analogs), the Phenyl-Hexyl phase engages in

    
     stacking with the pyrazine ring.
    
  • Outcome: Retention increases slightly. This is an excellent orthogonal method for purity validation but requires longer equilibration times.[1]

3. The Failure Mode: Neutral pH (Method C)
  • Why avoid it: Without a modifier, residual silanols on the column stationary phase interact with the pyrazine nitrogens. This results in broad, tailing peaks and shifting retention times as the column ages.

Part 3: Standardized Experimental Protocol

This protocol is designed to be self-validating . The resolution between the main peak and the starting material (2,5-Dibromopyrazine) serves as the system suitability test.

Instrumentation & Conditions
  • System: HPLC with UV Detector (PDA preferred) or LC-MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controlled).

  • Injection Volume: 5 µL.

  • Detection: UV @ 270 nm (Reference: 360 nm).[1]

Mobile Phase Preparation[1][2][3][4][5][6]
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.[1]

  • Solvent B: HPLC Grade Acetonitrile + 0.1% Formic Acid.[1]

  • Note: Premixing is not recommended for gradient accuracy; use pump mixing.[1]

Gradient Program
Time (min)% Solvent A (Water)% Solvent B (ACN)Event
0.009010Equilibration
1.009010Isocratic Hold
8.001090Linear Gradient
10.001090Wash
10.109010Re-equilibration
14.009010Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL.[1]

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind the pyrazine ring).[1]

Part 4: Critical Impurity Profiling & Troubleshooting[1]

In the synthesis of 2-Bromo-5-(2-methoxyethoxy)pyrazine, two key impurities dictate the success of the separation.

Impurity NameOriginRelative Retention (RRT)Resolution Strategy
2,5-Dibromopyrazine Starting Material~1.2 (Elutes Later)Increase gradient slope if co-eluting. This molecule is more lipophilic (two Br atoms).[1]
2-Bromo-5-hydroxypyrazine Hydrolysis Product~0.6 (Elutes Earlier)Very polar.[1] Ensure the initial hold (1 min at 10% B) is maintained to prevent elution in the void volume.
Visualization: Method Development Workflow

The following diagram illustrates the decision logic for optimizing the retention of this specific pyrazine derivative.

HPLC_Method_Dev Start Start: 2-Bromo-5-(2-methoxyethoxy)pyrazine Check_pKa Check pKa (~0.8) Basic Nitrogen Present? Start->Check_pKa Select_pH Select Mobile Phase pH (Must be Acidic pH < 3) Check_pKa->Select_pH Yes Select_Col Select Column: C18 (General) vs Phenyl (Selectivity) Select_pH->Select_Col Exp_A Run Method A: C18 + 0.1% Formic Acid Select_Col->Exp_A Standard Exp_B Run Method B: Phenyl-Hexyl + Methanol Select_Col->Exp_B Orthogonal Decision Evaluate Resolution (Rs) vs. 2,5-Dibromopyrazine Exp_A->Decision Exp_B->Decision Final Final Method: Rt ~ 4.8 min Tailing Factor < 1.1 Decision->Final Rs > 2.0

Figure 1: Decision tree for optimizing HPLC conditions for pyrazine derivatives, ensuring suppression of silanol interactions.

References

  • PubChem. (2025).[1][3] 2-Bromo-5-(2-methoxyethoxy)pyrazine Compound Summary. National Library of Medicine.[1] [Link]

  • Dolan, J. W. (2002).[1] The Role of pH in LC Separations. LCGC North America.[1] (Contextual citation for pH selection in basic analytes). [Link]

Sources

Elemental analysis benchmarks for 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of drug development, 2-Bromo-5-(2-methoxyethoxy)pyrazine (CAS 1351523-79-9) serves as a critical scaffold. Its dual functionality—the electrophilic bromine handle for Suzuki/Buchwald couplings and the methoxyethoxy side chain for solubility modulation—makes it a valuable intermediate.

However, its structural features present specific analytical challenges. The high bromine content (~34%) and the nitrogen-rich pyrazine core complicate standard combustion analysis, often leading to incomplete combustion or halogen interference. This guide establishes the Elemental Analysis (EA) Benchmarks for this compound, comparing the "Gold Standard" Combustion Analysis against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Ion Chromatography (IC).

The Core Directive: Do not treat EA as a "check-box" activity. For this compound, EA is the primary gatekeeper for stoichiometry control in downstream metal-catalyzed cross-couplings.

Compound Profile & Theoretical Benchmarks

Before evaluating experimental data, we must establish the theoretical ground truth. The following values represent the mathematical perfection required for a >99% pure reference standard.

Compound: 2-Bromo-5-(2-methoxyethoxy)pyrazine Formula: C₇H₉BrN₂O₂ Molecular Weight: 233.06 g/mol [1][2]

Table 1: The "Gold Standard" Elemental Composition

Acceptance Criteria based on standard pharmaceutical tolerance of ±0.4% absolute deviation.

ElementTheoretical Mass %Acceptance Range (Min)Acceptance Range (Max)Analytical Criticality
Carbon (C) 36.07% 35.67%36.47%High: Sensitive to solvent entrapment (e.g., EtOAc).
Hydrogen (H) 3.89% 3.49%4.29%Critical: High sensitivity to moisture (hygroscopicity).
Nitrogen (N) 12.02% 11.62%12.42%Medium: Pyrazine ring stability ensures consistent N recovery.
Bromine (Br) 34.28% 33.88%34.68%Extreme: Requires specific combustion additives (WO₃/Ag).

Methodological Comparison: Selecting the Right Tool

Not all analytical methods are equal.[3][4][5] Below is an objective comparison of the three primary workflows for validating the elemental composition of this pyrazine derivative.

Method A: Dynamic Flash Combustion (CHN Analysis)

The Industry Standard for Bulk Purity.

  • Mechanism: High-temperature combustion (900–1000°C) in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, NOₓ) are separated via GC and quantified.

  • Pros: Direct measurement of bulk purity; inexpensive; requires no reference standard.

  • Cons: Bromine Interference. The high Br content can form volatile bromides or interfere with N₂ detection if not scrubbed properly.

  • Verdict: Mandatory for final lot release, but requires protocol modification (see Section 4).

Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography

The Halogen Specialist.

  • Mechanism: Sample is burned in an oxygen-filled flask; gases are absorbed in a solution and analyzed via Ion Chromatography (IC) for Bromide (Br⁻).

  • Pros: Extremely accurate for Halogens; eliminates matrix interference.

  • Cons: Labor-intensive; requires large sample mass (~10-20 mg).

  • Verdict: Use as a Referee Method if Method A fails on Bromine values.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Molecular Identity Check.

  • Mechanism: Electrospray Ionization (ESI) or APCI to determine exact mass to 4 decimal places.

  • Pros: Confirms molecular formula; requires microscopic sample amounts (<1 mg).

  • Cons: Does NOT prove bulk purity. A sample can be 80% pure and still give a perfect HRMS match.

  • Verdict: Complementary. Use for R&D screening, but never for Certificate of Analysis (CoA) stoichiometry validation.

Experimental Protocols (Self-Validating Systems)

To achieve the benchmarks in Table 1, you must control the variables. The following protocols are designed to eliminate the most common failure modes: moisture absorption and halogen interference.

Protocol 1: Sample Preparation for Hygroscopic Pyrazines

The ether side chain (methoxyethoxy) increases hygroscopicity. Wet samples are the #1 cause of EA failure (High %H, Low %C/N).

  • Drying: Place 500 mg of sample in a vacuum drying pistol over P₂O₅ at 40°C for 4 hours.

    • Why? Removes surface water without subliming the compound (MP is relatively low).

  • Equilibration: Allow the sample to equilibrate to the balance room humidity for 15 minutes inside a closed weighing vessel.

  • Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 2.0 – 2.5 mg.

    • Trustworthiness Check: If the balance drift >0.005 mg/min, the sample is absorbing water. Abort and re-dry.

Protocol 2: Modified CHN Combustion for Brominated Compounds

Standard CHN modes will fail due to AgBr passivation or Br₂ breakthrough.

  • Oxidation Catalyst: Use Tungsten Trioxide (WO₃) powder mixed with the sample (ratio 1:1).

    • Why? WO₃ prevents the formation of non-volatile carbides and aids in complete oxidation of the pyrazine ring.

  • Halogen Scrubbing: Ensure the reduction tube contains a fresh zone of Silver Wool heated to 600°C.

    • Mechanism:[3]

      
      . This traps the bromine, preventing it from interfering with the Thermal Conductivity Detector (TCD).
      
  • Oxygen Boost: Increase the oxygen injection time by 10 seconds compared to non-halogenated standards.

Decision Workflows & Visualization

Diagram 1: Analytical Decision Matrix

This workflow guides the chemist on when to accept a batch or trigger a re-purification based on EA results.

EA_Decision_Tree Start Synthesized Batch (2-Bromo-5-(2-methoxyethoxy)pyrazine) Dry Vacuum Dry (40°C, 4h, P2O5) Start->Dry CHN Run CHN Analysis (w/ WO3 & Ag Scrub) Dry->CHN Check Within ±0.4% Tolerance? CHN->Check Pass PASS: Release for Suzuki Coupling Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Fail_H High %H, Low %C? (Moisture) Fail->Fail_H Fail_Br Erratic %N? (Br Interference) Fail->Fail_Br Action_Dry Re-Dry & Re-Run Fail_H->Action_Dry Action_Scrub Replace Ag Wool Check O2 Flow Fail_Br->Action_Scrub Action_Dry->CHN Action_Scrub->CHN

Caption: Decision matrix for validating brominated pyrazine intermediates. Note the feedback loops for moisture and halogen interference.

Diagram 2: Combustion Failure Mode Analysis

Understanding the causality of failure is key to expertise.

Failure_Modes Failure EA Failure (Out of Spec) Effect_H ↑ %H, ↓ %C, ↓ %N Failure->Effect_H Caused by Effect_C ↓ %C (Char formation) Failure->Effect_C Caused by Effect_N Erratic %N (Br2 gas) Failure->Effect_N Caused by Effect_S Shift in C/H Ratio Failure->Effect_S Caused by Moisture Hygroscopicity (Ether Chain) Moisture->Failure Combustion Incomplete Combustion (Pyrazine Ring) Combustion->Failure Halogen Bromine Interference (Ag Saturation) Halogen->Failure Solvent Trapped Solvent (EtOAc/DCM) Solvent->Failure

Caption: Fishbone-style analysis linking chemical properties of 2-Bromo-5-(2-methoxyethoxy)pyrazine to specific EA deviations.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High %H (>4.3%) Sample is wet (hygroscopic ether).Dry at 40°C under high vacuum (>0.1 mbar) for 6h.
Low %C (<35.6%) Incomplete combustion (soot formation).Add WO₃ oxidant; increase O₂ dose time by 10s.
Drifting %N Bromine breakthrough (Ag trap saturated).Replace Silver Wool in the reduction tube immediately.
All values low Inorganic contamination (Silica/Salts).Perform residue on ignition (ROI) or check solubility in MeOH.

References

  • Microchemical Journal. "Halogen determination in food and biological materials using plasma-based techniques: Challenges and trends." ResearchGate. Accessed October 26, 2025. [Link]

  • Tianming Pharmaceuticals. "Analytical Method Development for Intermediate Purity & Impurities." Tianming Pharm.[3] Accessed October 26, 2025. [Link]

  • ALWSCI. "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals." ALWSCI. Accessed October 26, 2025. [Link]

  • PubChem. "2-Bromo-5-(2-methoxyethoxy)pyrazine Compound Summary." National Library of Medicine. Accessed October 26, 2025. [Link]

Sources

Safety Operating Guide

2-Bromo-5-(2-methoxyethoxy)pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-5-(2-methoxyethoxy)pyrazine Proper Disposal Procedures CAS Number: 1351523-79-9 Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists.

Executive Safety Summary

2-Bromo-5-(2-methoxyethoxy)pyrazine is a halogenated heteroaromatic ether used primarily as a building block in medicinal chemistry. Its disposal requires strict adherence to halogenated waste protocols due to the bromine substituent.

Critical Disposal Directives:

  • Primary Waste Stream: Halogenated Organic Waste . Never mix with non-halogenated solvents (e.g., acetone, ethanol) if incineration costs are distinct, and never mix with aqueous acid/base streams.

  • Key Hazard: The 2-methoxyethoxy side chain is a glycol ether derivative. While less volatile than simple ethers, it presents a potential (though low) peroxide formation risk upon prolonged storage.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[1][2]

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material against this profile to ensure the protocol matches the substance.

ParameterDataRelevance to Disposal
CAS Number 1351523-79-9Unique identifier for waste manifesting.
Molecular Formula

Confirms presence of Halogen (Br) and Nitrogen.[3][4]
Physical State Solid (Low-melting)May require dissolution for liquid waste streams or solid waste manifesting.
GHS Classification Warning Acute Tox. 4 (Oral/Inhal), Skin Irrit. 2, Eye Irrit.[2][5][6][7] 2A, STOT SE 3.Requires full PPE (Nitrile gloves, goggles, lab coat).[8]
Chemical Structure Pyrazine ring + Bromine + Glycol Ether ChainBromine: Mandates halogenated stream.Ether: Check for peroxides if old.

Pre-Disposal Risk Assessment

A. Peroxide Validation (The "Ether" Factor)

Although the methoxyethoxy group is less prone to peroxidation than diethyl ether, "best practice" dictates checking containers stored >12 months, especially if crystals possess a crusty or cloud-like formation around the cap.

  • Test: Use commercially available peroxide test strips (e.g., Quantofix).

  • Result < 20 ppm: Proceed to standard disposal.

  • Result > 20 ppm: Contact EHS immediately. Do not manipulate the container.

B. Chemical Segregation Rules
  • DO NOT MIX WITH:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction.

    • Strong Bases: (e.g., NaOH, KOH) – The bromine position is susceptible to nucleophilic aromatic substitution, potentially generating heat and unknown byproducts.

    • Aqueous Streams: Keep organic waste separate from aqueous waste to minimize disposal costs and prevent hydrolysis.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance (Expired/Unused)

Use this workflow for vials containing >50 mg of pure chemical.

  • Labeling: Attach a hazardous waste tag to a clear, sealable bag or secondary container.

    • Constituents: "2-Bromo-5-(2-methoxyethoxy)pyrazine".[3][4][9][10]

    • Hazard Checkbox: Toxic, Irritant.[2][5][6][7][11]

  • Containerization: Keep the substance in its original vial if possible. Ensure the cap is tight.[1][6][11]

  • Secondary Containment: Place the vial into a larger, chemically resistant jar (HDPE or Glass) designated for "Solid Hazardous Waste (Halogenated)."

  • Manifesting: Log the weight accurately. The bromine content makes this a "high BTU" waste often targeted for specific incineration cycles.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this workflow if the chemical is dissolved in solvents (e.g., DCM, Ethyl Acetate, DMSO).

  • Solvent Identification: Determine the primary solvent.

    • If solvent is DCM/Chloroform: Use Halogenated Waste container.[12]

    • If solvent is Acetone/Methanol:STILL use Halogenated Waste container because the solute (the pyrazine) contains bromine.

    • Rule of Thumb: If any component is halogenated, the entire mixture is halogenated.

  • Pouring:

    • Perform in a fume hood.

    • Use a funnel to prevent spills.

    • Leave at least 10% headspace in the waste container to allow for expansion.

  • Rinsing: Rinse the original flask with a small amount of compatible solvent (e.g., DCM) and add the rinse to the Halogenated Waste container.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Segregation: Do not throw in regular trash.

  • Collection: Place nitrile gloves, paper towels, and weigh boats contaminated with the substance into a dedicated "Chemically Contaminated Solid Waste" bin (often a yellow bag or bucket).

  • Sharps: If using needles/syringes, dispose of in a red Biohazard/Sharps container labeled "Chemical Contamination."

Disposal Logic Visualization

The following diagram illustrates the decision matrix for disposing of 2-Bromo-5-(2-methoxyethoxy)pyrazine.

DisposalWorkflow Start Waste: 2-Bromo-5-(2-methoxyethoxy)pyrazine StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Vial) StateCheck->Solid Liquid Solution/Reaction Mix StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris PeroxideCheck Stored > 1 Year? Solid->PeroxideCheck SolventCheck Contains Halogenated Solvent? (DCM, Chloroform) Liquid->SolventCheck SolidBin DISPOSE: Chemically Contaminated Solid Waste Bin Debris->SolidBin TestPeroxide Test for Peroxides PeroxideCheck->TestPeroxide Yes SafeSolid Segregate: Solid Hazardous Waste PeroxideCheck->SafeSolid No TestPeroxide->SafeSolid Negative (<20ppm) HaloWaste DISPOSE: Halogenated Organic Waste Stream (Critical Step) SolventCheck->HaloWaste Yes SolventCheck->HaloWaste No (Solute is Halogenated)

Figure 1: Decision tree for segregating 2-Bromo-5-(2-methoxyethoxy)pyrazine waste streams. Note that liquid waste defaults to the Halogenated stream regardless of the solvent due to the brominated solute.

Emergency Procedures (Spill Response)

  • Minor Spill (< 5g/5mL):

    • Alert: Notify nearby personnel.

    • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

    • Absorb:

      • Liquids: Use vermiculite or a universal spill pad.

      • Solids: Wet a paper towel with a compatible solvent (ethanol) to wipe up dust without generating aerosols.

    • Clean: Clean the surface with soap and water.[5][7][13]

    • Dispose: Place all cleanup materials into the Chemically Contaminated Solid Waste bin.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[5]

    • Eyes: Rinse at an eyewash station for 15 minutes. Seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54376375, 2-Bromo-5-(2-methoxyethoxy)pyrazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-5-(2-methoxyethoxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

CAS: [Specific CAS not universally indexed; treat as Novel Chemical Entity] Chemical Class: Halogenated Heterocycle / Glycol Ether Derivative

As a Senior Application Scientist, I must emphasize that standard "generic" safety protocols are often insufficient for functionalized heterocycles like 2-Bromo-5-(2-methoxyethoxy)pyrazine . This molecule presents a dual-hazard profile that requires a specific containment strategy:

  • The Pyrazine Core & Bromine Substituent: These moieties are classic sensitizers and irritants. Halogenated pyrazines are frequently lachrymators (tear-inducing) and can cause severe respiratory irritation.

  • The 2-Methoxyethoxy Tail: This glycol ether chain is lipophilic. Crucially, this moiety acts as a permeation enhancer , potentially dragging the reactive bromopyrazine core across the dermal barrier faster than a standard halide.

Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicological data proves otherwise.

The PPE Matrix: Layered Defense System

Do not rely on single-layer protection. The following matrix is designed to prevent "micro-exposures"—trace contamination that leads to sensitization over time.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Nitrile Gloves (min. 5 mil outer / 4 mil inner)The methoxyethoxy tail increases solvent solubility and permeation rates. Single nitrile layers may suffer breakthrough in <15 mins if dissolved in organic solvents.
Hand Protection (High Risk) Silver Shield / Laminate (under Nitrile)Required if handling stock solutions >100mM or during spill cleanup. Laminates provide broad chemical resistance against the ether moiety.
Respiratory Fume Hood (Class II) or P100 Respirator Pyrazine derivatives can sublime. If working outside a hood (e.g., weighing), a P100 particulate respirator is mandatory to prevent inhalation of micro-dust.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The lachrymatory potential requires a full seal to prevent vapor/dust entry.
Body Tyvek® Lab Coat (Disposable) + Sleeve CoversCotton coats absorb ethers, holding the chemical against the skin. Disposable Tyvek sheds dust and splashes.

Operational Protocols: The "Closed-Loop" Methodology

To maintain scientific integrity and safety, follow this self-validating workflow. This minimizes open-air exposure.[1][2]

Phase A: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap under UV light (if applicable) or wipe test to ensure no shipping leakage.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The bromine bond is labile; light or moisture can trigger decomposition into HBr (corrosive gas).

Phase B: Weighing & Solubilization (Critical Step)
  • The "Static" Hazard: Pyrazine powders are often static-prone.

  • Protocol:

    • Place the balance inside the fume hood. If this is impossible, use a powder containment hood .

    • Use an antistatic gun on the weighing boat before dispensing.

    • Solvent Choice: Dissolve immediately in DMSO or DCM inside the hood. Note: DCM permeates nitrile gloves rapidly. If using DCM, change outer gloves immediately after the dissolution step.

Phase C: Reaction Monitoring
  • TLC/LCMS: When taking aliquots, assume the syringe exterior is contaminated. Wipe with a methanol-dampened Kimwipe inside the hood before transferring to the instrument.

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the decision points for PPE escalation.

SafetyLifecycle cluster_ppe CRITICAL PPE CHECKPOINT Start Compound Receipt Storage Storage (2-8°C) Inert Atmosphere Start->Storage Inspect Seal Weighing Weighing (Fume Hood Only) Storage->Weighing Acclimate to RT Solubilization Solubilization (Double Nitrile Req.) Weighing->Solubilization Anti-static Gun Reaction Reaction / Synthesis Solubilization->Reaction Closed Vessel Waste Disposal (Halogenated Stream) Reaction->Waste Segregate

Figure 1: Operational lifecycle emphasizing the high-risk solubilization phase where the ether moiety enhances skin permeation risks.

Waste & Disposal: Cradle-to-Grave

Improper disposal of halogenated heterocycles is a common compliance failure.

  • Segregation: This compound must go into the Halogenated Organic Waste stream. Do not mix with general non-halogenated solvents (acetone/ethanol waste), as this complicates incineration and increases disposal costs.

  • Quenching: If the material is in a reactive mixture (e.g., with strong bases), quench fully before adding to the waste carboy to prevent pressurization.

  • Container Prep: Triple rinse the empty reagent bottle with a compatible solvent (e.g., acetone) and add the rinsate to the halogenated waste. Deface the label before discarding the glass.

Emergency Response (Self-Validating System)

  • Skin Contact:

    • Immediate Action: Do not use solvent to wipe skin (this drives the chemical deeper).

    • Wash: Flush with water/soap for 15 minutes.[2]

    • Validation: Check for "delayed erythema" (redness) which is common with brominated compounds 24 hours post-exposure.

  • Spill (<5g):

    • Cover with spill pads (absorbent).[3]

    • Wet the pads with a solvent to prevent dust if it's a powder.

    • Scoop into a wide-mouth jar. Label as "Hazardous Debris - Halogenated."

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.